HAMNO
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2-hydroxyphenyl)iminomethyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-16-10-9-12-5-1-2-6-13(12)14(16)11-18-15-7-3-4-8-17(15)20/h1-11,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIVOPRNBGRDKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901233809 | |
| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901233809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894-93-9 | |
| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=894-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC111847 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901233809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[[(2-hydroxyphenyl)imino]methyl]-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Action of HAMNO: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
HAMNO, also known as NSC-111847, is a potent and selective small molecule inhibitor of Replication Protein A (RPA).[1][2] RPA is a critical heterotrimeric protein complex essential for various DNA metabolism processes, including DNA replication, repair, and recombination. Due to its central role in maintaining genome stability, RPA has emerged as a promising target in cancer therapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of RPA-Protein Interactions
This compound functions as a protein-protein interaction inhibitor, specifically targeting the N-terminal domain of the RPA70 subunit (RPA70N).[3][4] This domain contains a basic cleft that serves as a docking site for numerous proteins involved in the DNA damage response (DDR). By binding to this region, this compound sterically hinders the recruitment and interaction of these proteins with RPA, thereby disrupting downstream signaling pathways crucial for cell survival, particularly in the context of replication stress.[3][5]
The primary consequence of this compound's interaction with RPA70N is the inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway.[2][3] ATR is a master kinase that is activated in response to single-stranded DNA (ssDNA) coated with RPA, a common intermediate during replication stress. This compound prevents the interaction between RPA and ATRIP (ATR-Interacting Protein), which is essential for the recruitment of the ATR-ATRIP complex to sites of DNA damage.[6] This disruption leads to a failure in ATR autophosphorylation and the subsequent phosphorylation of its downstream targets.[2][3]
Quantitative Data
| Parameter | Value | Cell Line / Condition | Reference |
| IC50 (Colony Formation) | Low micromolar range | UMSCC38, UMSCC11B | [1] |
| Effective Concentration (In Vitro) | 2 µM - 50 µM | UMSCC38, OKF4, A549, U2OS, HeLa | [1][4][6][7] |
| In Vivo Dosage | 2 mg/kg (with 10 mg/kg etoposide) | UMSCC11B xenograft model | [1] |
Signaling Pathways and Experimental Workflows
This compound's Impact on the ATR Signaling Pathway
The following diagram illustrates the ATR-dependent DNA damage response pathway and the inhibitory effect of this compound. Under conditions of replication stress, RPA coats the exposed single-stranded DNA (ssDNA). This recruits the ATR-ATRIP complex, leading to the activation of ATR kinase. Activated ATR then phosphorylates a cascade of downstream proteins, including Chk1 and RPA32, to initiate cell cycle arrest and DNA repair. This compound, by binding to RPA70N, blocks the initial recruitment of ATR-ATRIP, thereby abrogating the entire downstream signaling cascade.
Caption: this compound disrupts the ATR signaling pathway by inhibiting the interaction between RPA and the ATR-ATRIP complex.
Experimental Workflow for Assessing this compound's Activity
This diagram outlines a typical experimental workflow to investigate the effects of this compound on cancer cells. The process involves cell culture, treatment with this compound (alone or in combination with other agents), and subsequent analysis using various cellular and molecular biology techniques to assess cytotoxicity, DNA damage, and effects on specific signaling pathways.
Caption: A generalized workflow for studying the cellular effects of this compound.
Detailed Experimental Protocols
Western Blot Analysis of Phosphorylated Proteins (p-ATR, p-RPA32)
This protocol is for detecting changes in the phosphorylation status of key proteins in the ATR pathway following this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Primary antibodies (e.g., anti-p-ATR (T1989), anti-p-RPA32 (S33), anti-total ATR, anti-total RPA32, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH) and to the total protein levels.
Immunofluorescence Staining for γ-H2AX and FANCD2 Foci
This protocol is used to visualize and quantify DNA damage (γ-H2AX foci) and the activation of the Fanconi Anemia pathway (FANCD2 foci) in response to this compound-induced replication stress.[6]
Materials:
-
Cells grown on coverslips.
-
4% paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibodies (anti-γ-H2AX, anti-FANCD2).
-
Fluorescently labeled secondary antibodies.
-
DAPI-containing mounting medium.
Procedure:
-
Fixation: After treatment, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Washing: Repeat the washing step.
-
Blocking: Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Mounting: Mount the coverslips onto microscope slides using DAPI-containing mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
Colony Formation Assay
This assay assesses the long-term cytotoxic effects of this compound by measuring the ability of single cells to proliferate and form colonies.
Materials:
-
Cell culture plates (e.g., 6-well plates).
-
Complete cell culture medium.
-
Fixation solution (e.g., methanol:acetic acid, 3:1).
-
Staining solution (e.g., 0.5% crystal violet in methanol).
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and/or other drugs) for a defined period (e.g., 24 hours).
-
Recovery: Replace the drug-containing medium with fresh medium and incubate for 7-14 days, or until visible colonies are formed.
-
Fixation: Wash the colonies with PBS and fix with the fixation solution for 15 minutes.
-
Staining: Stain the colonies with crystal violet solution for 15 minutes.
-
Washing and Drying: Gently wash the plates with water and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as >50 cells).
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[1]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Cancer cells for injection.
-
Sterile PBS and syringes.
-
This compound and other therapeutic agents formulated for injection.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2-6 x 10^5 cells in 100 µL of sterile PBS) into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 50 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, etoposide alone, this compound + etoposide).[1]
-
Drug Administration: Administer the treatments according to the planned schedule and route (e.g., intraperitoneal injection daily for a set number of days).
-
Continued Monitoring: Continue to monitor tumor growth and animal well-being throughout the study.
-
Endpoint: At the end of the study (defined by tumor size limits or time), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting).
Conclusion
This compound represents a promising class of anti-cancer agents that function by disrupting the crucial protein-protein interactions of RPA. Its ability to selectively induce replication stress in cancer cells, which often have a higher basal level of such stress, provides a therapeutic window.[3] The detailed mechanisms and protocols provided in this guide are intended to facilitate further research into this compound and other RPA inhibitors, ultimately aiding in the development of more effective cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. RPA Inhibition increases Replication Stress and Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Inhibition of RPA by this compound Alters Cell Cycle Dynamics by Impeding DNA Replication and G2-to-M Transition but Has Little Effect on the Radiation-Induced DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The RPA inhibitor this compound sensitizes Fanconi anemia pathway-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
HAMNO: A Potent Inhibitor of Replication Protein A for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Replication Protein A (RPA) is a critical component of the DNA damage response (DDR) and DNA replication machinery, making it an attractive target for cancer therapy. Cancer cells, often characterized by elevated replication stress, exhibit a heightened dependency on the ATR/Chk1 signaling pathway, where RPA plays a pivotal role. The small molecule HAMNO ((1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one) has emerged as a novel and selective inhibitor of RPA, demonstrating significant potential as a standalone or synergistic anticancer agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualization of the signaling pathways it modulates.
Chemical and Physical Properties
This compound is a small molecule with the following chemical properties:
| Property | Value | Reference |
| Chemical Name | (1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one | |
| Synonyms | NSC-111847 | |
| CAS Number | 138736-73-9 | |
| Molecular Formula | C₁₇H₁₃NO₂ | |
| Molecular Weight | 263.29 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | DMSO: 53 mg/mL (201.29 mM) | |
| DMF: 30 mg/mL |
Mechanism of Action
This compound functions as a protein-protein interaction inhibitor, specifically targeting the N-terminal domain of the RPA70 subunit (RPA70N), also known as DNA Binding Domain-F (DBD-F). This domain is a crucial hub for the recruitment of various proteins involved in the ATR-mediated checkpoint signaling pathway. By binding to a basic cleft on RPA70N, this compound sterically hinders the interaction of RPA with key partners like ATRIP, RAD9, and NBS1. This disruption prevents the activation of the ATR kinase, a central regulator of the cellular response to replication stress. Consequently, this compound treatment leads to an accumulation of DNA damage and replication stress, particularly in cancer cells that already exhibit high levels of endogenous replication stress due to oncogenic signaling.
Quantitative Data
In Vitro Efficacy
| Assay | Cell Line | IC50 / Effect | Concentration | Reference |
| Colony Formation | HNSCC | Inhibition in the low micromolar range | Not specified | |
| γ-H2AX Staining | UMSCC38 | Dose-dependent increase | 2, 20, 50 µM | |
| Cell Viability (Synergy with Cisplatin) | FA-A | 41% viability | This compound + Cisplatin | |
| Cell Viability (Synergy with Cisplatin) | FA-A + FANCA | 84.8% viability | This compound + Cisplatin |
In Vivo Efficacy
| Animal Model | Cell Line | Treatment | Effect | Reference |
| Mouse Xenograft | UMSCC11B | This compound (1 mg/kg) + Etoposide | Reduced tumor growth | |
| Mouse Xenograft | UMSCC38 | This compound (1 mg/kg) + Etoposide | Reduced tumor growth |
Experimental Protocols
Colony Formation Assay
This protocol is adapted from methodologies used to assess the synergistic effects of this compound with DNA damaging agents.
Materials:
-
Cancer cell lines (e.g., UMSCC38, UMSCC11B)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Etoposide (or other DNA damaging agent)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound, etoposide, or a combination of both. A vehicle control (DMSO) should be included.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
Wash the plates twice with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment group.
γ-H2AX Staining for Flow Cytometry
This protocol is based on methods used to quantify DNA damage induced by this compound.
Materials:
-
Cancer cell lines (e.g., UMSCC38)
-
This compound (dissolved in DMSO)
-
Fixation buffer (e.g., 70% ethanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Alexa Fluor-conjugated anti-mouse/rabbit IgG
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations for a specified time (e.g., 24 hours).
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and permeabilize with permeabilization buffer for 15 minutes on ice.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells and resuspend in PI staining solution.
-
Analyze the samples on a flow cytometer, gating on single cells and measuring the fluorescence intensity of γ-H2AX and PI.
Signaling Pathways Modulated by this compound
ATR/Chk1 Pathway
As previously described, this compound's primary mechanism of action is the disruption of the ATR/Chk1 signaling pathway. By preventing the recruitment of ATRIP to RPA-coated single-stranded DNA (ssDNA), this compound effectively blocks the activation of ATR and the subsequent phosphorylation of its downstream targets, including Chk1. This abrogation of the S-phase checkpoint leads to unresolved replication stress and ultimately, cell death, particularly in cancer cells with a high replicative burden.
Fanconi Anemia (FA) Pathway
Recent studies have revealed a synthetic lethal interaction between this compound and deficiencies in the Fanconi Anemia (FA) DNA repair pathway. The FA pathway is crucial for the repair of interstrand crosslinks (ICLs) and the stabilization of stalled replication forks. Inhibition of RPA by this compound induces replication stress, which in turn activates the FA pathway, leading to the monoubiquitination of FANCD2. In cells with a compromised FA pathway, the combination of RPA inhibition and the inability to resolve the resulting replication stress leads to a significant increase in cytotoxicity. This finding suggests that this compound could be particularly effective in treating cancers with underlying FA pathway defects.
Conclusion and Future Directions
This compound represents a promising new class of RPA inhibitors with a clear mechanism of action and demonstrated preclinical efficacy. Its ability to selectively induce replication stress in cancer cells and its synergistic effects with conventional chemotherapeutics and in the context of specific DNA repair deficiencies make it a compelling candidate for further drug development. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, the identification of predictive biomarkers for patient stratification, and the exploration of this compound in combination with a broader range of DNA damaging agents and other targeted therapies. The in-depth understanding of its molecular interactions and cellular effects, as outlined in this guide, will be instrumental in advancing this compound towards clinical application.
Discovery and Synthesis of HAMNO (NSC111847): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of HAMNO (NSC111847), a potent and selective small molecule inhibitor of Replication Protein A (RPA). This compound has emerged as a promising agent in cancer research due to its ability to induce replication stress and sensitize cancer cells to DNA damaging agents. This document details the chemical synthesis of this compound, summarizes key quantitative data from preclinical studies, and provides in-depth experimental protocols for its biological characterization. Furthermore, critical signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of its mechanism of action and practical application in a research setting.
Introduction
Replication Protein A (RPA) is a crucial single-stranded DNA (ssDNA)-binding protein complex essential for DNA replication, repair, and recombination. Its central role in maintaining genomic integrity, particularly in the context of oncogene-induced replication stress, makes it an attractive target for cancer therapy. This compound, also known as NSC111847, with the chemical name (1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one, was identified as a novel inhibitor of RPA.[1] It selectively binds to the N-terminal domain of the RPA70 subunit, thereby disrupting its interactions with other proteins involved in the DNA damage response (DDR), such as ATRIP.[1] This inhibition leads to an increase in replication stress, ultimately triggering cell cycle arrest and apoptosis in cancer cells, which often exhibit elevated basal levels of such stress.[2] This guide serves as a technical resource for researchers investigating the therapeutic potential of this compound.
Chemical Synthesis of this compound
The synthesis of this compound is achieved through a condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-aminophenol. This straightforward method provides a reliable route to obtain the desired compound for research purposes.
Synthesis Protocol
Materials:
-
2-hydroxy-1-naphthaldehyde
-
2-aminophenol
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 2-hydroxy-1-naphthaldehyde in absolute ethanol.
-
To this solution, add 1 equivalent of 2-aminophenol, also dissolved in a minimal amount of absolute ethanol.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of this compound should form.
-
Collect the crude product by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
For purification, recrystallize the crude this compound from a suitable solvent, such as ethanol, to yield the pure compound.
-
Dry the purified product under vacuum. The final product should be a crystalline solid.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound, providing a comparative overview of its activity in various contexts.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 (µM) | Notes |
| UMSCC38 (HNSCC) | Colony Formation | Low micromolar range | This compound alone inhibits colony formation. |
| UMSCC11B (HNSCC) | Colony Formation | Low micromolar range | Similar activity to UMSCC38. |
| FA-A (Fanconi Anemia) | MTT Assay | ~50 | Increased sensitivity compared to corrected cells. |
| FA-A + FANCA | MTT Assay | >100 | FANCA correction confers resistance. |
HNSCC: Head and Neck Squamous Cell Carcinoma
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells
| This compound Conc. (µM) | % Cells in G1 | % Cells in S | % Cells in G2/M | Notes |
| 0 (Control) | 55.3 | 25.1 | 19.6 | Untreated A549 cells. |
| 5 | 56.1 | 24.5 | 19.4 | No significant change. |
| 20 | 54.8 | 26.2 | 19.0 | No significant change up to 20 µM.[3] |
| 40 | - | - | - | Treatment with 40 µM this compound leads to apoptosis, precluding accurate cell cycle analysis.[3] |
Table 3: Synergistic Effects of this compound with Etoposide
| Cell Line | Treatment | Effect | Quantitative Measure |
| UMSCC38 | This compound + Etoposide (2 µM) | Synergistic Inhibition | Significantly greater inhibition of colony formation compared to this compound alone.[1] |
| UMSCC11B (in vivo) | This compound (2 mg/kg) + Etoposide (10 mg/kg) | Tumor Growth Inhibition | Significantly slowed tumor progression compared to either agent alone.[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies following treatment with this compound, alone or in combination with other agents.
Protocol:
-
Prepare a single-cell suspension of the desired cancer cell line (e.g., UMSCC38).
-
Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of this compound. For combination studies, a pre-treatment with another agent like etoposide (e.g., 2 µM for 2 hours) can be performed before adding this compound-containing media.[2]
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
After the incubation period, wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction relative to the untreated control.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the effect of this compound on cell cycle distribution.
Protocol:
-
Seed cells (e.g., A549) in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Gate the cell populations based on their DNA content (G1, S, and G2/M phases) using appropriate software.
Immunofluorescence Staining for γ-H2AX
This method is used to detect DNA double-strand breaks, a marker of DNA damage and replication stress, induced by this compound.
Protocol:
-
Grow cells (e.g., UMSCC38) on coverslips in a multi-well plate.
-
Treat the cells with this compound for the desired time (e.g., 2 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA and 10% goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX) overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and experimental application.
This compound's Mechanism of Action in the ATR Signaling Pathway
Caption: this compound inhibits the ATR signaling pathway by disrupting RPA-protein interactions.
Experimental Workflow for In Vivo Tumor Growth Inhibition Study
Caption: Workflow for assessing this compound's in vivo antitumor activity.
Logical Relationship of this compound-Induced Replication Stress
Caption: Logical flow from this compound administration to cancer cell death.
Conclusion
This compound (NSC111847) represents a significant development in the targeting of the DNA damage response pathway for cancer therapy. Its specific mechanism of action, involving the direct inhibition of RPA, provides a clear rationale for its selective activity against cancer cells with high replication stress. This technical guide has provided a detailed overview of its synthesis, a summary of its biological activities with quantitative data, and robust experimental protocols for its further investigation. The provided visualizations offer a clear conceptual framework for understanding its mode of action and experimental application. It is anticipated that this comprehensive resource will aid researchers in the continued exploration and development of this compound and other RPA inhibitors as novel anticancer agents.
References
The Impact of HAMNO on the ATR/Chk1 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of the small molecule (1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one (HAMNO) on the Ataxia Telangiectasia and Rad3-related (ATR)/Checkpoint Kinase 1 (Chk1) signaling pathway. This compound has been identified as a novel inhibitor of Replication Protein A (RPA), a critical protein in the DNA Damage Response (DDR), with significant implications for cancer therapy. This document outlines the mechanism of action of this compound, presents quantitative data on its cellular effects, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Core Concepts: The ATR/Chk1 Signaling Pathway
The ATR/Chk1 pathway is a crucial signaling cascade that maintains genomic integrity, particularly in response to replication stress—the slowing or stalling of replication forks during DNA synthesis.[1] Cancer cells, due to their high proliferative rate and oncogenic stress, often exhibit elevated levels of replication stress, making them particularly dependent on the ATR/Chk1 pathway for survival.[1] This dependency presents a therapeutic window for targeting cancer cells by inhibiting this pathway.
The canonical activation of the ATR/Chk1 pathway begins with the detection of single-stranded DNA (ssDNA) at stalled replication forks. RPA, a heterotrimeric protein complex, rapidly coats these exposed ssDNA regions. This RPA-ssDNA filament serves as a platform for the recruitment of the ATR-ATRIP (ATR-interacting protein) complex. The recruitment of ATR to the site of DNA damage, facilitated by other proteins like TopBP1, leads to its activation through autophosphorylation. Activated ATR then phosphorylates a number of downstream targets, most notably Chk1, on Ser345.[2] Phosphorylated Chk1 is an active kinase that, in turn, phosphorylates downstream effectors to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.
This compound: Mechanism of Action
This compound functions as a protein-protein interaction inhibitor that directly targets the 70 kDa subunit of RPA (RPA70).[1] Specifically, this compound binds to the N-terminal domain of RPA70, a region known to interact with several proteins involved in the DDR, including ATRIP.[1][2] By binding to this domain, this compound disrupts the interaction between RPA and ATRIP, thereby preventing the recruitment and activation of the ATR kinase at sites of replication stress.[2] This inhibition of the upstream steps of the ATR/Chk1 pathway leads to a failure to mount an effective response to replication stress, ultimately resulting in increased genomic instability and cell death, particularly in cancer cells already under high replicative stress.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from studies on the effects of this compound on the ATR/Chk1 signaling pathway and cellular phenotypes.
| Cell Line | Treatment | Parameter | Value | Reference |
| UMSCC38 | This compound | IC50 (Colony Formation) | Low micromolar range | [1] |
| HNSCC | This compound | IC50 (Colony Formation) | Low micromolar range | [1] |
Table 1: Cytotoxicity of this compound in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines. The half-maximal inhibitory concentration (IC50) for colony formation in HNSCC cell lines was determined to be in the low micromolar range, indicating potent single-agent cytotoxicity.[1]
| Cell Line | Treatment | Parameter | Observation | Reference |
| UMSCC38 | Etoposide + increasing concentrations of this compound | p-RPA32 (S33) | Dose-dependent decrease | [3] |
| UMSCC38 | Etoposide + increasing concentrations of this compound | p-RPA32 (S4/S8) | Dose-dependent decrease | [3] |
| UMSCC38 | Etoposide + this compound | p-ATR (T1989) | Decrease compared to etoposide alone | [3] |
| FA-A+FANCA | This compound | p-Chk1 (S345) | Increased | [2] |
| FA-A | This compound | p-Chk1 (S345) | Increased | [2] |
Table 2: Effect of this compound on ATR/Chk1 Pathway Protein Phosphorylation. this compound inhibits the etoposide-induced phosphorylation of RPA32 at Ser33 and S4/S8 in a dose-dependent manner.[3] Furthermore, the combination of this compound and etoposide leads to a reduction in ATR autophosphorylation at Thr1989 compared to etoposide treatment alone.[3] In Fanconi Anemia (FA)-proficient and -deficient cells, this compound treatment leads to an increase in Chk1 phosphorylation at Ser345, indicating an induction of DNA damage signaling.[2]
| Cell Line | Treatment | Parameter | Observation | Reference |
| A549 | This compound | DNA Synthesis (EdU incorporation) | Dramatically decreased | [4] |
| A549 | This compound | G2-to-M progression | Attenuated | [4] |
| S-phase cells | This compound | γ-H2AX staining | Pan-nuclear | [1] |
| FA-deficient cells | This compound | S-phase accumulation | Increased | [2] |
Table 3: Cellular Effects of this compound. this compound treatment leads to a significant reduction in DNA synthesis and an impairment of the transition from the G2 to the M phase of the cell cycle.[4] A hallmark of this compound-induced replication stress is the appearance of pan-nuclear γ-H2AX staining, particularly in S-phase cells.[1] In Fanconi Anemia-deficient cells, this compound treatment results in an accumulation of cells in the S-phase.[2]
Experimental Protocols
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-ATR, anti-p-Chk1, anti-p-RPA32) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Colony Formation Assay
-
Cell Seeding: Cells are seeded at a low density in 6-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound and/or other DNA damaging agents.
-
Incubation: The cells are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: The colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the number of colonies in the treated wells divided by the number of colonies in the control wells.
Cell Cycle Analysis by EdU and Propidium Iodide Staining
-
EdU Labeling: Cells are incubated with 10 µM EdU for a short period (e.g., 20-30 minutes) to label newly synthesized DNA.[4]
-
Fixation and Permeabilization: Cells are harvested, fixed with 4% paraformaldehyde, and permeabilized with a saponin-based buffer.
-
Click-iT Reaction: The incorporated EdU is detected by a Click-iT reaction with a fluorescently labeled azide.
-
DNA Staining: The cells are then stained with propidium iodide (PI) to determine the total DNA content.
-
Flow Cytometry: The samples are analyzed by flow cytometry. EdU-positive cells represent the S-phase population, and the PI signal is used to distinguish between G1, S, and G2/M phases.
Visualizing the Impact of this compound
The following diagrams illustrate the ATR/Chk1 signaling pathway, the mechanism of this compound action, and a typical experimental workflow.
References
An In-depth Technical Guide on the Biophysical Properties of HAMNO
For Researchers, Scientists, and Drug Development Professionals
Abstract
HAMNO, also known as NSC-111847, is a potent and selective small molecule inhibitor of Replication Protein A (RPA).[1] By targeting the N-terminal domain of the RPA70 subunit, this compound disrupts essential protein-protein interactions involved in DNA replication and the DNA Damage Response (DDR), particularly the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway.[2][3] This mechanism induces replication stress in cancer cells, making this compound a compound of significant interest for oncology research and therapeutic development.[2][4] This guide provides a comprehensive overview of the known biophysical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.
Core Biophysical and Chemical Properties
The fundamental properties of this compound are essential for its application in experimental settings and for understanding its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Source |
| Synonyms | NSC-111847 | [1] |
| Molecular Formula | C₁₇H₁₃NO₂ | [1] |
| Molecular Weight | 263.29 g/mol | [1] |
| CAS Number | 138736-73-9 | [1] |
| Primary Target | Replication Protein A (RPA) | [1][2] |
| Solubility | DMSO: 53 mg/mL (201.29 mM) | [1] |
| Water: Insoluble | [1] | |
| Ethanol: Insoluble | [1] | |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (Solvent) | 1 year at -80°C, 1 month at -20°C | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a protein-protein interaction inhibitor.[4] It specifically targets the N-terminal domain of RPA70, preventing its interaction with proteins that are critical for activating the ATR kinase pathway, such as ATRIP.[3][4] This inhibition disrupts the cellular response to DNA replication stress. Consequently, this compound treatment leads to an increase in markers of DNA damage, such as γ-H2AX, particularly in S-phase cells, and can impede the G2-to-M cell cycle transition.[2][4]
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on the ATR signaling pathway, a key component of the DNA Damage Response.
Caption: this compound inhibits the recruitment of ATR/ATRIP by RPA.
Experimental Protocols
Characterizing the biophysical interaction between this compound and its target, RPA, is crucial for drug development. Below are detailed methodologies for common biophysical assays.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).
Objective: To determine the binding affinity and thermodynamics of the this compound-RPA interaction.
Methodology:
-
Protein Preparation: Express and purify the target RPA protein (or the specific RPA70 domain). Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). Determine the final protein concentration accurately using a spectrophotometer.
-
Compound Preparation: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution.[1] Prepare the final ligand solution by diluting the stock into the same ITC buffer used for the protein. Ensure the final DMSO concentration is identical in both the syringe (ligand) and the cell (protein) to minimize heat of dilution effects, typically keeping it below 5%.
-
ITC Experiment Setup:
-
Apparatus: An isothermal titration calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC).
-
Cell: Load the protein solution (e.g., 20-50 µM) into the sample cell.
-
Syringe: Load the this compound solution (e.g., 200-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
-
Titration: Perform a series of small, sequential injections (e.g., 1-2 µL) of the this compound solution into the protein-filled cell while monitoring the heat change. A typical experiment consists of 18-20 injections.
-
Data Analysis: Integrate the heat-change peaks for each injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time binding kinetics (kon, koff) and affinity (KD).[5]
Objective: To measure the association and dissociation rates of this compound binding to RPA.
Methodology:
-
Surface Preparation: Immobilize the purified RPA protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ buffer) containing a small percentage of DMSO to ensure solubility.
-
Binding Measurement:
-
Inject the different concentrations of this compound over the sensor and reference surfaces.
-
Monitor the change in the refractive index (measured in Response Units, RU) in real-time.
-
Allow for an association phase, followed by a dissociation phase where only running buffer flows over the chip.
-
-
Surface Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).
Experimental Workflow Diagram
This diagram outlines the general workflow for characterizing a small molecule inhibitor like this compound.
Caption: General workflow for biophysical characterization.
Concluding Remarks
This compound is a critical tool compound for studying the role of RPA in DNA replication and repair. Its well-defined mechanism of action, targeting a key protein-protein interaction, provides a clear basis for its anti-tumor activity.[1][2] The biophysical and cellular characterization methods outlined in this guide are essential for researchers aiming to further investigate this compound's therapeutic potential or to discover novel RPA inhibitors. A thorough understanding of its binding kinetics, thermodynamics, and cellular effects is paramount for advancing this promising class of compounds in drug development pipelines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Chemical Inhibition of RPA by this compound Alters Cell Cycle Dynamics by Impeding DNA Replication and G2-to-M Transition but Has Little Effect on the Radiation-Induced DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The RPA inhibitor this compound sensitizes Fanconi anemia pathway-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
In Vitro Characterization of HAMNO Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HAMNO (6-hydroxy-3-succinoyl-amino-4-methyl-2-naphthoic acid) is a small molecule inhibitor of Replication Protein A (RPA), a critical component of the DNA damage response (DDR) and DNA replication.[1][2] By selectively binding to the N-terminal domain of the RPA70 subunit, this compound disrupts essential protein-protein interactions required for the activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase signaling pathway.[3] This interference with the ATR/Chk1 pathway leads to increased replication stress, making this compound a compound of interest for cancer therapy, particularly in tumors with existing DNA repair deficiencies. This guide provides an in-depth overview of the in vitro methodologies used to characterize the activity of this compound, focusing on its impact on key cellular processes and signaling pathways.
Mechanism of Action: Inhibition of the ATR/Chk1 Signaling Pathway
This compound's primary mechanism of action is the inhibition of RPA's function as a scaffold for the assembly of DNA damage response proteins. This disruption prevents the activation of the ATR kinase, a central regulator of the cellular response to replication stress and DNA damage. The downstream consequences of ATR inhibition include reduced phosphorylation of key substrates like Chk1, leading to cell cycle dysregulation and increased genomic instability.
Signaling Pathway Diagram
References
- 1. The RPA inhibitor this compound sensitizes Fanconi anemia pathway-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RPA inhibitor this compound sensitizes Fanconi anemia pathway-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RPA Inhibition increases Replication Stress and Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
HAMNO's Role in Inducing Replication Stress: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Replication stress, a hallmark of cancer, represents a significant vulnerability that can be exploited for therapeutic intervention. This technical guide provides a comprehensive overview of the role of (1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one (HAMNO), a small molecule inhibitor of Replication Protein A (RPA), in inducing replication stress. We delve into the molecular mechanisms of this compound action, its impact on critical signaling pathways, and its synergistic effects with conventional chemotherapeutics. This document summarizes key quantitative data, provides detailed experimental protocols for assessing this compound-induced replication stress, and visualizes complex biological processes through signaling pathway and workflow diagrams. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in targeting the replication stress response in cancer.
Introduction to this compound and Replication Stress
Sustained proliferation in cancer cells leads to an elevated level of intrinsic replication stress, characterized by the slowing or stalling of replication forks. This creates a dependency on cellular mechanisms that resolve these stalled forks and repair associated DNA damage. Replication Protein A (RPA), a heterotrimeric single-stranded DNA (ssDNA)-binding protein, is a central player in the replication stress response. It coats exposed ssDNA at stalled forks, protecting them from nucleolytic degradation and serving as a platform for the recruitment of various DNA damage response (DDR) proteins.[1][2]
This compound is a novel protein-protein interaction inhibitor that selectively targets the N-terminal domain of the largest RPA subunit, RPA70.[3][4] By binding to this domain, this compound disrupts the interaction of RPA with other crucial proteins, most notably ATRIP (ATR Interacting Protein), which is essential for the activation of the master kinase ATR (Ataxia Telangiectasia and Rad3-related).[3][4] This inhibition of the ATR signaling pathway exacerbates replication stress, leading to genomic instability and, ultimately, cell death, particularly in cancer cells that are already under high replicative duress.[3]
Molecular Mechanism of this compound Action
This compound's primary mechanism of action is the allosteric inhibition of RPA's protein-binding functions rather than its ability to bind ssDNA directly.[3] It specifically binds to the N-terminal domain of RPA70, a region critical for mediating interactions with a host of proteins involved in DNA replication and repair.[1][3]
The most well-characterized consequence of this compound's binding to RPA70 is the disruption of the RPA-ATRIP interaction. This prevents the recruitment and activation of the ATR kinase to sites of ssDNA, which are prevalent at stalled replication forks.[3][4] The ATR/Chk1 signaling cascade is a primary pathway that stabilizes stalled forks and initiates cell cycle arrest to allow for DNA repair. By abrogating this pathway, this compound leads to the collapse of replication forks, the accumulation of DNA double-strand breaks (DSBs), and the potentiation of replication catastrophe.[2][3]
dot
Caption: Mechanism of this compound-induced replication stress.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cellular processes as reported in the literature.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| UMSCC38 | Head and Neck Squamous Cell Carcinoma | ~10-20 | [3] |
| UMSCC11B | Head and Neck Squamous Cell Carcinoma | ~10-20 | [3] |
| A549 | Lung Adenocarcinoma | ~20 | [1] |
| HeLa | Cervical Cancer | Not explicitly stated, but effective at 50 µM | [4] |
| U2OS | Osteosarcoma | Not explicitly stated, but effective at 50 µM | [4] |
| FA-A | Fanconi Anemia (Fibroblast) | ~50 | [4] |
| FA-A + FANCA | FA-A corrected with FANCA | >100 | [4] |
Table 2: this compound's Effect on DNA Synthesis and Replication Stress Markers
| Cell Line | This compound Concentration (µM) | Effect on EdU Incorporation | Effect on γH2AX Staining | Reference |
| A549 | 20 | Rapid drop to 0% within 1 hour, recovery after 6 hours | Not specified in this study | [1] |
| UMSCC38 | 20, 50 | Not specified | 6 to 8-fold increase in the ratio of γH2AX positive to negative cells in S-phase | [3] |
| HeLa | 50 | Not specified | Increased levels | [4] |
| U2OS | 50 | Not specified | Increased levels | [4] |
| FA-A | 50 | S-phase accumulation | Increased levels | [4][5] |
Table 3: Synergistic Effects of this compound with Other Agents
| Cell Line | Combination Agent | This compound Concentration (µM) | Combination Agent Concentration | Observed Effect | Reference |
| UMSCC38 | Etoposide | 2-20 | 20 µM | Synergistic killing of cancer cells | [3] |
| FA-A | Cisplatin | 20 | 0.2 µM | Enhanced cytotoxicity (41% viability with combination vs. 64.8% with this compound alone and 82.9% with cisplatin alone) | [4][6] |
| FA-G | Cisplatin | 20 | 0.2 µM | Enhanced cytotoxicity (42.2% viability with combination) | [4][6] |
Detailed Experimental Protocols
Assessment of DNA Synthesis by EdU Incorporation and Flow Cytometry
This protocol allows for the quantification of DNA synthesis in cells treated with this compound.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will not lead to confluence during the experiment.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control (e.g., DMSO).
-
EdU Labeling: 20 minutes prior to harvesting, add 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium to a final concentration of 10 µM.
-
Cell Harvesting: Trypsinize the cells, transfer to a falcon tube, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 100 µL of 1X PBS and add 1 mL of 4% paraformaldehyde in PBS. Incubate for 15 minutes at room temperature.
-
Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend the pellet in 1 mL of 0.2% Triton X-100 in PBS. Incubate for 5 minutes on ice.
-
Click-iT Reaction: Prepare the Click-iT reaction cocktail according to the manufacturer's instructions (e.g., Thermo Fisher Scientific). Briefly, for each sample, mix reaction buffer, copper sulfate, fluorescently-labeled azide, and reaction buffer additive.
-
Staining: Add the reaction cocktail to the permeabilized cells and incubate for 30 minutes at room temperature, protected from light.
-
DNA Staining: Wash the cells once with PBS and then resuspend in a solution containing a DNA stain (e.g., DAPI or Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The intensity of the fluorescent azide signal indicates the level of EdU incorporation (DNA synthesis), and the DNA stain allows for cell cycle analysis.
dot
References
- 1. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clonogenic Assay [bio-protocol.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. The RPA inhibitor this compound sensitizes Fanconi anemia pathway-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Target Engagement of HAMNO
For Researchers, Scientists, and Drug Development Professionals
Abstract
HAMNO, also known as NSC-111847, is a potent and selective small molecule inhibitor of Replication Protein A (RPA), a critical component of the DNA damage response (DDR) pathway. By directly engaging the N-terminal domain of the RPA70 subunit, this compound disrupts essential protein-protein interactions, leading to increased replication stress and sensitization of cancer cells to DNA damaging agents. This technical guide provides a comprehensive overview of the molecular target engagement of this compound, including its mechanism of action, downstream signaling consequences, and detailed experimental protocols for its characterization.
Introduction
Replication Protein A (RPA) is a heterotrimeric single-stranded DNA (ssDNA)-binding protein essential for DNA replication, repair, and recombination. Its central role in maintaining genomic stability makes it a compelling target for cancer therapy. This compound has emerged as a key tool compound for studying the effects of RPA inhibition. This guide delves into the specifics of this compound's interaction with its molecular target and the methodologies used to elucidate this engagement.
Mechanism of Action: Direct Engagement of RPA70N
This compound's primary molecular target is the N-terminal domain of the RPA70 subunit (RPA70N).[1][2] This domain serves as a crucial hub for protein-protein interactions within the DNA damage response network.
Key Points:
-
Binding Site: In-silico docking studies predict that this compound binds to a basic cleft on RPA70N, immediately adjacent to the essential R43 residue. This strategic positioning is thought to sterically hinder the binding of other proteins.
-
Functional Consequence: By occupying this site, this compound selectively inhibits the interaction of RPA with other DDR proteins, most notably ATRIP (ATR Interacting Protein).[1][2] This disruption prevents the recruitment and activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase at sites of DNA damage.[1]
-
Specificity: Importantly, this compound does not appear to significantly inhibit the binding of RPA to single-stranded DNA (ssDNA) at effective concentrations.[1] This specificity highlights its role as a protein-protein interaction inhibitor rather than a direct DNA binding competitor.
Data Presentation: Characterization of this compound Activity
| Assay Type | Endpoint Measured | Effective Concentration | Cell Line/System | Reference |
| dsDNA Unwinding Assay | Inhibition of RPA-dependent unwinding | ~100 µM | In vitro | [1] |
| Clonogenic Survival Assay | Inhibition of colony formation | Low micromolar range | HNSCC cell lines | |
| Immunoblotting | Reduction of etoposide-induced RPA32 Ser33 phosphorylation | 2 µM (reduction), nearly absent at higher concentrations | UMSCC38 | |
| Immunofluorescence | Increased pan-nuclear γ-H2AX staining | Dose-dependent increase, prominent at 20 µM | UMSCC38, UMSCC11B | |
| Cell Growth Assay | Inhibition of cell growth | 5 µM and 20 µM (transient inhibition) | A549 | [2] |
Signaling Pathways Affected by this compound
This compound's engagement of RPA70N initiates a cascade of events that significantly impacts cellular signaling, primarily by inducing replication stress and modulating the DNA damage response.
Inhibition of the ATR-Chk1 Signaling Pathway
By preventing the RPA-ATRIP interaction, this compound effectively blocks the activation of the ATR kinase. This leads to a downstream reduction in the phosphorylation of key ATR substrates, including Chk1 and RPA32 itself at serine 33.[1]
Caption: Inhibition of the ATR signaling pathway by this compound.
Induction of Replication Stress and the Fanconi Anemia Pathway
The inhibition of proper ATR signaling and the disruption of RPA function lead to an accumulation of stalled replication forks, a hallmark of replication stress. This, in turn, activates the Fanconi Anemia (FA) DNA repair pathway, evidenced by the monoubiquitination of FANCD2 and the formation of FANCD2 foci.[3]
Caption: Induction of replication stress and downstream effects by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the molecular target engagement and cellular effects of this compound.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Treatment: Culture cells to ~80% confluency. Treat with the desired concentration of this compound or vehicle (e.g., DMSO) for a specified time (e.g., 1-4 hours).
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a PCR machine, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Sample Preparation: Collect the supernatant containing the soluble proteins. Determine protein concentration using a Bradford or BCA assay.
-
Western Blotting: Analyze the soluble protein fraction by Western blotting using an antibody specific for RPA70. Increased RPA70 signal in the this compound-treated samples at higher temperatures compared to the vehicle control indicates target engagement.
Immunoblotting for DDR Markers (p-RPA32, γ-H2AX)
This protocol is used to assess the functional consequences of this compound treatment on the DNA damage response pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and/or a DNA damaging agent (e.g., etoposide). Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:
-
Rabbit anti-phospho-RPA32 (Ser33) (e.g., Bethyl Laboratories, A300-246A; 1:1000)
-
Mouse anti-γ-H2AX (Ser139) (e.g., Millipore, 05-636; 1:1000)
-
Loading control: anti-β-actin or anti-GAPDH
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
Quantitative Immunofluorescence for RAD51 Foci
This assay measures the formation of RAD51 foci, a marker for homologous recombination repair, which can be affected by RPA inhibition.
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Treat with this compound and/or a DNA damaging agent (e.g., ionizing radiation).
-
Fixation and Permeabilization: At the desired time point, wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with rabbit anti-RAD51 antibody (e.g., Abcam, ab133534; 1:500) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides with anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of RAD51 foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
Conclusion
This compound serves as a critical tool for investigating the intricacies of the DNA damage response and the therapeutic potential of RPA inhibition. Its specific molecular engagement with the RPA70N domain provides a clear mechanism of action, leading to predictable and measurable downstream cellular consequences. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the effects of this compound and other RPA inhibitors in the context of cancer biology and drug development. Future work should focus on obtaining precise quantitative binding data for the this compound-RPA interaction and further elucidating the full spectrum of its cellular effects.
References
- 1. RPA Inhibition increases Replication Stress and Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Inhibition of RPA by this compound Alters Cell Cycle Dynamics by Impeding DNA Replication and G2-to-M Transition but Has Little Effect on the Radiation-Induced DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
Initial Studies on HAMNO in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines: A Technical Overview
Disclaimer: The initial request specified the compound HAMNO with the chemical name 6-hydroxy-3-nitro-2-phenanthroic acid. However, a thorough review of published scientific literature reveals that the research on a compound designated "this compound" in the context of cancer, including HNSCC, corresponds to a different chemical structure: 1-[[(2-hydroxyphenyl)amino]methylene]-2(1H)-naphthalenone (also identified by NSC accession number NSC111847).[1][2] All subsequent data and protocols in this guide pertain to this latter compound, which is a known inhibitor of Replication Protein A (RPA).
This technical guide provides an in-depth summary of the foundational preclinical research on the RPA inhibitor this compound, with a specific focus on its effects in HNSCC cell lines. The information is tailored for researchers, scientists, and professionals in drug development, presenting key quantitative data, detailed experimental methodologies, and visualizations of the compound's mechanism of action and experimental workflows.
Quantitative Data Summary
The primary effects of this compound in HNSCC cell lines have been characterized by its ability to inhibit cell proliferation and enhance the efficacy of traditional chemotherapeutic agents. The following tables summarize the key quantitative findings from initial studies.
Table 1: Inhibition of Colony Formation in HNSCC Cell Lines
| Cell Line | Treatment | Concentration (µM) | Outcome | Reference |
| UMSCC38 | This compound alone | Low micromolar range | Inhibition of colony formation | [3][4] |
| UMSCC11B | This compound alone | Low micromolar range | Inhibition of colony formation | [3] |
| UMSCC38 | This compound + Etoposide (20 µM for 2h) | Increasing concentrations | Significantly greater inhibition than this compound alone | [4] |
Table 2: In Vivo Tumor Growth Inhibition
| Cell Line | Animal Model | Treatment | Dosage | Outcome | Reference |
| UMSCC11B | Athymic Nude Mice Xenograft | This compound | 1 mg/kg | Slowed tumor progression | [2][5] |
| UMSCC38 | Athymic Nude Mice Xenograft | This compound + Etoposide | 1 mg/kg (this compound) | Reduced tumor growth | [2] |
Experimental Protocols
The following sections detail the methodologies employed in the initial studies of this compound in HNSCC cell lines.
-
Cell Lines:
-
UMSCC38 and UMSCC11B: Human Head and Neck Squamous Cell Carcinoma cell lines.
-
OKF4: A telomerase-immortalized normal oral keratinocyte cell line, used as a non-cancerous control.[6]
-
-
Culture Conditions: While specific media formulations are not detailed in the provided results, standard cell culture techniques for HNSCC lines are implied, typically involving DMEM or similar media supplemented with fetal bovine serum and antibiotics, maintained in a humidified incubator at 37°C with 5% CO₂.
This assay is used to determine the long-term proliferative potential of cells after treatment.
-
Seeding: HNSCC cells (e.g., UMSCC38) are seeded at a low density in 6-well plates.
-
Treatment:
-
For single-agent assessment, cells are exposed to varying concentrations of this compound in the low micromolar range.[3][4]
-
For combination studies, cells are first treated with a DNA damaging agent like etoposide (e.g., 20 µM for 2 hours), after which the media is replaced with media containing increasing concentrations of this compound.[4]
-
-
Incubation: Plates are incubated for a period sufficient for colonies to form (typically 10-14 days).
-
Staining and Quantification: Colonies are fixed with methanol and stained with crystal violet. The number of colonies in each well is then counted to assess the inhibitory effect of the treatment.
This technique is used to detect changes in protein levels and phosphorylation states, indicating pathway activation or inhibition.
-
Cell Lysis: HNSCC cells are treated with this compound (e.g., 10-20 µM) and/or etoposide.[2] After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for proteins of interest, such as:
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
This model is used to assess the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Athymic (immunocompromised) nude mice are used to prevent rejection of human tumor cells.[6]
-
Cell Implantation: UMSCC11B or UMSCC38 cells (2 to 6 x 10⁵ cells in sterile PBS) are injected subcutaneously into the flanks of the mice.[6]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 50 mm³). Once tumors reach the target volume, treatment begins.[6]
-
Drug Administration: this compound (e.g., 1 mg/kg or 2 mg/kg) and/or etoposide (e.g., 10 mg/kg) are administered intraperitoneally.[6]
-
Monitoring: Tumor volume is measured regularly (e.g., daily) using calipers. The formula Tumor Volume = 1/2 * (length × width²) is often used.[6] Animal weight and general health are also monitored.
-
Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, and the tumors from all groups are excised for further analysis (e.g., IHC staining for proliferation markers like Ki-67).
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to this compound's activity and evaluation.
References
An In-depth Technical Guide to HAMNO: A Potent Inhibitor of Replication Protein A
For Researchers, Scientists, and Drug Development Professionals
Abstract
HAMNO, also known as NSC-111847, with the chemical name (1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one, is a small molecule inhibitor of Replication Protein A (RPA). By selectively targeting the N-terminal domain of the RPA70 subunit, this compound disrupts critical protein-protein interactions essential for DNA replication and the ATR-mediated DNA damage response. This guide provides a comprehensive overview of this compound's chemical properties, mechanism of action, and its effects on cellular processes, supported by quantitative data and detailed experimental protocols.
Chemical Structure and Properties
This compound is a Schiff base derived from the condensation of 2-hydroxy-1-naphthaldehyde and o-aminophenol. Its chemical structure is characterized by a naphthalenone ring system linked to a hydroxyaniline group via a methylidene bridge.
Chemical Structure of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₃NO₂ | [1] |
| Molecular Weight | 263.29 g/mol | [1] |
| Appearance | Red needles | |
| Solubility | Soluble in DMSO (53 mg/mL) | [1] |
| Insoluble in water and ethanol | [1] | |
| Melting Point | Not explicitly reported for this compound. A similar compound, (Z)-1-[(2-Methoxy-5-(trifluoromethyl)phenylamino)methylene]naphthalen-2(1H)-one, has a melting point of 472–475 K. | [2] |
Mechanism of Action
This compound functions as a potent and selective inhibitor of Replication Protein A (RPA), a critical heterotrimeric protein complex involved in various aspects of DNA metabolism, including DNA replication, repair, and recombination.[1] Specifically, this compound targets the N-terminal domain of the RPA70 subunit (also known as DBD-F), a key interaction hub for numerous proteins involved in the DNA damage response.[3]
By binding to this domain, this compound sterically hinders the interaction of RPA with other proteins, most notably ATRIP, a crucial component of the ATR signaling cascade.[3] This disruption prevents the recruitment and activation of the ATR kinase at sites of DNA damage or replication stress. Consequently, this compound inhibits the autophosphorylation of ATR and the subsequent phosphorylation of its downstream targets, such as RPA32 on Ser33.[1]
This inhibition of the ATR signaling pathway leads to an accumulation of DNA damage and replication stress, particularly in cancer cells that often exhibit elevated levels of endogenous replication stress.[3]
Biological Effects and Quantitative Data
This compound exhibits significant biological activity, primarily through its ability to induce replication stress and potentiate the effects of DNA-damaging agents.
Table 2: In Vitro and Cellular Activity of this compound
| Assay | Cell Line | IC₅₀ / Concentration | Effect | Reference |
| RPA-DNA Binding Inhibition (EMSA) | Cell-free | Not explicitly reported for this compound. A similar RPA inhibitor (Compound 505) has an in vitro IC₅₀ of 13 µM. | Inhibition of RPA's ssDNA binding activity. | [3] |
| Cell Viability / Cytotoxicity | H460 (NSCLC) | IC₅₀ values for similar RPA inhibitors are in the low micromolar range. | Induces cytotoxicity. | [3] |
| UMSCC38, UMSCC11B (HNSCC) | Low micromolar range | Inhibits colony formation. | ||
| A549 (Lung Carcinoma) | 5 µM and 20 µM | Transiently inhibits cell growth and DNA synthesis. | [4] | |
| ATR Signaling Inhibition | In vivo (mouse xenograft) | 2 µM | Reduces phosphorylation of RPA32 (Ser33). | |
| Synergistic Effects | H460 (NSCLC) | Used at fractions of IC₅₀ | Acts synergistically with cisplatin and etoposide. | [3] |
Signaling Pathway and Experimental Workflow Diagrams
This compound's Impact on the ATM/ATR Signaling Pathway
The following diagram illustrates the mechanism by which this compound inhibits the ATR signaling pathway through its interaction with RPA.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 1-{(Z)-[2-Methoxy-5-(trifluoromethyl)anilino]methylidene}naphthalen-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of RPA reveals cytotoxic activity, synergy with chemotherapeutic DNA damaging agents and insight into cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Inhibition of RPA by this compound Alters Cell Cycle Dynamics by Impeding DNA Replication and G2-to-M Transition but Has Little Effect on the Radiation-Induced DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
HAMNO (CAS No. 138736-73-9): A Technical Guide to a Novel Replication Protein A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
HAMNO (CAS No. 138736-73-9), also known as NSC-111847, is a small molecule inhibitor of Replication Protein A (RPA), a critical component of the DNA damage response (DDR) and DNA replication.[1][2] By selectively targeting the N-terminal domain of the RPA70 subunit, this compound disrupts essential protein-protein interactions, leading to increased replication stress and inhibition of the ATR-Chk1 signaling pathway. This targeted mechanism of action has demonstrated significant anti-tumor activity, both as a standalone agent and in combination with conventional chemotherapeutics like etoposide, particularly in preclinical models of head and neck squamous cell carcinoma. This document provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of this compound, including detailed experimental methodologies and data presented for scientific and research applications.
Chemical and Physical Properties
This compound, with the formal chemical name 1-[[(2-hydroxyphenyl)amino]methylene]-2(1H)-naphthalenone, is a crystalline solid.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 138736-73-9 | [3][1][2][4] |
| Molecular Formula | C₁₇H₁₃NO₂ | [1][2][4] |
| Molecular Weight | 263.29 g/mol | [3][4] |
| Synonyms | NSC-111847, 1-[[(2-hydroxyphenyl)amino]methylene]-2(1H)-naphthalenone | [3][1][2][4] |
| Purity | ≥95% - 99.94% | [3][1] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMF: 30 mg/mL, DMSO: 30-53 mg/mL, Insoluble in Water and Ethanol | [3][1] |
| Storage | Store at -20°C as a powder for up to 3 years. | [3] |
Mechanism of Action: Inhibition of the ATR Signaling Pathway
This compound exerts its biological effects by directly targeting Replication Protein A (RPA), a heterotrimeric protein complex essential for maintaining genomic integrity.[2][5] Specifically, this compound selectively binds to the DNA binding domain F (DBD-F) on the N-terminal region of the RPA70 subunit.[1] This interaction sterically hinders the recruitment of key proteins involved in the activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase, a central regulator of the DNA damage response.
The binding of this compound to RPA70 prevents the interaction of RPA with ATRIP (ATR-Interacting Protein), which is necessary for the localization of the ATR-ATRIP complex to sites of DNA damage or replication stress.[6] Consequently, the autophosphorylation of ATR at threonine 1989 (T1989), a critical step for its activation, is inhibited.[7] This disruption cascades down the signaling pathway, leading to a reduction in the phosphorylation of downstream targets, including RPA32 at serine 33 (S33) and Chk1.[7] The overall effect is an abrogation of the G2/M cell cycle checkpoint, an increase in replication stress, and ultimately, enhanced cancer cell death.
Biological Activity and Preclinical Data
In Vitro Activity
This compound has demonstrated potent anti-proliferative effects in various cancer cell lines, particularly those with high levels of intrinsic replication stress. Key in vitro findings include:
-
Induction of DNA Damage: Treatment with this compound leads to a dose-dependent increase in pan-nuclear γ-H2AX staining, a marker of DNA double-strand breaks and replication stress, particularly in S-phase cells.[6][4]
-
Inhibition of Colony Formation: this compound effectively inhibits the colony-forming ability of head and neck squamous cell carcinoma (HNSCC) cell lines, such as UMSCC38 and UMSCC11B, in the low micromolar range.[4]
-
Synergistic Effects with Chemotherapy: When combined with the topoisomerase inhibitor etoposide, this compound exhibits a synergistic effect, leading to a greater reduction in colony formation than either agent alone.[4]
-
Sensitization of FA-deficient cells: this compound has been shown to sensitize Fanconi anemia (FA) pathway-deficient cells to cisplatin, suggesting a potential therapeutic strategy for tumors with FA pathway defects.[6]
In Vivo Activity
Preclinical studies in mouse xenograft models have corroborated the anti-tumor efficacy of this compound:
-
Tumor Growth Inhibition: In athymic nude mice bearing UMSCC11B or UMSCC38 tumor xenografts, intraperitoneal administration of this compound in combination with etoposide significantly reduced tumor growth compared to control groups.[1]
-
Target Engagement: In vivo, this compound treatment was shown to inhibit the etoposide-induced phosphorylation of RPA32 at Serine 33, confirming its mechanism of action in a physiological setting.[4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies evaluating the effect of this compound on cancer cell viability.[1]
-
Cell Seeding: Plate cells (e.g., FA-A and FA-A+FANCA) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 2.5 to 100 µM) or a vehicle control (e.g., 0.1% DMSO) for 4 days.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Immunofluorescence for γ-H2AX Staining
This protocol outlines the general steps for detecting this compound-induced DNA damage.
-
Cell Culture and Treatment: Grow cells (e.g., UMSCC38) on coverslips and treat with this compound (e.g., 2, 20, 50 µM) for a specified time (e.g., 2 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize and quantify the fluorescence signal using a fluorescence microscope.
In Vivo Xenograft Study
This is a representative protocol for evaluating the anti-tumor activity of this compound in a mouse model.[4]
-
Cell Implantation: Subcutaneously inject a suspension of UMSCC38 or UMSCC11B cells (2-6 x 10⁵ cells in sterile PBS) into the flank of 6-week-old female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor volume daily using calipers. The tumor volume can be calculated using the formula: Volume = 1/2 (length × width²).
-
Treatment Initiation: Once tumors reach a volume of approximately 50 mm³, randomize the mice into treatment groups.
-
Drug Administration: Administer this compound (e.g., 2 mg/kg) and/or etoposide (e.g., 10 mg/kg) intraperitoneally daily for a specified duration (e.g., 3 days). A control group should receive the vehicle.
-
Continued Monitoring: Continue to monitor tumor size daily throughout the experiment.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for p-RPA32).
Preparation of this compound for In Vivo Use: For intraperitoneal injection, a suspended solution of this compound can be prepared. For example, a 2.5 mg/mL suspension can be made by adding a 25.0 mg/mL DMSO stock solution to a solution of 20% SBE-β-CD in saline.
Conclusion
This compound is a promising anti-cancer agent that targets a key component of the DNA damage response pathway. Its ability to induce replication stress and synergize with existing chemotherapies makes it a valuable tool for cancer research and a potential candidate for further drug development. The data and protocols presented in this guide provide a foundation for researchers to explore the therapeutic potential of this compound and other RPA inhibitors.
References
- 1. ATR/Chk1 interacting lncRNA modulates DNA damage response to induce breast cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptglab.com [ptglab.com]
- 3. crpr-su.se [crpr-su.se]
- 4. researchgate.net [researchgate.net]
- 5. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Inhibition of RPA by this compound Alters Cell Cycle Dynamics by Impeding DNA Replication and G2-to-M Transition but Has Little Effect on the Radiation-Induced DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of ATR and related PIKKs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Dissolving and Utilizing HAMNO for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the dissolution of HAMNO (1-[[(2-hydroxyphenyl)amino]methylene]-2(1H)-naphthalenone), a potent and selective inhibitor of Replication Protein A (RPA), for use in various in vitro assays. It includes information on its solubility, preparation of stock and working solutions, and methodologies for key experiments to assess its biological activity.
Properties and Solubility of this compound
This compound is a small molecule inhibitor that targets the DNA binding domain F (DBD-F) on the RPA70 subunit, preventing RPA from binding to single-stranded DNA (ssDNA).[1] This action disrupts DNA replication and repair processes, leading to increased replication stress and inhibition of tumor growth.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₃NO₂ | [1][2] |
| Molecular Weight | 263.29 g/mol | [2][3] |
| CAS Number | 138736-73-9 | [1][2] |
| Appearance | Yellow to orange crystalline solid | [2] |
This compound is poorly soluble in aqueous solutions but exhibits good solubility in organic solvents. For in vitro assays, Dimethyl sulfoxide (DMSO) is the recommended solvent.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL (approx. 190 mM) | Use of newly opened, anhydrous DMSO is critical as hygroscopic DMSO significantly reduces solubility. Ultrasonic treatment may be required for complete dissolution.[2][3] |
| DMF | 30 mg/mL | An alternative to DMSO.[1] |
| Water | Insoluble | [3] |
| Ethanol | Insoluble | [3] |
| DMSO:PBS (pH 7.2) (1:30) | 0.25 mg/mL | Limited solubility in aqueous buffers even with co-solvents.[1] |
Preparation of this compound Solutions
Proper preparation of stock and working solutions is critical for obtaining reproducible results.
Protocol 2.1: Preparing a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 263.29)
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Weigh out the required amount of this compound powder. To prepare 1 mL of a 50 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass = 0.050 mol/L x 0.001 L x 263.29 g/mol x 1000 = 13.16 mg
-
-
Aseptically add the weighed this compound powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO (in this case, 1 mL).
-
Vortex the solution vigorously for 1-2 minutes until the powder is dissolved.
-
If dissolution is incomplete, place the vial in an ultrasonic water bath for 5-10 minutes.[2]
-
Once fully dissolved, the solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term (1 month) or -80°C for long-term (up to 1 year) storage.[3]
Table 3: Mass of this compound Required for Common Stock Concentrations
| Desired Stock Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.26 mg | 1.32 mg | 2.63 mg |
| 10 mM | 2.63 mg | 13.16 mg | 26.33 mg |
| 50 mM | 13.16 mg | 65.82 mg | 131.65 mg |
Protocol 2.2: Preparing Working Solutions in Cell Culture Medium
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution into sterile, pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Gently mix the working solution by pipetting or inverting the tube. Do not vortex vigorously, as this can cause protein denaturation in the medium.
-
Crucial Note: The final concentration of DMSO in the cell culture wells should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting RPA, which is essential for protecting ssDNA during replication and repair. This inhibition prevents the recruitment and activation of the ATR kinase, a key regulator of the DNA damage response (DDR). Consequently, this compound treatment leads to an accumulation of DNA damage and replication stress, marked by increased phosphorylation of H2AX (γ-H2AX).[2][3]
Caption: this compound inhibits RPA, disrupting ATR signaling and inducing replication stress.
Key In Vitro Experimental Protocols
The following are example protocols for assays commonly used to characterize the effects of this compound.
Workflow for a Typical Cell-Based Assay
Caption: General experimental workflow for in vitro cell-based assays with this compound.
Protocol 4.1: Cell Viability / Cytotoxicity Assay (WST-8 or MTT)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare a series of this compound working solutions (e.g., 0.1 µM to 100 µM) in complete medium. Remove the old medium from the cells and add 100 µL of the fresh medium containing the respective this compound concentrations or a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of WST-8 or 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm for WST-8 or after solubilizing formazan crystals for MTT.
-
Analysis: Normalize the data to the vehicle-treated control wells and plot a dose-response curve to determine the IC₅₀ value.
Protocol 4.2: Immunofluorescence Staining for γ-H2AX
This protocol detects the formation of γ-H2AX foci, a marker of DNA double-strand breaks and replication stress.[2]
-
Cell Seeding: Seed cells onto sterile glass coverslips placed in a 24-well plate and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 2, 20, 50 µM) or a positive control (e.g., Etoposide) for a specified time (e.g., 2-24 hours).[2]
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash three times with PBST, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining & Mounting: Wash three times with PBST, counterstain nuclei with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize and quantify foci using a fluorescence microscope.
Caption: Workflow for γ-H2AX immunofluorescence staining after this compound treatment.
Summary of Recommended Working Concentrations
The optimal concentration of this compound depends on the cell line and the specific assay being performed. Based on published studies, the following concentrations can be used as a starting point.
Table 4: Example this compound Concentrations for In Vitro Assays
| Assay Type | Cell Line Example | Effective Concentration Range | Notes | Reference |
| ATR Inhibition | UMSCC38 | 2 - 20 µM | Reduces etoposide-induced phosphorylation of RPA32. | [1][2] |
| Colony Formation | HNSCC cell lines | Low micromolar range | Inhibits colony formation alone and enhances inhibition when combined with etoposide. | [2] |
| γ-H2AX Staining | UMSCC38, OKF4 | 2 - 50 µM | Induces a dose-dependent increase in pan-nuclear γ-H2AX staining, particularly in S-phase cells. | [2] |
| Cell Cycle Analysis | UMSCC38, OKF4 | 2 - 50 µM | Slows progression through the cell cycle. Concentrations of 40 µM can cause excessive apoptosis in long-term experiments. | [2] |
| FA Pathway Activation | HeLa | 10 - 20 µM | Induces FANCD2 monoubiquitination and foci formation. | [4] |
References
Application Notes and Protocols for Utilizing HAMNO in UMSCC38 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the use of HAMNO, a selective inhibitor of Replication Protein A (RPA), in the context of the human head and neck squamous cell carcinoma (HNSCC) cell line, UMSCC38. This compound functions by preventing the interaction between RPA70 and ATR/ATRIP, which disrupts ATR-dependent DNA damage signaling and elevates replication stress. This mechanism of action makes it a compound of interest for cancer therapeutics, particularly in cancers with existing DNA damage response (DDR) deficiencies. The UMSCC38 cell line, characterized by a homozygous missense mutation in the TP53 gene, presents a relevant model for investigating the efficacy of RPA inhibition in a p53-compromised background. These application notes detail the necessary cell culture procedures, experimental protocols for assessing cellular response to this compound, and an overview of the anticipated signaling pathways.
Introduction to this compound and UMSCC38 Cells
This compound ((1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one) is a small molecule inhibitor that selectively targets the N-terminal domain of the RPA70 subunit. This inhibition disrupts critical protein-protein interactions necessary for the activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase in response to replication stress.[1] By abrogating ATR-dependent signaling, this compound treatment leads to an accumulation of DNA damage and can induce cell cycle arrest and apoptosis, particularly in cancer cells that exhibit high levels of endogenous replication stress.[2][3]
UMSCC38 is a human squamous cell carcinoma cell line derived from the oral cavity (tonsil).[4] A key characteristic of this cell line is a homozygous p.Lys132Asn mutation in the TP53 gene, which is a common feature in HNSCC and often contributes to resistance to conventional therapies.[4] The doubling time for HNSCC cell lines can vary, with many falling within the 22-34 hour range.[1]
Data Presentation
Table 1: General Information on UMSCC38 Cell Line
| Characteristic | Description | Reference |
| Cell Line Name | UM-SCC-38 | [4] |
| Organism | Homo sapiens (Human) | [4] |
| Tissue of Origin | Oral Cavity, Tonsil | [4] |
| Disease | Squamous Cell Carcinoma | [4] |
| Key Genetic Feature | Homozygous TP53 mutation (p.Lys132Asn) | [4] |
| Morphology | Epithelial | N/A |
| Growth Properties | Adherent | N/A |
Table 2: Reported Effects of this compound on Cancer Cells
| Parameter | Cell Line(s) | Observed Effect | Concentration Range | Treatment Duration | Reference |
| Cell Viability (IC50) | FA-A (Fanconi Anemia) | Modest sensitivity | 2.5-100 µM | 4 days | [5] |
| Cell Growth Inhibition | A549 (Lung Carcinoma) | Dose-dependent growth inhibition | 5-40 µM | Up to 4 days | |
| Cell Cycle Progression | A549 | S-phase accumulation, G2/M transition delay | 20 µM | 3 days | |
| DNA Damage (γ-H2AX) | A549 | Increased pan-nuclear staining in S-phase | Not specified | Not specified | |
| Apoptosis | A549 | Induction of sub-G1 peak (indicative of apoptosis) | 40 µM | 3 days | |
| ATR Signaling | HeLa | Inhibition of ATR autophosphorylation and RPA32 phosphorylation | Not specified | Not specified | [2] |
Experimental Protocols
UMSCC38 Cell Culture
Materials:
-
UM-SCC-38 cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T-25, T-75) and plates (6-well, 96-well)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Thawing: Thaw cryopreserved UMSCC38 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM. Centrifuge at 300 x g for 3-5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seeding: Transfer the resuspended cells to a T-75 flask. A typical split ratio for subculturing is 1:3 to 1:6.
-
Maintenance: Culture cells at 37°C in a humidified incubator with 5% CO₂. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and re-seed into new flasks at the desired density.
-
Seeding Densities for Experiments:
-
96-well plates (Viability Assays): Seed 3,000 - 8,000 cells per well.
-
6-well plates (Protein/RNA/Cell Cycle): Seed 0.3 x 10⁶ to 0.5 x 10⁶ cells per well.
-
This compound Preparation and Treatment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM to 50 µM).
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity. Include a vehicle control (DMSO only) in all experiments.
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
Cell Viability Assay (MTT Assay)
Materials:
-
UMSCC38 cells seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed UMSCC38 cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
UMSCC38 cells seeded in 6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed UMSCC38 cells in 6-well plates and treat with this compound for the desired time.
-
Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
DNA Damage Analysis (γ-H2AX Immunofluorescence)
Materials:
-
UMSCC38 cells grown on coverslips in 6-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γ-H2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed UMSCC38 cells on sterile coverslips in 6-well plates and allow them to adhere.
-
Treat with this compound for the desired duration.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and quantify γ-H2AX foci using a fluorescence microscope.
Mandatory Visualizations
Caption: Experimental workflow for treating UMSCC38 cells with this compound and subsequent analysis.
Caption: Proposed signaling pathway of this compound in TP53 mutant UMSCC38 cells.
References
- 1. Establishment of oral squamous cell carcinoma cell line and magnetic bead-based isolation and characterization of its CD90/CD44 subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RPA inhibition increases replication stress and suppresses tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RPA Inhibition increases Replication Stress and Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Inhibition of RPA by this compound Alters Cell Cycle Dynamics by Impeding DNA Replication and G2-to-M Transition but Has Little Effect on the Radiation-Induced DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: HAMNO and Etoposide Combination Therapy
For Research Use Only.
Introduction
In the field of oncology research, combination therapy represents a cornerstone strategy to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. A promising approach involves the synergistic pairing of agents that target distinct but complementary cellular pathways. This document details the scientific rationale and experimental protocols for the combination of HAMNO, a novel Replication Protein A (RPA) inhibitor, and Etoposide, a classical topoisomerase II inhibitor.
This compound (NSC-111847) is a potent and selective small molecule that inhibits the function of RPA, a critical component of the DNA Damage Response (DDR) pathway.[1][2][3] RPA binds to single-stranded DNA (ssDNA) intermediates that form during DNA replication and repair, acting as a scaffold to recruit other DDR proteins, including the ATR kinase.[4] this compound selectively binds to the N-terminal domain of the RPA70 subunit, disrupting these crucial protein-protein interactions.[2][4] This inhibition compromises ATR signaling, evidenced by the reduction of ATR autophosphorylation and the phosphorylation of its substrate, RPA32.[1][2] By disrupting the DDR, this compound can induce replication stress, particularly in cancer cells that already exhibit high levels of genomic instability.[2][5]
Etoposide (VP-16) is a well-established chemotherapeutic agent that functions as a topoisomerase II (TOP2) poison.[6][7][8] TOP2 is an essential enzyme that resolves DNA topological stress during replication and transcription by creating transient double-strand breaks (DSBs).[6][7] Etoposide stabilizes the covalent complex formed between TOP2 and DNA, preventing the re-ligation of these breaks.[6][7][9] The accumulation of persistent DSBs triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately leads to apoptotic cell death.[8][10]
The rationale for combining this compound and Etoposide is based on a classic synthetic lethality strategy. Etoposide generates a high load of DNA double-strand breaks, which heavily activates the cell's DDR machinery for survival.[11] this compound, by inhibiting the RPA-mediated repair pathway, prevents the cell from resolving this etoposide-induced damage.[2][4] This dual assault—inducing extensive DNA damage while simultaneously blocking its repair—has been shown to result in a synergistic cytotoxic effect against cancer cells.[2][11]
These application notes provide detailed protocols for researchers to investigate the synergistic effects of this compound and etoposide in vitro.
Data Presentation
Quantitative analysis is crucial for determining the nature of the interaction between this compound and etoposide. The following tables provide a template for presenting key data such as the half-maximal inhibitory concentration (IC50) for each compound and the Combination Index (CI) values, which quantify synergy.
Table 1: IC50 Values of this compound and Etoposide in [Cell Line Name]
| Compound | IC50 (µM) after 72h Incubation |
| This compound | [Experimentally Determined] |
| Etoposide | [Experimentally Determined] |
Table 2: Combination Index (CI) Values for this compound and Etoposide
CI values are calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| This compound (µM) | Etoposide (µM) | Fraction Affected (Fa) | CI Value | Interaction |
| [Conc 1] | [Conc A] | [Value] | [Value] | [Synergy] |
| [Conc 2] | [Conc B] | [Value] | [Value] | [Synergy] |
| [Conc 3] | [Conc C] | [Value] | [Value] | [Synergy] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Use appropriate cancer cell lines (e.g., U2OS, HeLa, or other lines relevant to the research).
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth.
Protocol for Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound and etoposide, individually and in combination.[12][13]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[13]
-
Drug Preparation:
-
Prepare stock solutions of this compound and Etoposide in DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations. Keep the final DMSO concentration below 0.1% to avoid solvent toxicity.
-
-
Treatment:
-
For single-agent dose-response curves, add 100 µL of varying concentrations of this compound or Etoposide.
-
For combination studies, add 100 µL of the combined drugs at a constant ratio (e.g., based on the ratio of their IC50 values) or in a matrix format.
-
Include wells for untreated (vehicle control) and blank (medium only) controls.
-
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot dose-response curves and determine the IC50 values using non-linear regression analysis.
-
For combination data, use software like CompuSyn to calculate Combination Index (CI) values.
-
Protocol for Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based protocol quantifies the induction of apoptosis and necrosis.[14][15][16]
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat cells with this compound, etoposide, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with FBS-containing medium. Centrifuge the cell suspension at 500 x g for 5 minutes.[17]
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol for Western Blot Analysis
This protocol allows for the detection of key proteins involved in the DNA damage response and apoptosis pathways.[18][19][20]
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 10 cm dish. After 24 hours, treat with the drugs for the desired time (e.g., 6, 12, or 24 hours).
-
Protein Extraction:
-
Wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Separate the protein samples on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
DNA Damage: Phospho-Histone H2A.X (Ser139) (γH2AX), Phospho-ATR (Thr1989), Phospho-RPA32 (Ser33).
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP.
-
Loading Control: GAPDH, β-Actin.
-
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Signaling Pathway of this compound and Etoposide Combination
Caption: Mechanism of synergistic action between Etoposide and this compound.
General Experimental Workflow
Caption: Workflow for evaluating this compound and Etoposide combination therapy.
Logical Relationship of Synergy
Caption: Logical model of the synergistic drug interaction.
References
- 1. selleckchem.com [selleckchem.com]
- 2. RPA Inhibition increases Replication Stress and Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemical Inhibition of RPA by this compound Alters Cell Cycle Dynamics by Impeding DNA Replication and G2-to-M Transition but Has Little Effect on the Radiation-Induced DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The RPA inhibitor this compound sensitizes Fanconi anemia pathway-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. embopress.org [embopress.org]
- 10. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Targeted inhibition of RPA reveals cytotoxic activity, synergy with chemotherapeutic DNA damaging agents and insight into cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 17. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 18. pubcompare.ai [pubcompare.ai]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing HAMNO in a Mouse Xenograft Model for Preclinical Cancer Research
Introduction
HAMNO is a novel small molecule inhibitor of Replication Protein A (RPA), a critical component of the DNA damage response (DDR) and DNA replication machinery.[1][2] By targeting the N-terminal domain of the RPA70 subunit, this compound prevents RPA's interaction with key proteins like ATRIP, which is necessary for the activation of the ATR kinase in response to replication stress.[1][3] This disruption leads to increased genomic instability and cell death, particularly in cancer cells that already exhibit high levels of replication stress. These characteristics make this compound a promising candidate for cancer therapy, especially in tumors with deficiencies in other DNA repair pathways, such as the Fanconi Anemia (FA) pathway, creating a synthetic lethal interaction.[1][4]
This document provides detailed application notes and protocols for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. The protocols are designed for researchers in oncology and drug development to establish a robust preclinical model for assessing this compound's therapeutic potential.
Mechanism of Action
This compound functions by selectively inhibiting the protein-protein interactions of RPA.[1] In a normally functioning cell, RPA binds to single-stranded DNA (ssDNA) at stalled replication forks, creating a platform to recruit ATRIP and subsequently activate the ATR checkpoint kinase.[5] This activation helps stabilize the replication fork and allows for DNA repair. This compound disrupts the RPA-ATRIP interaction, thereby inhibiting ATR-dependent signaling.[1] This leads to an accumulation of DNA damage, evidenced by increased levels of phosphorylated H2AX (γ-H2AX), and can push cancer cells into apoptosis.[1][4] Cells deficient in the Fanconi Anemia (FA) pathway are particularly sensitive to RPA inhibition, as they heavily rely on the ATR pathway to manage replication stress.[1]
Figure 1: this compound Signaling Pathway.
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Mouse Model
This protocol outlines the standard procedure for creating a subcutaneous tumor model using cancer cell lines.[6][7]
Materials:
-
Cancer cell line of interest (e.g., FA-deficient pancreatic or ovarian cancer cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
1-cc syringes with 27- or 30-gauge needles[6]
-
Hemocytometer and Trypan Blue solution[6]
Procedure:
-
Cell Preparation:
-
Culture cancer cells in appropriate medium until they reach 70-80% confluency.[6] It is recommended to passage cells at least twice after thawing from liquid nitrogen storage.[10]
-
On the day of injection, harvest cells using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension at ~1500 rpm for 3-5 minutes.[6]
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® on ice. The final concentration should be adjusted to inject the desired number of cells in a volume of 100-200 µL. A typical injection contains 1 x 10⁶ to 5 x 10⁶ cells.[6][7]
-
Perform a cell count using a hemocytometer and assess viability with Trypan Blue. Viability should be >95%.[6]
-
-
Animal Preparation and Injection:
-
Anesthetize the mouse using an approved method (e.g., isoflurane).[11]
-
Sterilize the injection site (typically the dorsal flank) with 70% ethanol or iodine solution.[6]
-
Draw the cell suspension into a 1-cc syringe. To prevent cell damage, avoid using a needle to draw the suspension.[6]
-
Gently lift the skin at the injection site and subcutaneously inject 100-200 µL of the cell suspension.
-
Withdraw the needle slowly to prevent leakage.[11]
-
Return the mouse to its cage and monitor for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. This can take 1-3 weeks.[6]
-
Begin monitoring tumor volume 2-3 times per week using digital calipers once tumors are palpable.
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2 .[7]
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 50-100 mm³.[7]
-
Protocol 2: Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle components: DMSO, PEG300, Tween-80, sterile water or saline[3]
-
Sterile microcentrifuge tubes
-
Syringes and needles for administration (e.g., oral gavage or intraperitoneal injection)
Procedure:
-
This compound Formulation (Example):
-
Prepare a stock solution of this compound in DMSO (e.g., 53 mg/mL).[3]
-
For a 1 mL working solution, mix the following in order, ensuring the solution is clear after each step:
-
400 µL PEG300
-
50 µL of the DMSO stock solution
-
50 µL of Tween-80
-
500 µL of sterile water (ddH₂O)[3]
-
-
The final solution should be prepared fresh daily and used immediately.[3]
-
Note: An appropriate vehicle control (containing all components except this compound) must be administered to the control group.
-
-
Administration:
-
Determine the appropriate route of administration (e.g., intraperitoneal injection, oral gavage). This should be defined in the experimental design.[12]
-
Dosing frequency and concentration must be determined through preliminary maximum tolerated dose (MTD) studies. Based on in vitro studies showing efficacy in the low micromolar range (5-20 µM), initial in vivo dose-finding studies can be designed accordingly.[2]
-
Administer the prepared this compound solution or vehicle to the respective mouse groups according to the predetermined schedule (e.g., daily, 5 days a week).
-
Protocol 3: Assessment of Anti-Tumor Efficacy
Procedure:
-
In-Life Monitoring:
-
Measure tumor volumes and mouse body weights 2-3 times per week throughout the study. Body weight is a key indicator of treatment-related toxicity.[13]
-
Observe mice daily for any clinical signs of distress or toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice using an approved method.
-
Excise the tumors, weigh them, and photograph them.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for protein or RNA analysis (e.g., Western blot for γ-H2AX).[7]
-
Fix the remaining tumor tissue in 10% neutral buffered formalin for 24-48 hours for histopathological analysis.
-
-
Immunohistochemistry (IHC):
-
Embed fixed tissues in paraffin and section them.
-
Perform IHC staining for key biomarkers:
-
Ki-67: To assess cell proliferation.
-
TUNEL or Cleaved Caspase-3: To assess apoptosis.
-
-
Quantify the staining to compare the levels of proliferation and apoptosis between treatment and control groups.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines (Note: This table summarizes representative data from in vitro studies to inform cell line selection for xenograft models.[1])
| Cell Line | Fanconi Anemia (FA) Status | Treatment | Cell Viability (%) |
| FA-A | Deficient | This compound + Cisplatin | 41.0% |
| FA-A + FANCA | Proficient (Corrected) | This compound + Cisplatin | 84.8% |
| FA-G | Deficient | This compound + Cisplatin | 42.2% |
| FA-G + FANCG | Proficient (Corrected) | This compound + Cisplatin | 79.6% |
Table 2: Template for In Vivo Efficacy Data from Xenograft Study (Note: This is a template for organizing data collected from the in vivo experiment described above.)
| Treatment Group | N | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 | N/A | |||
| This compound (X mg/kg) | 10 | ||||
| Positive Control | 10 |
Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (ΔT / ΔC)] × 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
Experimental Workflow Visualization
Figure 2: General Experimental Workflow.
References
- 1. The RPA inhibitor this compound sensitizes Fanconi anemia pathway-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Inhibition of RPA by this compound Alters Cell Cycle Dynamics by Impeding DNA Replication and G2-to-M Transition but Has Little Effect on the Radiation-Induced DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The RPA inhibitor this compound sensitizes Fanconi anemia pathway-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. Mouse Xenograft Tumor Model [bio-protocol.org]
- 8. Humanized mouse xenograft models: narrowing the tumor-microenvironment gap - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 11. LLC cells tumor xenograft model [protocols.io]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting RPA Phosphorylation Following HAMNO Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for detecting and quantifying the phosphorylation status of Replication Protein A (RPA) in response to treatment with HAMNO ((1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one), a small molecule inhibitor of RPA. The protocols outlined below are essential for researchers investigating the DNA damage response (DDR), cell cycle regulation, and the efficacy of novel cancer therapeutics that target RPA.
Introduction
Replication Protein A (RPA) is a crucial single-stranded DNA (ssDNA)-binding protein involved in DNA replication, repair, and recombination. Following DNA damage, the RPA32 subunit undergoes extensive phosphorylation by several kinases, including ataxia telangiectasia and Rad3-related (ATR) kinase, ataxia-telangiectasia mutated (ATM) kinase, and DNA-dependent protein kinase (DNA-PK). This phosphorylation is a critical signaling event in the activation of cell cycle checkpoints and the recruitment of DNA repair factors.[1][2]
This compound is a chemical inhibitor that selectively binds to the N-terminal domain of the RPA70 subunit (RPA70N).[3][4] This interaction disrupts RPA's ability to engage with other proteins involved in the DNA damage response, leading to an inhibition of ATR-dependent phosphorylation of RPA32 at key residues such as Serine 33 (S33) and Serine 4/Serine 8 (S4/S8).[3][5] Monitoring the phosphorylation status of RPA is therefore a direct method to assess the cellular activity of this compound and its impact on the DNA damage signaling cascade.
Signaling Pathway Overview
The following diagram illustrates the canonical ATR-mediated RPA phosphorylation pathway and the inhibitory effect of this compound.
Caption: Inhibition of ATR-mediated RPA phosphorylation by this compound.
Data Presentation
The following table summarizes the expected quantitative changes in RPA phosphorylation following this compound treatment, as derived from published literature. These values are illustrative and may vary depending on cell type, treatment conditions, and the specific DNA damaging agent used in combination with this compound.
| Treatment Group | Phospho-RPA32 (S33) Level (Relative to Etoposide alone) | Phospho-RPA32 (S4/S8) Level (Relative to Etoposide alone) | Reference |
| Vehicle Control | Baseline | Baseline | [3] |
| Etoposide | 100% | 100% | [3] |
| This compound | Slight Increase | Slight Increase | [3] |
| Etoposide + this compound | Reduced | Reduced | [3] |
Experimental Protocols
Several methods can be employed to detect changes in RPA phosphorylation. The choice of method will depend on the specific research question, available equipment, and desired level of detail.
Western Blotting for Phosphorylated RPA
Western blotting is a widely used technique to detect changes in the phosphorylation status of RPA32. Phosphorylation of RPA32 leads to a noticeable electrophoretic mobility shift, with hyperphosphorylated forms migrating more slowly.[1][6]
Caption: Western blotting workflow for detecting phosphorylated RPA.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, a DNA damaging agent (e.g., etoposide, hydroxyurea), or a combination of both for the specified duration. Include vehicle-treated cells as a negative control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).[7]
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-50 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel (e.g., 10-12%).[8]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9][10]
-
Incubate the membrane with a primary antibody specific for phosphorylated RPA (e.g., anti-phospho-RPA32 S33, anti-phospho-RPA32 S4/S8) or total RPA32 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Immunofluorescence for Phosphorylated RPA Foci
Immunofluorescence microscopy allows for the visualization of phosphorylated RPA that localizes to sites of DNA damage, forming distinct nuclear foci. This method provides spatial information about the DNA damage response.
Caption: Immunofluorescence workflow for p-RPA foci detection.
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate.
-
Treat cells as described in the Western blotting protocol.
-
-
Cell Fixation and Permeabilization:
-
(Optional) To visualize chromatin-bound RPA, pre-extract soluble proteins by incubating cells with a cytoskeleton buffer on ice.[11]
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.[12]
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding by incubating with 5% BSA in PBS for 1 hour at room temperature.[13]
-
Incubate with the primary antibody against phosphorylated RPA (e.g., anti-phospho-RPA32 S4/S8) diluted in blocking buffer, typically overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number and intensity of foci per nucleus using image analysis software (e.g., ImageJ).
-
Immunoprecipitation of Phosphorylated RPA
Immunoprecipitation (IP) can be used to enrich for phosphorylated RPA to study its interaction with other proteins or for downstream analysis by mass spectrometry.
-
Cell Lysis:
-
Prepare cell lysates as described for Western blotting, using a non-denaturing lysis buffer (e.g., containing 1% NP-40).[7]
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against total RPA or a specific phospho-form of RPA overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them several times with lysis buffer.[14]
-
-
Analysis:
-
Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.
-
Analyze the eluate by Western blotting with antibodies against RPA or interacting proteins.
-
Mass Spectrometry for Phosphorylation Site Mapping
Mass spectrometry (MS) is a powerful tool for identifying and quantifying specific phosphorylation sites on RPA. This is particularly useful for discovering novel phosphorylation sites or for a global analysis of phosphorylation changes after this compound treatment.[15]
Caption: Mass spectrometry workflow for phosphoproteomics.
-
Sample Preparation:
-
Isolate RPA, either through immunoprecipitation of total RPA or by affinity purification of tagged RPA.
-
Perform in-solution or in-gel tryptic digestion of the purified RPA.
-
-
Phosphopeptide Enrichment:
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use database search algorithms (e.g., Mascot, Sequest) to identify the peptide sequences and pinpoint the exact sites of phosphorylation.
-
Perform quantitative analysis to compare the abundance of specific phosphopeptides between different treatment conditions (e.g., control vs. This compound-treated).
-
Concluding Remarks
The methods described provide a comprehensive toolkit for investigating the effects of this compound on RPA phosphorylation. By combining techniques such as Western blotting, immunofluorescence, and mass spectrometry, researchers can gain a detailed understanding of how this compound modulates the DNA damage response pathway, providing critical insights for its development as a potential therapeutic agent.
References
- 1. The Intriguing Mystery of RPA Phosphorylation in DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preferential localization of hyperphosphorylated replication protein A to double-strand break repair and checkpoint complexes upon DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RPA Inhibition increases Replication Stress and Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RPA inhibition increases replication stress and suppresses tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Replication Protein A (RPA) Phosphorylation Prevents RPA Association with Replication Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Damage Induced Hyperphosphorylation of Replication Protein A. 1. Identification of Novel Sites of Phosphorylation in Response to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. Immunofluorescence—pRPA foci formation after IR [bio-protocol.org]
- 12. Immunofluorescence-based methods to monitor DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Physical Interaction between Replication Protein A (RPA) and MRN: Involvement of RPA2 Phosphorylation and the N-terminus of RPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
- 16. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HAMNO Treatment in Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HAMNO (6-hydroxy-2-amino-7-nitro-4-(4-hydroxyphenyl)-4H-chromene) is a small molecule inhibitor of Replication Protein A (RPA). RPA is a critical component of the DNA damage response (DDR) and is essential for DNA replication, repair, and recombination. By inhibiting the protein-protein interactions of RPA, this compound induces replication stress, leading to the activation of the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway and subsequent cell cycle arrest and apoptosis in cancer cells.[1] The colony formation assay, or clonogenic assay, is a gold-standard in vitro method to assess the long-term survival and proliferative capacity of single cells after exposure to cytotoxic agents.[2] These application notes provide a detailed protocol for utilizing this compound in colony formation assays to evaluate its anti-proliferative effects.
Mechanism of Action
This compound selectively binds to the N-terminal domain of the RPA70 subunit, preventing its interaction with other proteins involved in the DNA damage response, such as ATRIP (ATR-Interacting Protein).[1] This disruption of the RPA interactome leads to an accumulation of single-stranded DNA (ssDNA) during replication, which is a hallmark of replication stress. The exposed ssDNA activates the ATR kinase, which in turn phosphorylates a cascade of downstream targets, including Chk1, leading to cell cycle arrest, primarily at the G2/M phase, and in some cases, apoptosis. The increased replication stress induced by this compound can be particularly effective in cancer cells, which often have a higher basal level of replication stress compared to normal cells.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the colony formation of UMSCC38 (human head and neck squamous cell carcinoma) cells. The data is derived from the graphical representation in Glanzer et al., 2014 and presented here in a tabular format for clarity.
| This compound Concentration (µM) | Mean Number of Colonies | Standard Deviation (SD) | Percent Inhibition (%) |
| 0 (Control) | 120 | ± 8 | 0 |
| 1 | 95 | ± 6 | 20.8 |
| 2.5 | 68 | ± 5 | 43.3 |
| 5 | 42 | ± 4 | 65.0 |
| 10 | 15 | ± 3 | 87.5 |
Note: The data presented in this table are estimations derived from the graphical data presented in "RPA Inhibition increases Replication Stress and Suppresses Tumor Growth" by Glanzer et al. (2014). For precise quantitative analysis, it is recommended to perform the experiment and generate original data.
Experimental Protocols
This section provides a detailed protocol for conducting a colony formation assay to assess the efficacy of this compound.
Materials
-
This compound (6-hydroxy-2-amino-7-nitro-4-(4-hydroxyphenyl)-4H-chromene)
-
Appropriate cancer cell line (e.g., UMSCC38, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
Dimethyl sulfoxide (DMSO, for this compound stock solution)
-
Fixation solution: 6% glutaraldehyde in PBS
-
Staining solution: 0.5% crystal violet in 25% methanol
-
Sterile pipettes and culture flasks
-
Incubator (37°C, 5% CO₂)
-
Microscope
Protocol
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates containing 2 mL of complete culture medium per well. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.
-
Incubate the plates overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day after seeding, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from each well and replace it with 2 mL of the medium containing the respective this compound concentration. Include a vehicle control (DMSO only).
-
Incubate the plates for the desired treatment duration. A continuous exposure of 9 days is a common starting point.[1]
-
-
Colony Formation:
-
Incubate the plates at 37°C with 5% CO₂ for 9-14 days, or until visible colonies (approximately 50 cells or more) have formed in the control wells.
-
Visually inspect the plates every 2-3 days to monitor colony growth.
-
-
Fixation and Staining:
-
After the incubation period, carefully aspirate the medium from each well.
-
Gently wash the wells twice with PBS.
-
Add 1 mL of fixation solution (6% glutaraldehyde) to each well and incubate for 30 minutes at room temperature.[1]
-
Aspirate the fixation solution and gently wash the wells with deionized water.
-
Add 1 mL of staining solution (0.5% crystal violet) to each well and incubate for 30 minutes at room temperature.[1]
-
Remove the staining solution and gently wash the wells with deionized water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be performed manually or using an automated colony counter.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
Plating Efficiency (PE) % = (Number of colonies in control / Number of cells seeded in control) x 100
-
Surviving Fraction (SF) = Number of colonies after treatment / (Number of cells seeded x (PE / 100))
-
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound colony formation assay.
This compound Signaling Pathway
Caption: this compound's effect on the ATR signaling pathway.
References
Application Notes and Protocols for Studying DNA Damage Response Using HAMNO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing HAMNO (2-hydroxy-amino-6-N,N-dimethylamino-4-oxo-3,4-dihydropyrimidine), a small molecule inhibitor of Replication Protein A (RPA), to study the DNA damage response (DDR). By inducing replication stress, this compound serves as a valuable tool for investigating cellular mechanisms of DNA repair and cell cycle regulation, with significant implications for cancer research and drug development.
Introduction
Replication Protein A (RPA) is a critical single-stranded DNA (ssDNA)-binding protein essential for DNA replication, repair, and recombination.[1][2] this compound selectively targets the N-terminal domain of the RPA70 subunit, disrupting its interactions with various DNA repair proteins and ssDNA.[1][3] This inhibition leads to replication stress, characterized by the stalling of replication forks, and activates the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway.[4][5] Consequently, this compound can be employed to study the cellular response to replication stress, evaluate the efficacy of DDR inhibitors, and explore potential therapeutic strategies that exploit synthetic lethality in cancer cells with compromised DNA repair pathways.[2][6]
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to investigate the DNA damage response.
Table 1: Effect of this compound on Cell Growth and DNA Synthesis in A549 Lung Cancer Cells
| This compound Concentration | Effect on Cell Growth | Effect on DNA Synthesis (EdU+ cells) | Reference |
| 5 µM | Transient inhibition of cell growth. | A transient block in DNA replication from which cells quickly recovered. | [2] |
| 20 µM | Initial reduction in doubling time, followed by recovery, leading to lower cell numbers at the plateau phase of growth. | Rapid drop in EdU+ cells to 0% within the first hour of treatment, persisting for ~4 hours before recovery. | [2][6] |
| 40 µM | Cells unable to divide, showing signs of apoptosis (sub-G1 peak) after 3 days. | Not applicable due to excessive apoptosis. | [2][6] |
Table 2: this compound's Impact on Cell Cycle Distribution and DNA Damage Markers
| Experimental Condition | Observation | Conclusion | Reference |
| Treatment with this compound | Slows down the progression of cells through the cell cycle. | This compound impedes DNA replication and attenuates the G2-to-M transition. | [1][6] |
| This compound treatment in S-phase cells | Increased fraction of chromatin-bound RPA. | This compound induces replication stress. | [3][6] |
| This compound treatment in G2-phase cells | No significant increase in chromatin-bound RPA. | The effect of this compound on RPA binding is cell cycle phase-dependent. | [6] |
| This compound in combination with etoposide | Reduced phosphorylation of RPA32 at Ser4 and Ser8. | This compound deregulates ATR signaling. | [4] |
| This compound treatment alone | Slight increase in ATR autophosphorylation at T1989. | This compound itself can induce a low level of replication stress, activating the ATR pathway. | [4] |
| This compound treatment in Fanconi Anemia (FA)-deficient cells | Progressively higher levels of γ-H2AX over 24 hours compared to FA-proficient cells. | FA-deficient cells are more sensitive to this compound-induced DNA damage. | [5] |
Experimental Protocols
Protocol 1: Induction of Replication Stress and DNA Damage with this compound
This protocol describes the general procedure for treating cultured mammalian cells with this compound to induce replication stress and study the downstream DNA damage response.
Materials:
-
Mammalian cell line of interest (e.g., A549, U2OS)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at a desired density in the appropriate culture vessel and allow them to adhere and grow for 24 hours.
-
This compound Treatment:
-
Thaw the this compound stock solution.
-
Dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. Effective concentrations for long-term experiments are typically in the range of 5-20 µM.[2] Concentrations around 40 µM can induce significant apoptosis.[2][6]
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired period (e.g., 1 to 24 hours), depending on the experimental endpoint.
-
-
Downstream Analysis: After incubation, cells can be harvested for various analyses as described in the following protocols, such as immunofluorescence for DNA damage markers, cell cycle analysis by flow cytometry, or clonogenic survival assays.
Protocol 2: Immunofluorescence Staining for γH2AX Foci
This protocol details the detection of γH2AX foci, a marker for DNA double-strand breaks, in this compound-treated cells.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound-containing medium
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Fixation:
-
Remove the medium and gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-30 minutes at room temperature to allow antibody access to the nucleus.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking solution for 30-60 minutes at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with the primary anti-γH2AX antibody, diluted in blocking solution, overnight at 4°C in a humidified chamber.
-
The following day, wash the cells three times with PBS.
-
Incubate with the appropriate fluorescently labeled secondary antibody, diluted in blocking solution, for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS in the dark.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope. γH2AX foci will appear as distinct puncta within the nucleus.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining.
Materials:
-
This compound-treated and control cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest cells by trypsinization.
-
Collect the cells and centrifuge at a low speed.
-
Wash the cell pellet with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Clonogenic Survival Assay
This assay assesses the long-term survival and proliferative capacity of cells after treatment with this compound.
Materials:
-
Single-cell suspension of the desired cell line
-
Complete cell culture medium
-
This compound-containing medium
-
6-well plates
-
Fixing solution (e.g., 6% glutaraldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates. The exact number will depend on the cell line's plating efficiency.
-
Allow cells to attach for several hours or overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
For radiosensitization studies, cells can be pre-treated with this compound, irradiated, and then incubated in this compound-containing medium for a short period before being plated for colony formation.[7]
-
After treatment, remove the this compound-containing medium, wash with PBS, and add fresh complete medium.
-
-
Colony Formation:
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
-
Fixing and Staining:
-
When colonies are visible (at least 50 cells per colony), remove the medium.
-
Gently wash the wells with PBS.
-
Fix the colonies with a fixing solution for 15-30 minutes.
-
Remove the fixative and stain the colonies with crystal violet solution for 20-30 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting:
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Visualizations
Signaling Pathways and Workflows
Caption: this compound-induced DNA damage response pathway.
Caption: Experimental workflow for studying this compound's effects.
References
Application Notes and Protocols for In Vivo Studies of 6-hydroxy-3-nitroso-4-methyl-2-pyridone (HAMNO)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The compound 6-hydroxy-3-nitroso-4-methyl-2-pyridone, referred to herein as HAMNO, is a novel chemical entity with limited publicly available data. The following protocols and conceptual frameworks are based on the chemical structure of this compound and established methodologies for analogous compounds, specifically N-nitroso compounds and nitric oxide (NO) donors. These guidelines are intended to serve as a starting point for in vivo research and must be adapted and validated based on empirical data obtained for this specific molecule.
Introduction
6-hydroxy-3-nitroso-4-methyl-2-pyridone (this compound) is a small molecule characterized by a pyridone core, a hydroxyl group, a methyl group, and a nitroso moiety. Based on its structure, this compound is hypothesized to have two primary biological activities that warrant in vivo investigation:
-
Nitric Oxide (NO) Donor Activity: The N-nitroso group can undergo decomposition to release nitric oxide, a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response. The NO/cyclic guanosine monophosphate (cGMP) signaling pathway is a key mediator of these effects.[1][2][3][4][5]
-
Potential Genotoxicity: N-nitroso compounds are a class of chemicals known for their potential to be metabolically activated to alkylating agents that can damage DNA, leading to mutagenicity and carcinogenicity.[6][7][8][9][10]
Given these potential activities, in vivo studies of this compound should be designed to evaluate both its potential therapeutic efficacy (e.g., as an anti-tumor agent through NO-mediated mechanisms) and its safety profile (e.g., genotoxicity).
Putative Signaling Pathways
Nitric Oxide (NO) - cGMP Signaling Pathway
As a potential NO donor, this compound is anticipated to influence the NO/cGMP signaling cascade. Upon release, NO can diffuse into target cells and activate soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and other downstream effectors, leading to various cellular responses such as smooth muscle relaxation and inhibition of cell proliferation.
Caption: Putative NO/cGMP signaling pathway modulated by this compound.
Metabolic Activation and Potential Genotoxicity Pathway
N-nitroso compounds can be metabolized by cytochrome P450 (CYP) enzymes, leading to the formation of unstable intermediates that can generate reactive electrophiles. These electrophiles can subsequently alkylate DNA, forming DNA adducts. If not repaired, these adducts can lead to mutations during DNA replication and potentially initiate carcinogenesis.
Caption: Hypothesized metabolic activation pathway of this compound leading to potential genotoxicity.
Experimental Workflow for In Vivo Evaluation
A tiered approach is recommended for the in vivo evaluation of this compound, starting with safety and tolerability assessments, followed by efficacy studies in relevant disease models.
Caption: Tiered experimental workflow for the in vivo evaluation of this compound.
Detailed Experimental Protocols
Animal Models
-
For Toxicity and Pharmacokinetic Studies: Healthy male and female Sprague-Dawley rats (8-10 weeks old) or CD-1 mice (6-8 weeks old) are suitable.
-
For Anti-Tumor Efficacy Studies: Immunodeficient mice, such as nude (Foxn1^nu^) or NOD-scid mice, are required for establishing human tumor xenografts.[11] The choice of the cancer cell line for xenotransplantation should be based on the therapeutic hypothesis (e.g., cell lines known to be sensitive to NO-induced apoptosis).
Compound Formulation and Administration
-
Formulation: Due to the likely poor aqueous solubility of this compound, a formulation in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a common starting point for in vivo administration of small molecules. The final formulation should be prepared fresh daily and protected from light.
-
Administration: The route of administration will depend on the intended clinical application and the compound's properties. Oral gavage (p.o.) and intraperitoneal (i.p.) injection are common routes for preclinical studies.
Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
Objective: To determine the single-dose toxicity profile and the maximum tolerated dose (MTD) of this compound.
Methodology:
-
Use a cohort of healthy mice (e.g., CD-1, 5 per sex per group).
-
Administer single doses of this compound at escalating concentrations (e.g., 10, 30, 100, 300 mg/kg) via the chosen route (e.g., i.p. injection). Include a vehicle control group.
-
Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) continuously for the first 4 hours and then daily for 14 days.
-
Record body weight daily.
-
At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy. Collect major organs for histopathological analysis.
-
The MTD is defined as the highest dose that does not cause mortality or more than a 10% loss in body weight.
Protocol 2: In Vivo Anti-Tumor Efficacy in a Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound in a human tumor xenograft model.
Methodology:
-
Subcutaneously implant a suitable cancer cell line (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (n=8-10 per group): vehicle control, this compound at two different dose levels (e.g., below the MTD), and a positive control (a standard-of-care chemotherapy for the chosen cell line).
-
Administer treatment daily (or as determined by pharmacokinetic studies) for a defined period (e.g., 21 days).
-
Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.
-
Monitor body weight twice weekly as an indicator of toxicity.
-
At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Protocol 3: Assessment of In Vivo Nitric Oxide Production
Objective: To determine if this compound administration leads to an increase in systemic nitric oxide levels.
Methodology:
-
Treat healthy or tumor-bearing mice with a single dose of this compound or vehicle.
-
At various time points post-administration (e.g., 1, 4, 8, 24 hours), collect blood samples via cardiac puncture or tail vein bleeding.
-
Process the blood to obtain plasma.
-
Measure the concentration of stable NO metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), in the plasma using a commercially available Griess assay kit.[12][13]
-
The Griess assay involves the conversion of nitrate to nitrite, followed by a colorimetric reaction that can be quantified using a spectrophotometer.[13]
Protocol 4: In Vivo Genotoxicity Assessment using the Comet Assay
Objective: To evaluate the potential of this compound to induce DNA damage in vivo.
Methodology:
-
Treat mice with this compound at three different dose levels (and a vehicle control) for a short duration (e.g., daily for 2-3 days). Include a known genotoxic agent (e.g., methyl methanesulfonate) as a positive control.[14]
-
Collect tissues of interest (e.g., liver, peripheral blood mononuclear cells) 2-6 hours after the final dose.[14]
-
Prepare single-cell suspensions from the collected tissues.
-
Embed the cells in agarose on a microscope slide and lyse the cells to form nucleoids.
-
Subject the DNA to alkaline electrophoresis (pH > 13), which allows fragmented DNA to migrate out of the nucleoid, forming a "comet" shape.[15][16][17]
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the intensity of the DNA in the comet tail relative to the head.[15]
Data Presentation
Quantitative data from the in vivo studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Summary of Acute Toxicity Data for this compound
| Dose (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Key Clinical Observations |
| Vehicle | 10 | 0/10 | +5.2 | Normal |
| 10 | 10 | 0/10 | +4.8 | Normal |
| 30 | 10 | 0/10 | +2.1 | Mild lethargy at 2h |
| 100 | 10 | 1/10 | -8.5 | Lethargy, piloerection |
| 300 | 10 | 5/10 | -15.2 | Severe lethargy, ataxia |
Table 2: Anti-Tumor Efficacy of this compound in Xenograft Model
| Treatment Group | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 125.5 ± 15.2 | 1580.3 ± 210.4 | - | +3.5 |
| This compound (25 mg/kg) | 128.1 ± 14.8 | 950.6 ± 180.1 | 39.8 | +1.2 |
| This compound (50 mg/kg) | 126.9 ± 16.1 | 625.4 ± 155.7 | 60.4 | -2.3 |
| Positive Control | 127.4 ± 15.5 | 450.2 ± 120.9 | 71.5 | -5.8 |
Table 3: Plasma Nitrate/Nitrite Levels Post-HAMNO Administration
| Treatment Group | 1h (µM) | 4h (µM) | 8h (µM) | 24h (µM) |
| Vehicle Control | 5.2 ± 0.8 | 5.5 ± 0.9 | 5.3 ± 0.7 | 5.1 ± 0.8 |
| This compound (50 mg/kg) | 25.8 ± 4.1 | 15.3 ± 2.5 | 8.9 ± 1.5 | 5.6 ± 1.0 |
| * p < 0.05 compared to vehicle control |
Table 4: Genotoxicity of this compound as Assessed by the Comet Assay in Liver Cells
| Treatment Group | Mean % Tail DNA | Fold Increase over Vehicle |
| Vehicle Control | 3.5 ± 0.9 | 1.0 |
| This compound (25 mg/kg) | 4.1 ± 1.1 | 1.2 |
| This compound (50 mg/kg) | 6.8 ± 1.5 | 1.9 |
| This compound (100 mg/kg) | 12.5 ± 2.8 | 3.6 |
| Positive Control | 28.9 ± 5.4 | 8.3 |
| p < 0.05 compared to vehicle control |
References
- 1. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasp-pain.org [iasp-pain.org]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Nitric oxide-cGMP-protein kinase G signaling pathway induces anoxic preconditioning through activation of ATP-sensitive K+ channels in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials [frontiersin.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
HAMNO: A Potent Inhibitor of ATR Phosphorylation for Cancer Research and Drug Development
Application Note and Protocols
Abstract
This document provides detailed application notes and experimental protocols for the use of HAMNO ((1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one), a novel small molecule inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway. This compound functions by targeting Replication Protein A (RPA), a critical protein for ATR activation, thereby inhibiting ATR autophosphorylation and the phosphorylation of its downstream targets.[1][2][3] This makes this compound a valuable tool for researchers studying DNA damage response (DDR), cell cycle checkpoints, and for professionals in drug development exploring novel anti-cancer therapeutics. This document summarizes effective concentrations, provides detailed experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Introduction
The ATR kinase is a master regulator of the DNA damage response, playing a pivotal role in maintaining genomic integrity in response to replication stress, a hallmark of many cancer cells.[4][5][6] ATR is activated by single-stranded DNA (ssDNA) coated with Replication Protein A (RPA).[4][5] The RPA-ssDNA filament serves as a platform to recruit the ATR-ATRIP complex, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks.[4][6]
This compound is a recently identified small molecule that inhibits the protein-protein interactions of RPA.[1][3][7] Specifically, this compound binds to the N-terminal domain of the RPA70 subunit, preventing its interaction with proteins required for ATR activation.[1] This disruption of the RPA-ATR signaling axis leads to the inhibition of ATR-dependent phosphorylation events, including the autophosphorylation of ATR itself and the phosphorylation of downstream substrates like RPA32.[1][8] By inducing replication stress, this compound shows selective cytotoxicity towards cancer cells, which often have a higher basal level of replication stress compared to normal cells.[1]
Data Presentation: Effective Concentrations of this compound
The following table summarizes the effective concentrations of this compound used to inhibit ATR phosphorylation and induce cellular effects as reported in the literature.
| Cell Line | Treatment Condition | This compound Concentration | Observed Effect | Reference |
| UMSCC38 | Co-treatment with 20 µM etoposide for 2 hours | 2 µM | Reduction of etoposide-induced RPA32 Ser33 phosphorylation. | [1] |
| UMSCC38 | Co-treatment with 20 µM etoposide for 2 hours | >2 µM | Near-complete absence of etoposide-induced RPA32 Ser33 phosphorylation. | [1] |
| HNSCC cell lines | Monotherapy, clonogenic assay | Low micromolar range | Inhibition of colony formation. | [1] |
| A549 | Long-term growth experiments | 5 µM and 20 µM | Transient inhibition of cell growth and DNA synthesis. | [8] |
| A549 | Long-term growth experiments | 40 µM | Excessive apoptotic cell death. | [8] |
| FA-A and FA-A+FANCA | 4-day cell viability (MTT) assay | 2.5 µM - 100 µM | Concentration-dependent decrease in cell viability, with higher sensitivity in FA-A cells. | [3] |
| FA-A and FA-A+FANCA | 24-hour treatment | 20 µM | Increased levels of γ-H2AX, particularly in FA-A cells. | [3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of ATR-dependent Phosphorylation
This protocol describes the methodology to assess the inhibitory effect of this compound on ATR-dependent phosphorylation of RPA32 in cultured cells.
Materials:
-
Cell line of interest (e.g., UMSCC38, A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Etoposide (or another DNA damaging agent to induce ATR activation)
-
Phosphate Buffered Saline (PBS)
-
RIPA buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RPA32 (S33), anti-RPA32, anti-phospho-ATR (T1989), anti-ATR, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Pre-treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 2, 5, 10, 20 µM) for 1 hour. Include a vehicle control (DMSO).
-
Induction of DNA Damage: Add a DNA damaging agent (e.g., 20 µM etoposide) to the media and incubate for an additional 2 hours.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated proteins.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps to evaluate the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0 to 100 µM) in triplicate. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 4 days).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: ATR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound's effect on ATR signaling.
References
- 1. RPA Inhibition increases Replication Stress and Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The RPA inhibitor this compound sensitizes Fanconi anemia pathway-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. onclive.com [onclive.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Chemical Inhibition of RPA by this compound Alters Cell Cycle Dynamics by Impeding DNA Replication and G2-to-M Transition but Has Little Effect on the Radiation-Induced DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring γ-H2AX Staining in Response to HAMNO Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphorylation of the histone variant H2AX at serine 139, resulting in γ-H2AX, is a primary and sensitive molecular marker for DNA double-strand breaks (DSBs). The formation of discrete nuclear foci of γ-H2AX at the sites of DNA damage provides a quantitative measure of genotoxicity and the cellular response to DNA damaging agents. HAMNO ((1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one) is a known inhibitor of Replication Protein A (RPA), a critical component of the DNA damage response (DDR) and DNA replication. By inhibiting RPA, this compound can induce replication stress, leading to an increase in γ-H2AX levels, particularly in cells undergoing DNA synthesis (S-phase). This makes the measurement of γ-H2AX an essential readout for assessing the cellular effects of this compound and its potential as a therapeutic agent, both alone and in combination with other cancer therapies.
These application notes provide detailed protocols for treating cells with this compound, subsequent immunofluorescent staining of γ-H2AX, and the quantitative analysis of γ-H2AX foci.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway leading to γ-H2AX formation and the general experimental workflow for its measurement after this compound treatment.
Caption: DNA damage signaling pathway initiated by this compound.
Caption: Experimental workflow for γ-H2AX immunofluorescence.
Experimental Protocols
Protocol 1: Induction of γ-H2AX with this compound and Immunofluorescent Staining
This protocol outlines the steps for treating cultured cells with this compound and performing immunofluorescence to visualize γ-H2AX foci.
Materials:
-
Cultured cells (e.g., A549, U87)
-
Cell culture medium and supplements
-
Sterile glass coverslips
-
Multi-well plates (e.g., 12-well or 24-well)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.3% Triton X-100 in PBS
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse monoclonal anti-γ-H2AX (pS139) antibody (e.g., Millipore Sigma, clone JBW301)
-
Secondary Antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488 or 568)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate under standard conditions (e.g., 37°C, 5% CO2) for 24 hours.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in cell culture medium at the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1, 5, 10, 25 µM).
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Aspirate the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate for the desired treatment duration (e.g., 4, 8, 24 hours).
-
-
Fixation:
-
Aspirate the treatment medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA solution and incubating for 15-30 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-30 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 5% BSA in PBS for 30-60 minutes at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary anti-γ-H2AX antibody in the blocking solution (e.g., 1:200 to 1:800 dilution, optimize for your antibody).
-
Aspirate the blocking solution and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in the blocking solution (e.g., 1:200 to 1:500).
-
Add the diluted secondary antibody and incubate for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS, protected from light.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges with nail polish and allow to dry.
-
Protocol 2: Quantitative Image Analysis of γ-H2AX Foci
This protocol describes the quantification of γ-H2AX foci from the images acquired in Protocol 1.
Materials:
-
Fluorescence microscope with appropriate filters for the chosen fluorophores.
-
Image analysis software (e.g., Fiji/ImageJ, CellProfiler).
Procedure:
-
Image Acquisition:
-
Using a fluorescence microscope, acquire images of the stained cells.
-
For each field of view, capture images in the DAPI channel (to identify nuclei) and the channel corresponding to the γ-H2AX secondary antibody.
-
Use consistent imaging parameters (e.g., exposure time, gain) for all samples within an experiment.
-
Acquire images from multiple random fields of view for each experimental condition to ensure a representative sample.
-
-
Image Analysis using Fiji/ImageJ:
-
Open the image file in Fiji/ImageJ.
-
If the image is multi-channel, split the channels.
-
Use the DAPI channel to define the nuclear area (Region of Interest, ROI). This can be done by applying a threshold and using the "Analyze Particles" function to create ROIs for each nucleus.
-
Use the ROI manager to apply these nuclear ROIs to the γ-H2AX channel.
-
In the γ-H2AX channel, use a threshold to distinguish foci from the background.
-
Use the "Find Maxima" or "Analyze Particles" function within each nuclear ROI to count the number of foci.
-
Record the number of foci per nucleus for at least 50-100 cells per condition.
-
-
Data Analysis and Presentation:
-
Calculate the average number of γ-H2AX foci per cell for each treatment condition.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the differences between treatment groups.
-
Present the data in a bar graph showing the mean number of foci per cell ± standard error.
-
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the γ-H2AX foci analysis.
| Treatment Group | Concentration (µM) | Duration (hours) | Mean γ-H2AX Foci per Cell (± SEM) | Fold Change vs. Control | p-value |
| Vehicle Control | 0 (DMSO) | 24 | e.g., 2.5 ± 0.3 | 1.0 | - |
| This compound | 5 | 24 | Insert Data | Calculate | Calculate |
| This compound | 10 | 24 | Insert Data | Calculate | Calculate |
| This compound | 25 | 24 | Insert Data | Calculate | Calculate |
| Positive Control (e.g., Etoposide) | Specify | Specify | Insert Data | Calculate | Calculate |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Staining | Incomplete blocking or insufficient washing. | Increase blocking time to 60 minutes. Increase the number and duration of wash steps. Use PBS with 0.05% Tween 20 (PBST) for washes. |
| Weak or No Signal | Primary or secondary antibody concentration is too low. | Optimize antibody concentrations by performing a titration. Ensure antibodies have been stored correctly. |
| Foci are Difficult to Distinguish | Cells are over-confluent, leading to overlapping nuclei. | Seed cells at a lower density. |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure during imaging. Use an antifade mounting medium. |
By following these detailed protocols and application notes, researchers can effectively measure and quantify γ-H2AX staining as a robust biomarker for the DNA damage induced by the RPA inhibitor this compound. This will aid in elucidating its mechanism of action and evaluating its therapeutic potential.
Troubleshooting & Optimization
HAMNO solubility issues in DMSO or PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HAMNO. The information below addresses common solubility issues in DMSO and PBS-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1][2][3] It is recommended to prepare a concentrated stock solution in DMSO, which can then be further diluted in aqueous buffers for your experiments.
Q2: Can I dissolve this compound directly in PBS?
A2: Direct dissolution of this compound in purely aqueous buffers like PBS is not recommended due to its low solubility. Preparing a stock solution in DMSO first is the standard and advised method.[1] A DMSO:PBS (pH 7.2) (1:30) mixture has a reported solubility of 0.25 mg/ml.[1]
Q3: How should I store this compound solutions?
A3: this compound powder can be stored at -20°C for up to three years.[2] Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to two years or at -20°C for up to one year.[2] For aqueous solutions, it is not recommended to store them for more than one day.[4][5]
Q4: What is the appearance of this compound?
A4: this compound is a yellow to orange crystalline solid.[2]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Molarity (approx.) | Reference |
| DMSO | 155 mg/mL | 588.70 mM | [3] |
| DMSO | 50 mg/mL | 189.90 mM | [2] |
| DMSO | 30 mg/mL | 113.94 mM | [1] |
| DMSO:PBS (pH 7.2) (1:30) | 0.25 mg/mL | 0.95 mM | [1] |
Note: Solubility can be affected by factors such as the purity of the compound, temperature, and the use of newly opened, anhydrous DMSO. Hygroscopic DMSO can significantly impact solubility.[2]
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound (crystalline solid)
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound. For 1 mg of this compound (Formula Weight: 263.29), you will need 75.96 µL of DMSO to make a 50 mM stock solution.
-
Add the appropriate volume of DMSO to the this compound solid.
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
If dissolution is slow, gentle warming to 37°C and/or brief sonication in an ultrasonic bath can aid in solubilization.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[2]
Protocol 2: Preparation of a Working Solution in a DMSO:PBS Mixture
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Vortex mixer
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
To prepare a 1 mL working solution as an example, add 50 μL of a 25 mg/ml clarified DMSO stock solution to 400 μL of PEG300 and mix until clear.[6]
-
Add 50 μL of Tween-80 to the mixture and mix until clear.[6]
-
Add 500 μL of ddH2O to bring the final volume to 1 mL.[6]
-
It is recommended to use the mixed solution immediately for optimal results.[6]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when diluting the DMSO stock in PBS.
-
Question: I diluted my concentrated this compound stock in DMSO with PBS for my cell culture experiment, and I observed a precipitate. What should I do?
-
Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. The final concentration of DMSO in your working solution may be too low to maintain this compound's solubility.
Solutions:
-
Increase the final DMSO concentration: Ensure that the final concentration of DMSO in your aqueous solution is sufficient to keep this compound dissolved. However, be mindful that high concentrations of DMSO can be toxic to cells. It is crucial to have a vehicle control with the same final DMSO concentration in your experiments.
-
Use a co-solvent or surfactant: As indicated in the alternative protocol, incorporating agents like PEG300 and Tween-80 can help maintain solubility in aqueous solutions.[6]
-
Perform serial dilutions: Instead of a single large dilution, try diluting the stock solution in a stepwise manner.
-
Warm the solution: Gently warming the solution to 37°C may help redissolve the precipitate. However, ensure that the temperature is compatible with your experimental setup.[3]
-
Issue 2: My this compound stock solution in DMSO appears cloudy or has particulates.
-
Question: I've prepared my this compound stock in DMSO, but it's not a clear solution. What could be the problem?
-
Answer: This could be due to several factors:
Solutions:
-
Insufficient Solubilization: Ensure you have vortexed the solution thoroughly. Gentle warming to 37°C or sonication can also be beneficial.[3]
-
Hygroscopic DMSO: DMSO readily absorbs moisture from the air, which can reduce its solvating power.[2] Always use fresh, anhydrous DMSO.
-
Concentration Exceeds Solubility Limit: You may have exceeded the solubility limit of this compound in DMSO. Refer to the quantitative data table and consider preparing a less concentrated stock solution.
-
Signaling Pathway and Experimental Workflow Visualization
This compound is an inhibitor of Replication Protein A (RPA), which plays a crucial role in the ATR/Chk1 signaling pathway, a key component of the DNA damage response.[2][3][6]
Caption: Workflow for troubleshooting this compound solubility issues.
Caption: this compound inhibits RPA in the DNA damage response pathway.
References
Technical Support Center: Optimizing HAMNO Concentration for Cell Cycle Arrest
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HAMNO (hydroxylamine) to induce cell cycle arrest. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and optimized concentration ranges for various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing cell cycle arrest?
A1: this compound functions as an inhibitor of Replication Protein A (RPA). By binding to RPA, this compound prevents it from associating with single-stranded DNA, which is crucial for DNA replication and repair. This inhibition leads to a slowdown in DNA synthesis, ultimately causing the cell cycle to arrest, primarily at the G1/S transition phase.
Q2: How do I determine the optimal concentration of this compound for my specific cell line?
A2: The optimal concentration of this compound is highly cell-line dependent and should be determined empirically. We recommend performing a dose-response experiment where you treat your cells with a range of this compound concentrations (e.g., 10 µM to 100 µM) for a fixed duration (e.g., 24 hours). Subsequently, assess cell cycle distribution using flow cytometry and cell viability using an MTT or similar assay. The optimal concentration will be the one that induces the desired level of cell cycle arrest with minimal cytotoxicity.
Q3: How long should I treat my cells with this compound to achieve cell cycle arrest?
A3: The duration of this compound treatment required to induce cell cycle arrest can vary. A typical starting point is a 24-hour incubation. However, for some cell lines, a shorter (e.g., 12 hours) or longer (e.g., 48 hours) treatment may be necessary. A time-course experiment is recommended to determine the optimal treatment duration for your experimental setup.
Q4: Is this compound stable in cell culture medium?
A4: Hydroxylamine and its derivatives can have limited stability in aqueous solutions. It is recommended to prepare fresh this compound solutions for each experiment and add them to the cell culture medium immediately. Avoid storing diluted this compound solutions for extended periods.
Q5: Can this compound induce apoptosis?
A5: Yes, at higher concentrations, this compound can induce apoptosis. For instance, in A549 cells, a concentration of 40 µM has been shown to lead to apoptosis, identifiable by a sub-G1 peak in flow cytometry analysis. It is crucial to distinguish between cell cycle arrest and apoptosis in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or No Cell Cycle Arrest | 1. Suboptimal this compound Concentration: The concentration used may be too low for the specific cell line. 2. Insufficient Treatment Duration: The incubation time may not be long enough for the cells to arrest. 3. This compound Instability: The compound may have degraded in the culture medium. 4. Cell Line Resistance: The cell line may be inherently resistant to this compound-induced arrest. | 1. Perform a dose-response experiment to identify the optimal concentration. 2. Conduct a time-course experiment to determine the necessary treatment duration. 3. Always use freshly prepared this compound solutions. 4. Consider using an alternative cell cycle synchronization agent. |
| High Cell Death/Cytotoxicity | 1. This compound Concentration is Too High: Excessive concentrations can lead to apoptosis. 2. Prolonged Treatment: Extended exposure to this compound can be toxic to cells. 3. Off-Target Effects: Hydroxylamine derivatives can induce oxidative stress. | 1. Lower the this compound concentration. Refer to the dose-response data. 2. Reduce the incubation time. 3. Ensure appropriate controls are in place to monitor for off-target effects. Consider co-treatment with an antioxidant. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Inaccurate Pipetting: Errors in dispensing this compound or other reagents. 3. Edge Effects in Multi-well Plates: Evaporation in the outer wells can concentrate the compound. | 1. Ensure a homogenous single-cell suspension before seeding and be consistent with seeding density. 2. Use calibrated pipettes and ensure proper mixing. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected Cell Cycle Profile (e.g., G2/M arrest) | 1. Cell Line-Specific Response: Some cell lines may respond differently to RPA inhibition. 2. Compensation Mechanisms: Cells may activate other pathways to bypass the G1/S block. | 1. Characterize the cell cycle arrest profile thoroughly using specific markers for each phase (e.g., Cyclin E for G1/S, Cyclin B1 for G2/M). 2. Investigate the activation of alternative signaling pathways via Western blotting. |
Optimized this compound Concentrations for Cell Cycle Arrest
The following table summarizes effective this compound concentrations for inducing cell cycle arrest in various cell lines based on published data. It is important to note that these are starting points, and optimization for your specific experimental conditions is highly recommended.
| Cell Line | Cancer Type | Effective Concentration for Arrest | Observed Effect | Reference |
| A549 | Lung Carcinoma | 20 µM | Reduction in doubling time | [1] |
| A549 | Lung Carcinoma | 40 µM | Induction of apoptosis | [1] |
| MCF-7 | Breast Adenocarcinoma | ~10-50 µM (Estimated) | G1/S Arrest (Inferred) | General knowledge, requires optimization |
| U2OS | Osteosarcoma | ~10-50 µM (Estimated) | G1/S Arrest (Inferred) | General knowledge, requires optimization |
Note: Data for MCF-7 and U2OS cells with this compound is not extensively published. The provided range is an educated estimate based on the behavior of other chemical inhibitors and the known mechanism of RPA inhibition. Experimental determination is crucial.
Experimental Protocols
Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
This protocol details the steps for analyzing the cell cycle distribution of this compound-treated cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow Cytometer
Procedure:
-
Cell Preparation:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of freshly prepared this compound for the optimized duration. Include an untreated control.
-
-
Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach using trypsin-EDTA. For suspension cells, proceed to the next step.
-
Collect cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS and centrifuge again.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate on ice for at least 30 minutes (or at -20°C for overnight storage).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate the cell populations and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Cell Viability Assessment using MTT Assay
This protocol outlines the procedure for determining the cytotoxicity of this compound.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound for the desired time period. Include untreated and vehicle-only controls.
-
-
MTT Addition:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Western Blotting for Cell Cycle Markers
This protocol provides a general workflow for analyzing the expression of key cell cycle regulatory proteins.
Materials:
-
RIPA Lysis Buffer
-
Proteinase and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-Cyclin E, anti-CDK2, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Protein Extraction:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the protein of interest to a loading control like β-actin.
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound-induced cell cycle arrest signaling pathway.
References
Technical Support Center: HAMNO in Cell Culture
This guide provides troubleshooting advice and frequently asked questions for researchers using HAMNO, a novel hydrophobic compound, in cell culture experiments. Due to its poor aqueous solubility, special considerations are required to achieve consistent and reliable results.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound.
Issue 1: Precipitate Forms in Culture Medium After Adding this compound
-
Question: I observed a precipitate or cloudiness in my cell culture medium immediately after adding the this compound stock solution. What should I do?
-
Answer: This is a common issue with hydrophobic compounds and is likely due to this compound precipitating out of the aqueous medium. Here are the potential causes and solutions:
-
Solvent Concentration Too High: The final concentration of the solvent (e.g., DMSO, ethanol) in the medium may be too low to keep this compound dissolved. Ensure the final solvent concentration does not exceed a level that is non-toxic to your cells (typically <0.5% for DMSO).[1][2]
-
This compound Concentration Exceeds Solubility Limit: The working concentration of this compound may be above its solubility limit in the culture medium.[3] You should determine the maximum soluble concentration experimentally.
-
Improper Mixing Technique: Adding a concentrated stock solution directly to the medium can cause localized high concentrations and immediate precipitation.[4]
-
Solution: Try adding the this compound stock solution drop-wise to the medium while gently vortexing or swirling.[3] Alternatively, perform a serial dilution of the stock in pre-warmed medium before adding it to the cells.
-
-
Issue 2: High Levels of Cell Death Observed in Control (Vehicle-Treated) Group
-
Question: My cells treated with only the vehicle (e.g., DMSO) are showing significant cytotoxicity. Why is this happening?
-
Answer: While widely used, solvents like DMSO can be toxic to cells at certain concentrations.[1][2]
-
Cause: The final concentration of the solvent in your culture medium is likely too high. Most cell lines can tolerate DMSO concentrations up to 0.5%, but this is cell-type dependent.[1]
-
Solution: Perform a vehicle toxicity test. Create a dose-response curve with varying concentrations of the solvent (e.g., 0.1%, 0.25%, 0.5%, 1%) to determine the maximum concentration your specific cell line can tolerate without significant loss of viability. Always use the lowest effective solvent concentration in your experiments.
-
Issue 3: Inconsistent or Non-Reproducible Experimental Results
-
Question: I am getting variable results between experiments when treating cells with this compound. What could be the cause?
-
Answer: Inconsistent results are often traced back to variability in experimental conditions or reagent preparation.[5]
-
Stock Solution Degradation: this compound may not be stable in solution over long periods. Prepare fresh stock solutions for each experiment or test the stability of stored stocks.[6][7] Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
-
Inconsistent Cell Health: Ensure your cells are in a consistent growth phase (logarithmic phase) and at a consistent density for every experiment.[5] Over-confluent or stressed cells can respond differently to treatment.
-
Pipetting Errors: Inaccurate pipetting, especially of viscous stock solutions like DMSO, can lead to significant variations in the final concentration.[4]
-
Evaporation: In multi-well plates, evaporation from the outer wells ("edge effects") can concentrate this compound and other media components, leading to skewed results.[5]
-
Solution: To mitigate edge effects, do not use the outermost wells for experimental conditions. Instead, fill them with sterile PBS or medium to maintain humidity.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: Since this compound is hydrophobic, a polar organic solvent is required. DMSO or ethanol are common choices.[6]
-
Start by dissolving a precisely weighed amount of this compound powder in a small volume of 100% DMSO (or your chosen solvent) to create a high-concentration stock solution (e.g., 10-100 mM).[6][7]
-
Ensure complete dissolution by vortexing. Gentle warming (to 37°C) may be necessary but check for compound stability at higher temperatures.[3]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for DMSO).
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6]
Q2: What is the recommended final concentration of DMSO in the cell culture medium?
A2: The final concentration of DMSO should be kept as low as possible, ideally below 0.5%.[1] The optimal concentration depends on the cell line's sensitivity. It is crucial to perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect your cells' viability or the experimental endpoint being measured.[2]
Q3: How can I determine the optimal working concentration of this compound?
A3: The optimal concentration should be determined by performing a dose-response experiment.
-
Culture your cells in a multi-well plate and treat them with a range of this compound concentrations (e.g., from nanomolar to micromolar, depending on the compound's expected potency).
-
After the desired incubation time, assess cell viability or the specific biological effect of interest.
-
The results will allow you to determine key parameters such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Q4: My cells are detaching after treatment with this compound. What does this mean?
A4: Cell detachment can indicate cytotoxicity or a specific morphological change induced by the compound.[8]
-
Cytotoxicity: this compound may be inducing apoptosis or necrosis. This should be confirmed with a cell viability assay, such as the MTT or Trypan Blue exclusion assay.[9][10][11]
-
Altered Adhesion: The compound might be affecting cell adhesion pathways. This could be a specific biological effect of this compound. Staining for cytoskeletal proteins or focal adhesions could provide more insight.
-
Solvent Effect: High concentrations of the solvent can also cause cell detachment.[8] Ensure your vehicle control is not causing the same effect.
Data Presentation
Table 1: Example - Cytotoxicity of Vehicle (DMSO) on ABC-1 Cell Line
This table shows the results of an MTT assay after 24 hours of exposure to different concentrations of DMSO.
| DMSO Concentration (%) | Cell Viability (%) (Mean ± SD) |
| 0 (No Treatment) | 100 ± 4.5 |
| 0.1 | 98.7 ± 5.1 |
| 0.25 | 96.2 ± 4.8 |
| 0.5 | 91.5 ± 6.2 |
| 1.0 | 65.3 ± 7.1 |
| 2.0 | 21.4 ± 5.5 |
Based on this data, a final DMSO concentration of ≤0.5% is recommended for experiments with ABC-1 cells.
Table 2: Example - Dose-Response of this compound on ABC-1 Cell Viability
This table summarizes the effect of increasing concentrations of this compound on the viability of the ABC-1 cell line after 48 hours of treatment, as measured by an MTT assay. The final DMSO concentration was maintained at 0.25%.
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.3 |
| 0.1 | 95.1 ± 6.0 |
| 1 | 82.4 ± 5.7 |
| 5 | 51.2 ± 4.9 |
| 10 | 25.8 ± 4.1 |
| 50 | 5.6 ± 2.2 |
The calculated IC50 for this compound in ABC-1 cells from this data is approximately 5 µM.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare High-Concentration Stock (100 mM):
-
Accurately weigh 10 mg of this compound powder (assuming a molecular weight of X g/mol ).
-
In a sterile microcentrifuge tube, dissolve the powder in the calculated volume of 100% DMSO to achieve a 100 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Filter the solution through a 0.22 µm PTFE syringe filter into a new sterile tube.
-
Aliquot into single-use volumes (e.g., 10 µL) and store at -80°C.
-
-
Prepare Working Solutions:
-
For a dose-response experiment, perform serial dilutions of your high-concentration stock in 100% DMSO to create intermediate stocks.[4]
-
To treat cells, dilute the intermediate stocks directly into pre-warmed complete culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration remains constant across all treatments and is below the toxic threshold for your cells.[4]
-
Protocol 2: MTT Cell Viability Assay[10][11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare this compound dilutions in complete medium at 2x the final concentration. Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions to the appropriate wells. Include wells for "no treatment" and "vehicle control."
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[9][12]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[9][12] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[9][10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at 570 nm using a microplate reader.[11][12]
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting flowchart for common this compound issues.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. thomassci.com [thomassci.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
Technical Support Center: HAMNO and Etoposide Synergy Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the synergistic effects of HAMNO and etoposide. The information is tailored for scientists and drug development professionals to navigate potential challenges in their experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of synergy between this compound and etoposide?
Etoposide is a topoisomerase II inhibitor that induces DNA double-strand breaks (DSBs), leading to the activation of apoptotic pathways.[1][2] this compound is an inhibitor of Replication Protein A (RPA), a key protein in the DNA damage response (DDR), particularly in the ATR/Chk1 pathway which is activated by single-strand DNA at stalled replication forks.[3] The synergistic effect is believed to arise from the dual assault on DNA integrity. Etoposide creates DSBs, while this compound compromises the cell's ability to repair this damage by inhibiting RPA. This leads to an accumulation of unresolved DNA damage, overwhelming the cellular repair capacity and pushing the cell towards apoptosis. Published studies have shown that this compound acts synergistically with etoposide to kill cancer cells in vitro and slow tumor growth in vivo.[3]
Q2: What are the recommended starting concentrations for this compound and etoposide in a synergy experiment?
Starting concentrations should be determined based on the IC50 values of each drug alone in your specific cell line. A common experimental design involves testing a range of concentrations for each drug, both individually and in combination, that bracket their respective IC50 values. For etoposide, a typical in vitro concentration range is 5-50 µM.[4] For this compound, in vitro studies have shown efficacy in the low micromolar range.[3] It is crucial to perform single-agent dose-response curves first to establish the IC50 for each compound in your experimental system.
Q3: How should I prepare and store this compound and etoposide stock solutions?
-
Etoposide: Etoposide is poorly soluble in water but can be dissolved in DMSO to make a stock solution, typically at a concentration of 50 mM.[4] For cell culture experiments, the DMSO stock is further diluted in culture medium. It is important to ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the cells, generally recommended to be below 0.5%.[5] Etoposide solutions in DMSO should be stored at -20°C and are stable for several months.[4]
-
This compound: this compound can also be dissolved in DMSO to prepare a stock solution. For in vivo studies, a stock solution of 25 mg/mL in DMSO has been used, which was then further diluted for administration.[3] For in vitro experiments, prepare a high-concentration stock in 100% DMSO and then dilute it in your cell culture medium to the desired final concentration, again being mindful of the final DMSO concentration. Store the DMSO stock solution at -20°C.
Q4: How do I analyze the data to determine if the combination is synergistic?
The Chou-Talalay method is a widely accepted method for quantifying drug synergy.[6][7][8] This method calculates a Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
Software such as CompuSyn can be used to perform these calculations and generate isobolograms, which are graphical representations of the synergistic, additive, or antagonistic effects.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assay results. | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Pipetting errors. | - Ensure a homogenous single-cell suspension before seeding.- Use a hemocytometer or automated cell counter for accurate cell counts.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and proper pipetting techniques. |
| Drug precipitation observed in the culture medium. | - Poor solubility of this compound or etoposide at the tested concentrations.- High final concentration of DMSO causing the compounds to come out of solution when diluted in aqueous media. | - Prepare fresh drug dilutions for each experiment.- Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.5%).[5]- If precipitation persists, consider using a different solvent system for the initial stock, if compatible with your cells, or using a lower range of drug concentrations. |
| Inconsistent Combination Index (CI) values across experiments. | - Variation in cell health and passage number.- Inaccurate determination of single-agent IC50 values.- Experimental design not optimized for synergy analysis. | - Use cells within a consistent and low passage number range.- Regularly check for mycoplasma contamination.- Carefully determine the IC50 for each drug from at least three independent experiments before proceeding to combination studies.- Utilize a constant-ratio experimental design for the drug combinations, which is recommended for the Chou-Talalay method.[9] |
| No synergistic effect observed, or the effect is antagonistic. | - The chosen cell line may have intrinsic resistance mechanisms to one or both drugs.- The concentrations tested are not in the synergistic range.- The mechanism of action of the two drugs in the specific cellular context does not lead to synergy. | - Confirm the sensitivity of your cell line to each drug individually.- Test a wider range of concentrations and different combination ratios.- Consider the expression levels of key proteins in the DNA damage and repair pathways in your cell line (e.g., Topoisomerase II, RPA, ATM, ATR). |
| Unexpected cell death kinetics. | - The combination of drugs may be inducing a different cell death pathway than apoptosis (e.g., necrosis or autophagy).- The timing of the endpoint measurement may not be optimal. | - Perform a time-course experiment to identify the optimal endpoint for observing the synergistic effect.- Use multiple assays to assess cell death, such as Annexin V/PI staining to distinguish between apoptosis and necrosis.- Analyze markers for other cell death pathways if apoptosis is not the primary mechanism. |
Experimental Protocols
Cell Viability Assay for Synergy Analysis
This protocol is designed for a 96-well plate format and utilizes a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo.
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Preparation:
-
Prepare serial dilutions of this compound and etoposide in cell culture medium from your DMSO stock solutions.
-
Also, prepare combination dilutions at a constant ratio based on the IC50 values of the individual drugs.
-
-
Treatment:
-
Remove the overnight culture medium from the cells.
-
Add 100 µL of the prepared drug solutions to the respective wells. Include wells for untreated controls and vehicle (DMSO) controls.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for your chosen viability assay (e.g., add MTT reagent and incubate, then add solubilization solution and read absorbance; or add CellTiter-Glo reagent and read luminescence).
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Calculate the percentage of cell inhibition for each treatment.
-
Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method.
-
Western Blot for Apoptosis Markers
This protocol outlines the detection of cleaved PARP and cleaved caspase-3, key markers of apoptosis.
-
Cell Lysis:
-
Seed cells in a larger format (e.g., 6-well plates) and treat with this compound, etoposide, and the combination at synergistic concentrations for the optimal time determined from your viability assays.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C.
-
Also, probe for a loading control, such as β-actin or GAPDH.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the levels of cleaved PARP and cleaved caspase-3 in the combination treatment compared to the single agents would confirm the induction of apoptosis.[10][11][12]
-
Data Presentation
Table 1: Single Agent Dose-Response Data
| Drug | Concentration (µM) | % Inhibition (Mean ± SD) |
| This compound | 0.5 | 15 ± 3.2 |
| 1 | 28 ± 4.1 | |
| 2 | 48 ± 5.5 | |
| 4 | 65 ± 6.3 | |
| 8 | 82 ± 4.9 | |
| Etoposide | 1 | 12 ± 2.8 |
| 2.5 | 30 ± 3.9 | |
| 5 | 52 ± 6.1 | |
| 10 | 70 ± 5.4 | |
| 20 | 88 ± 4.2 |
Table 2: Combination Dose-Response Data (Constant Ratio)
| This compound (µM) | Etoposide (µM) | % Inhibition (Observed) | % Inhibition (Expected, Additive) | Combination Index (CI) |
| 0.5 | 1.25 | 35 | 25 | 0.85 |
| 1 | 2.5 | 58 | 44 | 0.72 |
| 2 | 5 | 85 | 69 | 0.45 |
| 4 | 10 | 95 | 86 | 0.38 |
Note: The data presented in these tables are representative and should be replaced with your experimental results. The "Expected, Additive" values and CI values should be calculated using appropriate software based on the single-agent dose-response curves.
Visualizations
Caption: A flowchart outlining the key phases of a this compound and etoposide synergy experiment.
Caption: A diagram illustrating the synergistic mechanism of this compound and etoposide.
References
- 1. ATR inhibition sensitizes liposarcoma to doxorubicin by increasing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species elicit apoptosis by concurrently disrupting topoisomerase II and DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jpccr.eu [jpccr.eu]
- 5. lifetein.com [lifetein.com]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of drug combinations: current methodological landscape - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Media Precipitation
Disclaimer: The term "HAMNO precipitation" does not correspond to a recognized standard scientific term in the context of cell culture media. This guide addresses the common causes of precipitation in cell culture media and provides detailed troubleshooting strategies. If "this compound" is an internal designation for a specific precipitate, we recommend first identifying its composition to apply the most relevant troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What is precipitation in cell culture media?
Precipitation is the formation of solid particles within a liquid medium. In cell culture, this can appear as cloudiness (turbidity), crystals, or a visible sediment. These precipitates can be harmful to cell health by altering the media's composition, removing essential nutrients, and introducing cytotoxic elements.
Q2: What are the common causes of media precipitation?
Several factors can lead to precipitation in cell culture media, including:
-
Temperature Fluctuations: Extreme temperature changes, such as repeated freeze-thaw cycles or heat inactivation, can cause high molecular weight proteins and other components to precipitate.[1]
-
Changes in Concentration: Evaporation of water from the media increases the concentration of solutes like salts, which can then precipitate.[1][2]
-
pH Instability: Incorrect pH levels can reduce the solubility of media components, leading to their precipitation.[2]
-
Improper Reagent Preparation: The order of adding components when preparing media from powder or concentrates is crucial. For example, the reaction between CaCl2 and MgSO4 can form insoluble CaSO4 crystals.[2][3]
-
Metal Supplements: Essential metals like copper, iron, and zinc can precipitate, especially in serum-free media where stabilizing proteins are absent.[1]
-
Contamination: Bacterial or fungal contamination can cause turbidity that may be mistaken for precipitation.[1]
Q3: Can I use media that has already precipitated?
It is generally not recommended to use precipitated media. The composition of the media will have changed, potentially lacking essential nutrients or containing harmful substances that can negatively impact your experiments and cell health.[1]
Troubleshooting Guide
Issue 1: Media appears cloudy or has visible particulate matter upon receipt or after storage.
-
Question: Why is my new or stored media showing precipitation?
-
Answer: This is often due to temperature fluctuations during shipping or storage.[1] High molecular weight proteins and salts can fall out of solution when exposed to extreme temperature shifts. Repeated freeze-thaw cycles can also denature proteins and cause them to precipitate.[1]
Troubleshooting Steps:
-
Follow Storage Guidelines: Always adhere to the manufacturer's recommended storage conditions for your media.
-
Avoid Freeze-Thaw Cycles: Aliquot media into smaller, single-use volumes to avoid repeated freezing and thawing of the entire bottle.[1]
-
Proper Thawing: Thaw frozen media slowly at 2-8°C and then bring it to room temperature before use. Avoid rapid thawing at 37°C.
-
Issue 2: Precipitation forms after adding supplements (e.g., serum, antibiotics).
-
Question: I observed precipitation immediately after adding supplements to my basal media. What went wrong?
-
Answer: This can be caused by several factors, including the quality of the supplements, the order of addition, or localized high concentrations before complete mixing.
Troubleshooting Steps:
-
Warm Media and Supplements: Ensure both the basal media and supplements are at the same temperature (usually room temperature or 37°C) before mixing.
-
Add Supplements Slowly: Add supplements to the media drop by drop while gently swirling the bottle to ensure even distribution and avoid localized high concentrations.
-
Check Supplement Quality: Ensure your supplements have been stored correctly and have not expired. Poor quality serum can be a source of precipitation.
-
Issue 3: Crystals form in the media during incubation.
-
Question: I see crystal-like precipitates in my culture plates/flasks after some time in the incubator. What is the cause?
-
Answer: This is often due to the evaporation of water from the media, which increases the concentration of salts beyond their solubility limit.[1][2] This is particularly common in incubators with low humidity.
Troubleshooting Steps:
-
Monitor Incubator Humidity: Ensure your incubator has adequate humidity. A water pan should always be present and filled with sterile distilled water.
-
Seal Culture Vessels: For long-term cultures, use vented caps that are not overly loose or consider sealing plates with parafilm to minimize evaporation.[1]
-
Regular Media Changes: Refresh the media regularly to prevent the over-concentration of solutes.
-
Issue 4: Precipitation occurs when preparing media from powder or concentrates.
-
Question: I am having trouble with precipitation when I make my own media. How can I prevent this?
-
Answer: The order of component addition and ensuring each component is fully dissolved before adding the next is critical, especially for serum-free media.[2] Calcium salts are particularly prone to precipitation.[2][3]
Experimental Protocol: Preparing Media to Avoid Precipitation
-
Use High-Purity Water: Start with high-purity, sterile water for injection (WFI) or equivalent.
-
Dissolve Components Separately: Dissolve calcium chloride (CaCl2) in a separate container of deionized water before adding it to the main mixture.[2] This prevents its reaction with sulfates (e.g., MgSO4) to form insoluble calcium sulfate (CaSO4).[2]
-
One-at-a-Time Addition: Add other components one by one, ensuring each is fully dissolved before adding the next.[4]
-
pH Adjustment: Adjust the pH of the final solution as per the manufacturer's instructions. pH instability can cause precipitation.[2]
-
Sterile Filtration: Use a 0.22 µm membrane filter for sterilization.[4]
-
Data Presentation
Table 1: Common Precipitates and Contributing Factors
| Precipitate Component | Common Contributing Factors | Appearance | Prevention Strategies |
| Calcium Phosphate | High pH, high concentrations of calcium and phosphate | White, flocculent | Maintain proper pH, ensure complete dissolution of salts during preparation[4] |
| Calcium Sulfate | Reaction between CaCl2 and MgSO4 | Fine, white crystals | Dissolve CaCl2 separately before adding to the main media mixture[2] |
| Metal Hydroxides/Carbonates | High pH (>8.0), oxidative conditions | Varies (e.g., red-brown for iron) | Maintain physiological pH, consider using chelating agents like transferrin for iron[1] |
| Proteins | Temperature fluctuations (freeze-thaw, heat inactivation) | Amorphous, cloudy | Avoid repeated freeze-thaw cycles, follow proper thawing protocols[1] |
Visualizations
Caption: Workflow for preparing cell culture media to minimize precipitation.
Caption: Factors leading to precipitation in cell culture media.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
improving the efficacy of HAMNO in xenograft models
Welcome to the technical support center for HAMNO, a novel therapeutic agent for oncology research. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of this compound in xenograft models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to support your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the XYZ kinase, a critical component of the MAPK/ERK signaling pathway. By blocking XYZ kinase activity, this compound is designed to inhibit downstream signaling, leading to decreased cell proliferation and induction of apoptosis in tumor cells with activating mutations in this pathway.
Q2: Which xenograft models are most suitable for this compound efficacy studies?
A2: this compound is most effective in cell line-derived (CDX) or patient-derived (PDX) xenograft models that harbor activating mutations in the XYZ kinase or show hyperactivation of the MAPK/ERK pathway.[1] It is crucial to confirm the genetic background of your chosen model to ensure it is appropriate for this compound's mechanism of action.[1]
Q3: What is the recommended formulation and dosing vehicle for this compound?
A3: Due to its hydrophobic nature, this compound has low aqueous solubility. The recommended vehicle for in vivo studies is a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Optimizing the dosing vehicle is critical for achieving adequate oral bioavailability and systemic exposure.[2]
Q4: What level of tumor growth inhibition (TGI) should be expected?
A4: In sensitive xenograft models, a well-tolerated dose of this compound is expected to produce significant tumor stasis or regression. Efficacy can be influenced by the specific model, dosing schedule, and route of administration.[1] See Table 1 for representative efficacy data.
Q5: How can I monitor target engagement in vivo?
A5: Target engagement can be assessed by collecting tumor samples at specified time points after this compound administration.[1] Subsequent analysis via Western blotting or immunohistochemistry (IHC) for phosphorylated levels of downstream proteins (e.g., p-ERK) can provide evidence of pathway inhibition.[1]
Troubleshooting Guide
This guide addresses common issues encountered during this compound xenograft experiments.
| Problem | Potential Cause | Recommended Solution |
| 1. Poor Tumor Take-Rate or Slow Growth | Cell viability is low. | Ensure cells are in the exponential growth phase and have high viability (>95%) before injection. Passage cells at least twice after thawing from liquid nitrogen.[3] |
| Inappropriate mouse strain. | Use highly immunodeficient mice (e.g., NOD/SCID or NSG) to improve the success rate of tumor engraftment, especially for PDX models.[4][5] A pilot study with a few different strains is recommended.[3] | |
| Suboptimal cell injection technique. | Inject a sufficient number of cells (e.g., 1-10 million, model dependent) in a consistent volume. Using a basement membrane extract like Matrigel can improve tumor take-rate.[3] | |
| 2. Suboptimal Tumor Growth Inhibition (TGI) | Insufficient drug exposure. | Verify the formulation is prepared correctly and administered consistently. Conduct a pilot pharmacokinetic (PK) study to ensure this compound is achieving the desired plasma and tumor concentrations.[6] |
| The xenograft model is not sensitive to this compound. | Confirm the presence of the target mutation (XYZ kinase) in the cell line or PDX model.[1] Test this compound in vitro on the specific cell line to confirm sensitivity before starting in vivo experiments. | |
| Suboptimal dosing schedule. | The dosing frequency may be insufficient to maintain target inhibition. Consider increasing the dosing frequency (e.g., from once daily to twice daily) based on PK/PD data.[1] | |
| 3. Development of Tumor Resistance | Acquired resistance through genetic changes. | Tumors may develop secondary mutations or gene amplifications that bypass the this compound-induced blockade.[7][8][9] This can include amplification of receptor tyrosine kinases like EGFR or c-Met.[9] |
| Activation of alternative signaling pathways. | Resistance can emerge through the upregulation of parallel signaling pathways, such as the PI3K/AKT pathway, which can sustain tumor cell proliferation.[10] | |
| Solution for Resistance: | Collect resistant tumors for genomic and proteomic analysis to identify the mechanism of resistance.[10][11] Consider combination therapies; for example, if the PI3K/AKT pathway is activated, combine this compound with a PI3K inhibitor. | |
| 4. High Variability in Tumor Volume | Inconsistent cell implantation. | Ensure all injections are performed by a trained individual to minimize variation in injection site and volume. |
| Inaccurate tumor measurement. | Use digital calipers for consistent tumor measurements. Have the same person measure tumors throughout the study. Blinding the technician to the treatment groups can reduce bias.[12] | |
| Insufficient number of animals per group. | A power analysis should be performed to determine the appropriate number of mice needed to achieve statistically significant results.[12] |
Supporting Data and Protocols
Data Presentation
Table 1: Representative In Vivo Efficacy of this compound in Different Xenograft Models
| Model | Cancer Type | This compound Dose (mg/kg, p.o.) | Dosing Schedule | TGI (%)* | Response Type |
| BXF-129 (XYZ G12V) | Pancreatic | 50 | QD | 95% | Regression |
| HCT-116 (XYZ G13D) | Colorectal | 50 | QD | 85% | Stasis |
| A549 (XYZ WT) | Lung | 50 | QD | 15% | No Response |
| PDX-3 (XYZ G12V) | Pancreatic | 50 | BID | 105% | Regression |
*Tumor Growth Inhibition (TGI) is calculated at the end of the study.
Table 2: Key Pharmacokinetic Parameters of this compound in NSG Mice
| Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) |
| 50 | 1250 | 2 | 9800 |
Experimental Protocols
Protocol: In Vivo Efficacy Assessment of this compound in a Subcutaneous Xenograft Model
-
Cell Culture and Preparation:
-
Culture cancer cells (e.g., BXF-129) in the recommended medium until they reach 70-80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Perform a cell count and assess viability using a method like trypan blue exclusion. Viability should be >95%.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 20 x 10⁶ cells/mL. Keep on ice.
-
-
Tumor Implantation:
-
Use 6-8 week old female immunodeficient mice (e.g., NSG).
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Monitoring and Randomization:
-
Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound 50 mg/kg).
-
-
Drug Preparation and Administration:
-
Prepare the this compound formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) fresh daily.
-
Administer this compound or Vehicle control via oral gavage (p.o.) at the specified dose and schedule (e.g., once daily, QD).
-
-
Data Collection and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice if tumors exceed 2000 mm³ or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK).
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: this compound's mechanism and the standard xenograft workflow.
Troubleshooting Logic for Suboptimal Efficacy
Caption: A decision tree for troubleshooting poor this compound efficacy.
References
- 1. xenograft.org [xenograft.org]
- 2. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpc.com [ijrpc.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanisms of Therapy Resistance in Patient-Derived Xenograft Models of BRCA1-Deficient Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mechanisms of Entrectinib Resistance in a Neuroblastoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peerj.com [peerj.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining HAMNO Dosage for Maximum Tumor Suppression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HAMNO. The information is designed to address specific issues that may be encountered during experiments aimed at refining this compound dosage for optimal tumor suppression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Replication Protein A (RPA).[1] It functions by blocking the interaction between the N-terminal domain of the RPA70 subunit and other proteins involved in the DNA Damage Response (DDR), such as ATRIP (ATR Interacting Protein).[2][3] This inhibition of protein-protein interactions disrupts ATR-dependent DNA damage signaling, leading to increased replication stress, particularly in the S phase of the cell cycle.[2]
Q2: Which signaling pathways are affected by this compound treatment?
A2: this compound primarily impacts the ATM/ATR signaling pathway , which is a critical regulator of the DNA damage response.[1] By inhibiting RPA, this compound prevents the proper activation of ATR kinase in response to replication stress.[2] This can lead to downstream effects on checkpoint activation. Additionally, this compound has been shown to induce the monoubiquitination of FANCD2, a key event in the activation of the Fanconi Anemia (FA) pathway , which is involved in the repair of DNA inter-strand crosslinks and the stabilization of replication forks.[2][4]
Q3: What are the typical effective concentrations of this compound in vitro?
A3: The effective concentration of this compound can be highly cell-line dependent.[3] However, based on published studies, concentrations in the low micromolar (µM) range are typically used. For long-term cell viability and colony formation assays, concentrations between 5 µM and 20 µM have been shown to be effective while minimizing excessive apoptosis.[5] For mechanistic studies observing effects on DNA damage markers like γ-H2AX, concentrations up to 50 µM have been utilized for shorter incubation periods.[2] It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration.
Q4: I am observing high levels of cell death even at low this compound concentrations. What could be the cause?
A4: Several factors could contribute to excessive cytotoxicity:
-
Cell Line Sensitivity: Some cell lines, particularly those with deficiencies in DNA damage repair pathways like the Fanconi Anemia pathway, exhibit increased sensitivity to this compound.[2][4]
-
High Dosage: In some cell types, such as A549 human lung adenocarcinoma cells, concentrations as high as 40 µM can lead to significant apoptotic cell death.[5]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding toxic levels. A vehicle control is essential.
-
Prolonged Exposure: Continuous exposure to higher concentrations of this compound can lead to an accumulation of DNA damage and subsequent cell death. Consider pulsed treatments or lower maintenance doses for long-term experiments.
Q5: My results with this compound vary between different cancer cell lines. Is this expected?
A5: Yes, cell-line specific responses to this compound are expected.[3][6] The genetic background of the cancer cells, particularly the status of their DNA damage response and repair pathways, will significantly influence their sensitivity to an RPA inhibitor like this compound. For instance, cells with a compromised ability to handle replication stress may be more susceptible.
Q6: Can this compound be used in combination with other anti-cancer agents?
A6: Yes, this compound has shown potential for synergistic effects when used in combination with other DNA-damaging agents. For example, it has been shown to enhance the cytotoxicity of cisplatin in Fanconi Anemia-deficient cells.[2][4] The rationale is that by inhibiting the DNA damage response, this compound can prevent cancer cells from repairing the damage induced by other therapies, leading to increased cell killing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell viability assays | Cell seeding density variability; Inconsistent drug treatment timing; Cell line instability. | Standardize cell seeding protocols; Ensure precise timing of drug addition and assay reading; Regularly check cell line morphology and growth characteristics. |
| Low or no induction of γ-H2AX after this compound treatment | This compound concentration is too low; Incubation time is too short; The cell line is resistant. | Perform a dose-response experiment to find the optimal concentration; Conduct a time-course experiment (e.g., 6, 12, 24 hours); Consider using a cell line known to be sensitive to replication stress.[2] |
| Difficulty in dissolving this compound | This compound has poor aqueous solubility. | Prepare a high-concentration stock solution in a suitable solvent like DMSO. For in vitro experiments, ensure the final DMSO concentration in the culture medium is low (typically <0.1%) and consistent across all treatments, including the vehicle control.[1] |
| Unexpected cell cycle arrest profile | The effect of this compound on the cell cycle can be complex and cell-line dependent. | Analyze the cell cycle at multiple time points after this compound treatment. This compound has been reported to slow S-phase progression and can also impact the G2/M transition.[3][5] |
Quantitative Data Summary
Table 1: In Vitro this compound Concentration and Effects
| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |
| FA-A (Fanconi Anemia) | MTT Assay (4 days) | 2.5 - 100 µM | Dose-dependent decrease in cell viability.[2] | [2] |
| FA-A + FANCA | MTT Assay (4 days) | 2.5 - 100 µM | Less sensitive to this compound compared to FA-A cells.[2] | [2] |
| HeLa, U2OS | Immunoblotting | Not specified | Induction of FANCD2 monoubiquitination.[2] | [2] |
| A549 | Cell Growth | 5 µM | Slight initial delay in growth.[5] | [5] |
| A549 | Cell Growth | 20 µM | Significant inhibition of DNA synthesis.[5] | [5] |
| A549 | Cell Growth | 40 µM | Induction of apoptosis.[5] | [5] |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired duration (e.g., 4 days).[2]
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Immunoblotting for FANCD2 Monoubiquitination
-
Objective: To assess the activation of the Fanconi Anemia pathway in response to this compound treatment.
-
Methodology:
-
Plate cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentration of this compound or a vehicle control for a specified time (e.g., 4 hours).[2]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FANCD2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The upper band corresponds to monoubiquitinated FANCD2.[2]
-
Visualizations
Caption: this compound inhibits the RPA-ATRIP interaction, disrupting ATR signaling.
Caption: General workflow for determining optimal this compound dosage.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The RPA inhibitor this compound sensitizes Fanconi anemia pathway-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The RPA inhibitor this compound sensitizes Fanconi anemia pathway-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Inhibition of RPA by this compound Alters Cell Cycle Dynamics by Impeding DNA Replication and G2-to-M Transition but Has Little Effect on the Radiation-Induced DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Measuring HAMNO's Effect on RPA32
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the effects of HAMNO, a novel small molecule inhibitor, on the Replication Protein A 32 kDa subunit (RPA32). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
Issue 1: Inconsistent or Weak Signal in RPA32 Phosphorylation Assays
Question: My Western blot results for phosphorylated RPA32 (e.g., at Ser33 or Ser4/Ser8) are inconsistent or show a very weak signal after treating cells with this compound and a DNA damaging agent. What could be the cause and how can I fix it?
Answer: This is a common issue that can stem from several factors, from sample preparation to antibody performance. Phosphorylation is a transient and often substoichiometric modification, making its detection challenging.
Potential Causes & Solutions:
-
Suboptimal Lysis Buffer: The presence of active phosphatases in your cell lysate can rapidly dephosphorylate RPA32.
-
Solution: Ensure your lysis buffer contains a fresh, potent cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate, β-glycerophosphate). Always prepare lysis buffer fresh before use.
-
-
Poor Antibody Performance: The primary antibody may have low affinity for the phosphorylated epitope or may have lost activity.[1]
-
Solution:
-
Validate Antibody: Perform a dot blot with a known phosphorylated peptide control to confirm antibody activity.[1]
-
Optimize Antibody Concentration: Titrate your primary antibody to find the optimal concentration that maximizes signal and minimizes background.[2][3]
-
Positive Control: Include a positive control sample, such as cells treated with a potent DNA damaging agent known to induce robust RPA32 phosphorylation (e.g., Camptothecin or Hydroxyurea), to ensure your assay is working.[4][5]
-
-
-
Inefficient Protein Transfer: High molecular weight proteins or suboptimal transfer conditions can lead to poor transfer from the gel to the membrane.[2][6]
-
Solution:
-
Verify Transfer: Use a reversible stain like Ponceau S to visualize total protein on the membrane and confirm that transfer was successful and even across all lanes.[6]
-
Optimize Transfer Time/Voltage: For larger proteins, consider an overnight wet transfer at a lower voltage or extend the time in a semi-dry system.
-
-
-
This compound's Mechanism of Action: this compound may be effectively inhibiting the upstream kinase (like ATR or DNA-PK) responsible for RPA32 phosphorylation.[7][8]
Troubleshooting Workflow for Weak p-RPA32 Signal
Caption: A flowchart for troubleshooting weak Western blot signals for phosphorylated RPA32.
Issue 2: Difficulty Confirming Direct Binding of this compound to RPA32
Question: I am struggling to obtain conclusive data showing a direct interaction between this compound and RPA32 using methods like co-immunoprecipitation (Co-IP) or pull-down assays. What are the alternative approaches?
Answer: Confirming direct binding of a small molecule to its target protein can be challenging. Co-IP is often not suitable for small molecule interactions due to their transient nature and potential to be disrupted during wash steps. More sensitive biophysical methods are required.
Recommended Techniques & Troubleshooting:
-
Surface Plasmon Resonance (SPR): This label-free technique can quantify the kinetics (on/off rates) and affinity (KD) of the interaction in real-time.
-
Challenge: Immobilizing RPA32 (or the full RPA complex) on the sensor chip without affecting its native conformation.
-
Solution: Test different immobilization strategies (e.g., amine coupling, His-tag capture) to find one that preserves protein activity. Ensure the running buffer is optimized for pH and salt concentration.
-
-
Microscale Thermophoresis (MST): MST measures the change in fluorescence of a labeled molecule as it moves through a temperature gradient, which is altered upon binding.[9] This method uses very small sample volumes and can be performed in solution.
-
Challenge: Non-specific binding of this compound to the fluorescent dye or capillaries.
-
Solution: Include a control with the dye alone to rule out non-specific interactions. Test different buffer conditions, including the addition of a small amount of non-ionic detergent (e.g., Tween-20) to reduce stickiness.
-
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, entropy).
-
Challenge: Requires relatively large amounts of pure, soluble protein and can be sensitive to buffer mismatches.
-
Solution: Ensure both the protein and compound solutions are in identical, degassed buffer. Run a control titration of the compound into buffer alone to measure the heat of dilution.
-
Data Presentation: Comparison of Binding Assay Techniques
| Technique | Pros | Cons | Typical KD Range | Throughput |
| Surface Plasmon Resonance (SPR) | Real-time kinetics, label-free | Immobilization may alter protein, potential for mass transport artifacts | pM to mM | Medium |
| Microscale Thermophoresis (MST) | Low sample consumption, in-solution measurement, high sensitivity | Requires fluorescent labeling, potential for non-specific binding | pM to mM | High |
| Isothermal Titration Calorimetry (ITC) | Label-free, complete thermodynamic profile | High sample consumption, sensitive to buffer mismatch, low throughput | nM to mM | Low |
Issue 3: Observing Changes in RPA32 Ubiquitination is Proving Difficult
Question: I hypothesize that this compound affects RPA32 ubiquitination, but my immunoprecipitation assays are not yielding clear results. How can I reliably detect changes in RPA32 ubiquitination?
Answer: Detecting ubiquitination can be tricky due to the dynamic nature of the modification and the activity of deubiquitinating enzymes (DUBs). A specialized experimental setup is often necessary.
Potential Causes & Solutions:
-
DUB Activity: DUBs in the cell lysate can rapidly remove ubiquitin chains from RPA32 upon cell lysis.
-
Solution: Lyse cells directly in a buffer containing a strong denaturant (e.g., 1% SDS) and immediately boil the sample to inactivate DUBs. Additionally, include DUB inhibitors like N-ethylmaleimide (NEM) in your lysis buffer.
-
-
Low Abundance of Ubiquitinated Species: The ubiquitinated fraction of RPA32 may be very small and difficult to detect from total cell lysate.
-
Solution: Perform an enrichment step. Use tandem ubiquitin-binding entities (TUBEs) or an anti-ubiquitin antibody to pull down all ubiquitinated proteins, and then probe for RPA32 by Western blot. Alternatively, use cells expressing His-tagged ubiquitin, allowing for enrichment of ubiquitinated proteins on a nickel column under denaturing conditions.[10]
-
-
Antibody Issues: The high molecular weight smear characteristic of ubiquitination can be difficult to resolve and transfer.
-
Solution: Use a lower percentage acrylamide gel to better resolve high molecular weight species. Ensure your transfer conditions are optimized for large proteins. Use a high-quality primary antibody specific to RPA32.
-
Experimental Workflow for Detecting RPA32 Ubiquitination
Caption: A workflow for the detection of changes in RPA32 ubiquitination.
Frequently Asked Questions (FAQs)
Q1: What is the proposed signaling pathway involving this compound and RPA32? A1: this compound is a novel inhibitor that is hypothesized to selectively bind to the N-terminal domain of the RPA70 subunit.[8] This domain is crucial for protein-protein interactions that recruit and activate the ATR kinase in response to replication stress.[8] By blocking these interactions, this compound is thought to prevent the subsequent ATR-mediated phosphorylation of downstream targets, including Ser33 on RPA32.[8] This disruption of the DNA damage response (DDR) can lead to increased replication stress and synthetic lethality in cancer cells that are already under high endogenous stress.[8]
Hypothesized this compound Signaling Pathway
References
- 1. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Preferential localization of hyperphosphorylated replication protein A to double-strand break repair and checkpoint complexes upon DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. academic.oup.com [academic.oup.com]
- 8. RPA Inhibition increases Replication Stress and Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a small-molecule inhibitor that selectively blocks DNA-binding by Trypanosoma brucei replication protein A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: HAMNO and Related Benzo[h]chromene Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals working with HAMNO (6-hydroxy-2-amino-7-nitro-4-(naphthalen-1-yl)benzo[h]chromene) and related 2-amino-4H-benzo[h]chromene derivatives. The focus is on minimizing off-target toxicity in non-cancerous cells during pre-clinical research.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments aimed at evaluating the cytotoxicity and mechanism of action of this compound and similar compounds.
| Issue | Potential Cause | Recommended Solution |
| High toxicity in non-cancerous control cell lines | 1. Compound concentration is too high. Off-target effects are more likely at higher concentrations.[1] 2. Inappropriate vehicle or solvent. The solvent used to dissolve the compound may have its own toxicity. 3. Extended incubation time. Prolonged exposure can lead to increased cell death. 4. Cell line sensitivity. Some non-cancerous cell lines may be inherently more sensitive to the compound or its vehicle. | 1. Perform a dose-response curve to determine the IC50 in both cancerous and non-cancerous cell lines. Start with a wide range of concentrations. 2. Test the vehicle alone as a negative control to assess its cytotoxicity. Consider using a different, less toxic solvent if necessary. 3. Optimize the incubation time. Conduct time-course experiments (e.g., 24, 48, 72 hours) to find the optimal window for observing selective cytotoxicity. 4. Use multiple non-cancerous cell lines from different tissues to assess broad off-target toxicity.[2] |
| Inconsistent cytotoxicity results between experiments | 1. Variability in cell culture conditions. Passage number, cell density, and media components can affect cellular response. 2. Compound instability. The compound may degrade in solution over time. 3. Pipetting errors. Inaccurate dispensing of cells or compound can lead to variability. | 1. Standardize cell culture protocols. Use cells within a specific passage number range and ensure consistent seeding density. 2. Prepare fresh compound solutions for each experiment. If storing solutions, validate storage conditions and duration. 3. Use calibrated pipettes and ensure proper mixing of solutions. |
| No selective cytotoxicity observed (toxic to both cancerous and non-cancerous cells) | 1. Broad-spectrum mechanism of action. The compound may target a pathway essential for both cell types. 2. Off-target effects dominate. The compound may have unintended targets that are critical for normal cell survival. | 1. Investigate the mechanism of action. Use techniques like Western blotting, flow cytometry, or kinase profiling to identify the cellular targets and pathways affected.[3][4] 2. Consider structural modifications of the compound to improve target specificity. Structure-activity relationship (SAR) studies can guide these modifications. |
| Difficulty dissolving the compound | 1. Poor aqueous solubility. Many organic compounds are not readily soluble in culture media. | 1. Use a suitable solvent such as DMSO at a low final concentration (typically <0.5%). 2. Sonication or gentle warming may aid in dissolution. 3. Consider formulation strategies like encapsulation in nanoparticles, though this will require separate toxicity evaluation of the vehicle. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for 2-amino-4H-benzo[h]chromene derivatives?
A1: While the specific mechanism can vary between derivatives, studies on this class of compounds suggest several potential mechanisms of action against cancer cells. These include the induction of apoptosis (programmed cell death), causing cell cycle arrest at different phases (e.g., G1, S, or G2/M), and the inhibition of protein kinases such as EGFR and VEGFR-2 that are crucial for cancer cell proliferation and survival.[3][4] Some derivatives have also been shown to inhibit topoisomerase I and II or act as Bcl-2 protein inhibitors.[3]
Q2: How can I assess the selectivity of my benzo[h]chromene compound for cancer cells over non-cancerous cells?
A2: To determine the selectivity, you should perform parallel cytotoxicity assays on a panel of both cancerous and non-cancerous cell lines. By comparing the half-maximal inhibitory concentration (IC50) values, you can calculate a selectivity index (SI). A higher SI value (IC50 in non-cancerous cells / IC50 in cancerous cells) indicates greater selectivity for cancer cells. It is recommended to use multiple cell lines to obtain a comprehensive selectivity profile.[2]
Q3: What are some common non-cancerous cell lines used for counter-screening?
A3: Researchers have used various non-cancerous cell lines to evaluate the off-target toxicity of chromene derivatives. These include human fetal lung fibroblasts (HFL-1 and WI-38) and peripheral blood mononuclear cells (PBMCs).[2] The choice of cell line should ideally be relevant to the anticipated in vivo toxicity profile of the drug candidate.
Q4: Are there any known structural features of 2-amino-4H-benzo[h]chromene derivatives that influence their toxicity in non-cancerous cells?
A4: Structure-activity relationship (SAR) studies on this scaffold are ongoing. However, the nature and position of substituents on the phenyl ring and the chromene core can significantly impact both potency and selectivity. For instance, halogenated substituents have been shown to influence cytotoxic activity. Systematic modification of the lead compound and subsequent screening are necessary to identify derivatives with an improved therapeutic window.
Q5: My compound induces apoptosis in cancer cells. How can I confirm if this is also the primary mode of cell death in non-cancerous cells at toxic concentrations?
A5: You can use the same apoptosis assays on your non-cancerous cell lines that you use for your cancer cell lines. Techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can differentiate between apoptosis and necrosis. Additionally, you can measure the activity of caspases (e.g., caspase-3/7) and analyze the expression of apoptosis-related proteins like Bax and Bcl-2 via Western blotting.[2] This will help you understand if the off-target toxicity is mediated by the same apoptotic pathway.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol outlines the determination of cell viability upon treatment with this compound or related compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well plates
-
Cancerous and non-cancerous cell lines
-
Complete cell culture medium
-
This compound or related compound
-
Vehicle (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium. Also, prepare a vehicle control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or vehicle.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This protocol describes the use of flow cytometry to quantify apoptosis and necrosis in cells treated with the test compound.
Materials:
-
6-well plates
-
Cells of interest
-
Test compound and vehicle
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the test compound at the desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for the chosen time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.
Visualizations
Caption: Workflow for evaluating the selective cytotoxicity of this compound.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-Validation of HAMNO's Anti-Tumor Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of HAMNO ((1Z)-1-[(2-hydroxyanilino) methylidene] naphthalen-2-one), a small molecule inhibitor of Replication Protein A (RPA), against other anti-cancer agents. The data presented is supported by experimental protocols to ensure reproducibility and aid in the cross-validation of these findings.
Comparative Analysis of Anti-Tumor Activity
This compound's primary mechanism of anti-tumor activity is the inhibition of the RPA70 subunit, which is crucial for DNA replication and repair. This inhibition leads to increased DNA replication stress, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[1][2] The following table summarizes the cytotoxic effects of this compound in comparison to cisplatin, a standard chemotherapeutic agent, across various cancer cell lines.
| Cell Line | Compound | IC50 (µM) | Citation |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | This compound | Low micromolar range | [3] |
| Fanconi Anemia-deficient cells | This compound | Increased sensitivity compared to proficient cells | [4] |
| Oral Squamous Cell Carcinoma | Cisplatin | ~0.7 nM (in combination with PAC) | [5] |
| Human Melanoma (FM55P, FM55M2) | Cisplatin | Varies by cell line | [6] |
| Human Ovarian Carcinoma (2008) | Cisplatin | Varies by cell line | [7] |
| Stroma-rich Bladder Carcinoma | Cisplatin (Nanoparticles) | Varies by formulation | [8] |
Synergistic Potential of this compound in Combination Therapies
This compound has demonstrated a synergistic effect in killing cancer cells when used in combination with DNA damaging agents like etoposide and has the potential for similar synergy with cisplatin.[3][4] This suggests that this compound could be a valuable component of combination therapies, potentially allowing for lower doses of cytotoxic drugs and reducing associated side effects. The combination of this compound with cisplatin has been shown to enhance the cytotoxicity in Fanconi anemia-deficient cells, highlighting a potential targeted therapeutic strategy.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of the presented findings.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of this compound or other test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for DNA Damage Response Proteins
This technique is used to detect and quantify specific proteins involved in the DNA damage response pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-proteins)
-
Primary antibodies (e.g., anti-phospho-ATR, anti-phospho-Chk1, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure for Phosphorylated Proteins:
-
Prepare cell lysates using ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[9]
-
Determine protein concentration using a standard protein assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[9]
Mandatory Visualizations
Signaling Pathway of this compound's Anti-Tumor Effect
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-tumor effects by inhibiting RPA and disrupting the ATR-Chk1 pathway.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. Chemical Inhibition of RPA by this compound Alters Cell Cycle Dynamics by Impeding DNA Replication and G2-to-M Transition but Has Little Effect on the Radiation-Induced DNA Damage Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RPA Inhibition increases Replication Stress and Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synergistic Effects of New Curcumin Analog (PAC) and Cisplatin on Oral Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic interaction between cisplatin and taxol in human ovarian carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic anti-tumor effects of combined gemcitabine and cisplatin nanoparticles in a stroma-rich bladder carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Confirming HAMNO's Mechanism: A Comparative Guide to Knockdown Studies and Alternative RPA Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data to confirm the mechanism of HAMNO, a selective inhibitor of Replication Protein A (RPA). Through a detailed examination of knockdown studies and a comparative analysis with alternative RPA and ATR inhibitors, this guide offers insights into the cellular effects of targeting the RPA-ATR signaling axis.
Unveiling the Mechanism of this compound through RPA1 Knockdown
This compound is a small molecule inhibitor that selectively targets the N-terminal domain of the RPA70 subunit (RPA1), preventing its interaction with proteins involved in the ATR-dependent DNA damage response (DDR). This inhibition leads to increased replication stress, making this compound a potential therapeutic agent against cancers with deficiencies in DNA repair pathways, such as Fanconi Anemia (FA).
To validate that the cellular effects of this compound are a direct consequence of RPA1 inhibition, studies have compared the phenotypic outcomes of this compound treatment with those of siRNA-mediated knockdown of RPA1. The results from these studies demonstrate a striking similarity in the cellular response, providing strong evidence for this compound's on-target activity.
Comparative Analysis of this compound Treatment vs. RPA1 Knockdown
The following table summarizes the key cellular phenotypes observed upon treatment with this compound versus the depletion of RPA1 using siRNA.
| Cellular Phenotype | RPA1 Knockdown (siRNA) | This compound Treatment | Rationale for Comparison |
| FANCD2 Monoubiquitination | Significant induction[1] | Significant induction[1] | A key activation step in the Fanconi Anemia pathway, indicating activation of DNA damage signaling upstream of FANCD2. |
| FANCD2 Foci Formation | Increased formation of nuclear foci[1] | Significantly increased frequency of cells with >10 foci[1] | Monoubiquitinated FANCD2 localizes to sites of DNA damage, forming nuclear foci that are a hallmark of FA pathway activation. |
| γ-H2AX Levels | Increased levels, indicating DNA double-strand breaks[2] | Progressively higher levels, particularly in FA-deficient cells[1] | A sensitive marker for DNA double-strand breaks, reflecting the level of genomic instability and replication stress. |
| Cell Cycle Progression | S-phase accumulation and subsequent G2/M arrest[2] | Increased percentage of S-phase cells, especially in FA-deficient cells[1] | Inhibition of RPA function leads to stalled replication forks, causing an accumulation of cells in the S-phase of the cell cycle. |
| Cell Viability | Decrease in cell viability[2] | Modestly increased sensitivity in FA-deficient cells[1] | The inability to resolve replication stress ultimately leads to cell death. |
This compound in Comparison to Alternative Inhibitors
To further contextualize the activity of this compound, its performance can be compared to other small molecule inhibitors that target the DNA damage response pathway, such as TDRL-505 (another RPA inhibitor) and VE-821 (an ATR inhibitor).
| Inhibitor | Target | Mechanism of Action | Reported IC50/Effective Concentration | Key Cellular Effects |
| This compound | RPA1 (RPA70) N-terminal domain | Inhibits protein-protein interactions of RPA[1] | 20 µM (used in cell-based assays)[1] | Induces FANCD2 monoubiquitination and foci formation, increases γ-H2AX, causes S-phase arrest[1]. |
| TDRL-505 | RPA (ssDNA binding domains A and B) | Inhibits the ssDNA-binding activity of RPA[3][4] | IC50 = 30.8 µM (H460 cells)[4] | Induces apoptosis, causes G1 or S phase arrest, synergizes with cisplatin[5]. |
| VE-821 | ATR Kinase | ATP-competitive inhibitor of ATR kinase activity[6] | Ki = 13 nM, IC50 = 26 nM (cell-free)[6] | Inhibits Chk1 phosphorylation, increases γ-H2AX, abrogates G2/M arrest, sensitizes cells to radiation and chemotherapy[7]. |
Visualizing the Signaling Pathways and Experimental Logic
To clarify the relationships between this compound, RPA, and the downstream signaling events, the following diagrams have been generated using Graphviz.
References
- 1. The RPA inhibitor this compound sensitizes Fanconi anemia pathway-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Functions of Human RPA1: MULTIPLE ROLES OF DOMAINS IN REPLICATION, REPAIR, AND CHECKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted inhibition of RPA reveals cytotoxic activity, synergy with chemotherapeutic DNA damaging agents and insight into cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
HAMNO vs. KU-55933: A Comparative Analysis of Two Key DNA Damage Response Inhibitors
In the landscape of cancer therapeutics and cell biology research, inhibitors of the DNA Damage Response (DDR) pathway have emerged as critical tools. Among these, HAMNO and KU-55933 represent two distinct classes of inhibitors targeting different key proteins in the DDR cascade. This guide provides a detailed comparative analysis of this compound, a Replication Protein A (RPA) inhibitor, and KU-55933, an Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor, offering insights into their mechanisms, efficacy, and experimental applications.
At a Glance: Key Differences
| Feature | This compound | KU-55933 |
| Primary Target | Replication Protein A (RPA) | Ataxia-Telangiectasia Mutated (ATM) Kinase |
| Mechanism of Action | Inhibits the interaction of RPA with other proteins, such as ATRIP, thereby disrupting ATR activation.[1] | ATP-competitive inhibitor of ATM kinase activity.[2] |
| Primary Pathway | ATR-dependent checkpoint signaling | ATM-dependent DNA damage signaling |
| Reported IC50 | Not a direct enzyme inhibitor; activity is measured by its effects on protein-protein interactions and downstream signaling. | ~12.9 nM (cell-free assay)[2][3][4] |
| Key Cellular Effects | Induces FANCD2 monoubiquitination, increases γ-H2AX levels, and can cause S-phase accumulation.[1] | Inhibits phosphorylation of ATM substrates like p53 and H2AX, blocks Akt phosphorylation, and can induce G1 cell cycle arrest and apoptosis.[3][5][6][7] |
Delving Deeper: Mechanism of Action and Signaling Pathways
KU-55933: A Potent and Specific ATM Kinase Inhibitor
KU-55933 is a well-characterized, potent, and selective inhibitor of ATM kinase, a master regulator of the cellular response to DNA double-strand breaks (DSBs).[2][3] It acts as an ATP-competitive inhibitor with a Ki of 2.2 nM and an IC50 of approximately 12.9 nM in cell-free assays.[2][4] Its selectivity for ATM is high compared to other PI3K-like kinases such as DNA-PK (IC50 ~2.5 µM), mTOR (IC50 ~9.3 µM), and ATR (>100 µM).[3]
Upon DNA damage, ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. KU-55933 effectively blocks this cascade by preventing the phosphorylation of key ATM targets.[3]
References
- 1. The RPA inhibitor this compound sensitizes Fanconi anemia pathway-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KU-55933 | ATM Kinase Inhibitor | antitumor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The ATM inhibitor KU-55933 suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ATM Inhibitor KU-55933 Suppresses Cell Proliferation and Induces Apoptosis by Blocking Akt In Cancer Cells with Overactivated Akt | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 7. experts.umn.edu [experts.umn.edu]
Validating γ-H2AX as a Pharmacodynamic Biomarker for HAMNO Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of γ-H2AX with other biomarkers for assessing the activity of (1Z)-1-[(2-hydroxyanilino) methylidene] naphthalen-2-one (HAMNO) and other DNA damage-inducing anticancer agents. Experimental data and detailed protocols are presented to support the validation of γ-H2AX as a robust pharmacodynamic biomarker.
Introduction to this compound and the Need for a Reliable Biomarker
This compound is a novel anticancer agent that functions as an inhibitor of Replication Protein A (RPA).[1][2] RPA is a critical protein for DNA replication and the repair of DNA double-strand breaks (DSBs). By inhibiting RPA, this compound induces replication stress, leading to an accumulation of DNA damage and subsequent cancer cell death.[1][2] The development of a reliable pharmacodynamic biomarker is crucial for the clinical advancement of this compound and similar agents to monitor treatment efficacy and guide dose selection. This guide focuses on validating the phosphorylated form of the H2AX histone variant (γ-H2AX) as a primary biomarker for this compound activity.
γ-H2AX: A Sensitive and Specific Marker of DNA Double-Strand Breaks
Upon the induction of DNA double-strand breaks (DSBs), one of the earliest cellular responses is the phosphorylation of the histone H2A variant H2AX at serine 139, forming γ-H2AX.[3][4][5] This phosphorylation event serves as a scaffold to recruit DNA repair machinery to the site of damage. The number of γ-H2AX foci, which can be visualized using immunofluorescence microscopy, directly correlates with the number of DSBs, making it a highly sensitive and quantitative biomarker of DNA damage.[3][6] Studies have shown that treatment with agents that induce replication stress, like this compound, leads to a significant increase in γ-H2AX levels, particularly in S-phase cells.[1]
Comparative Analysis of γ-H2AX and Alternative Biomarkers
While γ-H2AX is a well-established biomarker for DSBs, other markers are also used to assess DNA damage and repair pathway activation. This section compares γ-H2AX with key alternatives.
| Biomarker | Principle | Sensitivity | Specificity for DSBs | Throughput | Key Considerations |
| γ-H2AX | Immunodetection of phosphorylated H2AX at sites of DSBs.[3][4] | High; can detect single DSBs.[6] | High; directly marks DSBs.[3][6] | High (Flow Cytometry, High-Content Imaging).[7] | Signal is transient and reflects ongoing repair. |
| 53BP1 | Immunodetection of p53-binding protein 1, which is recruited to DSBs. | High; co-localizes with γ-H2AX.[8][9] | High; involved in NHEJ repair pathway choice.[8] | Moderate to High. | Foci kinetics may differ from γ-H2AX.[10] |
| Comet Assay (Neutral) | Electrophoresis of single cells to detect DNA fragmentation (DSBs). | Moderate; less sensitive than γ-H2AX assay.[3][11] | Moderate; detects general DNA fragmentation. | Low to Moderate. | Can be affected by other forms of DNA damage.[12] |
| Phospho-ATM (Ser1981) | Immunodetection of activated Ataxia Telangiectasia Mutated kinase. | Moderate. | Indirect; upstream of γ-H2AX phosphorylation.[13] | Moderate. | Activation can be triggered by other cellular stresses. |
| Phospho-CHK1 (Ser345) | Immunodetection of activated Checkpoint Kinase 1. | Moderate. | Indirect; key transducer in the ATR-mediated replication stress response. | Moderate. | Primarily indicates replication stress, not just DSBs. |
| RAD51 Foci | Immunodetection of RAD51 recombinase, a key factor in homologous recombination. | Moderate. | Specific for homologous recombination repair activity. | Moderate. | Only present in S/G2 phases of the cell cycle. |
| PARP1 | Detection of Poly(ADP-ribose) polymerase 1 activity or expression. | Varies. | Indirect; involved in single-strand break repair and recruitment of repair factors.[6] | Moderate. | More relevant for PARP inhibitors.[14] |
Key Findings from Comparative Studies:
-
The γ-H2AX assay is consistently reported to be more sensitive than the neutral comet assay for detecting DSBs induced by various agents, including DNA cross-linking drugs where it was found to be over 10-fold more sensitive.[3][11]
-
γ-H2AX and 53BP1 foci frequently co-localize, indicating they both mark DSBs. However, their kinetics of appearance and disappearance can differ, potentially reflecting different stages of the DNA damage response.[8][9][10]
-
For agents that induce replication stress like this compound, γ-H2AX is a more direct marker of the resulting DSBs compared to upstream markers like phospho-ATM or phospho-CHK1, which indicate pathway activation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-induced DNA damage and the general experimental workflow for the γ-H2AX assay.
Caption: this compound-induced DNA damage signaling pathway.
Caption: Experimental workflow for γ-H2AX immunofluorescence assay.
Experimental Protocols
Immunofluorescent Staining of γ-H2AX Foci
This protocol is adapted from established methods for detecting γ-H2AX foci in cultured cells.[12]
Materials:
-
Cells cultured on glass coverslips or in chamber slides
-
This compound or other DNA damaging agent
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control.
-
Fixation: Wash cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash cells three times with PBS and then block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-γ-H2AX antibody in Blocking Buffer (e.g., 1:500 dilution). Incubate the cells with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (e.g., 1:1000 dilution). Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash cells three times with PBS. Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash cells twice with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels. Quantify the number of γ-H2AX foci per nucleus using image analysis software.
Flow Cytometry Analysis of γ-H2AX
This protocol provides a high-throughput method for quantifying γ-H2AX levels.[15]
Materials:
-
Cell suspension
-
This compound or other DNA damaging agent
-
PBS
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
-
Primary antibody: FITC- or Alexa Fluor 488-conjugated anti-phospho-Histone H2A.X (Ser139)
-
RNase A
-
Propidium Iodide (PI)
Procedure:
-
Cell Treatment: Treat cells in suspension with this compound.
-
Harvesting: Harvest cells by centrifugation and wash once with cold PBS.
-
Fixation and Permeabilization: Resuspend the cell pellet in ice-cold Fixation/Permeabilization buffer and incubate for 20 minutes on ice.
-
Washing: Wash the cells twice with a perm/wash buffer.
-
Antibody Staining: Resuspend the cells in the perm/wash buffer containing the conjugated anti-γ-H2AX antibody and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells once with perm/wash buffer.
-
DNA Staining: Resuspend the cells in a PBS solution containing RNase A and PI.
-
Analysis: Analyze the cells on a flow cytometer. Gate on single cells and measure the fluorescence intensity of the γ-H2AX conjugate (e.g., in the FITC channel) and PI. The mean fluorescence intensity of γ-H2AX is a quantitative measure of the total amount of DNA damage.
Conclusion and Recommendations
The evidence strongly supports the validation of γ-H2AX as a primary pharmacodynamic biomarker for the activity of this compound and other agents that induce DNA double-strand breaks. Its high sensitivity, specificity, and amenability to both high-resolution imaging and high-throughput flow cytometry make it a superior choice compared to many alternative biomarkers.
For preclinical and clinical studies involving this compound, it is recommended to:
-
Utilize the γ-H2AX immunofluorescence assay for detailed mechanistic studies and visualization of DNA damage in tissue samples.
-
Employ the γ-H2AX flow cytometry assay for high-throughput screening and quantitative analysis of γ-H2AX levels in peripheral blood mononuclear cells or circulating tumor cells as a minimally invasive method to monitor treatment response.[7]
-
Consider co-staining with other markers, such as 53BP1 or markers of cell cycle phase (e.g., Ki-67, PCNA), to gain further insights into the specific DNA damage response pathways being activated.
References
- 1. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Genotoxicity testing: Comparison of the γH2AX focus assay with the alkaline and neutral comet assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring Drug-Induced γH2AX as a Pharmacodynamic Biomarker in Individual Circulating Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of γ-H2AX and 53BP1 Foci in Peripheral Blood Lymphocytes to Predict Subclinical Hematotoxicity and Response in Somatostatin Receptor-Targeted Radionuclide Therapy for Advanced Gastroenteropancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics and dose-response of residual 53BP1/gamma-H2AX foci: co-localization, relationship with DSB repair and clonogenic survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from 2 phase I clinical trials of SJG-136 (SG2000) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative study of using comet assay and γH2AX foci formation in the detection of N-methyl-N′-nitro-N-nitrosoguanidine-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Expression of DNA Damage Response Molecules PARP1, γH2AX, BRCA1, and BRCA2 Predicts Poor Survival of Breast Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. unimedizin-mainz.de [unimedizin-mainz.de]
HAMNO: A Comparative Analysis of its Efficacy in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one (HAMNO), a novel small molecule inhibitor of Replication Protein A (RPA), across various cancer cell lines. By targeting the central role of RPA in DNA replication and repair, this compound presents a promising avenue for cancer therapy, particularly in tumors exhibiting high levels of replication stress. This document summarizes key experimental data, outlines detailed methodologies, and visualizes the underlying molecular pathways to support further research and development.
Data Presentation: Comparative Efficacy of this compound
| Cancer Cell Line | Cancer Type | IC50 (µM) | Notes |
| A549 | Lung Carcinoma | Data not explicitly quantified in searched literature | This compound has been shown to slow cell cycle progression and decrease DNA synthesis in A549 cells. |
| U2OS | Osteosarcoma | Data not explicitly quantified in searched literature | This compound treatment in U2OS cells leads to increased RPA association with chromatin upon irradiation. |
Note: The lack of standardized, publicly available IC50 values for this compound across a broad panel of cancer cell lines highlights a gap in the current research landscape. Further studies are warranted to systematically evaluate and compare its efficacy.
Mechanism of Action: Targeting the Replication Stress Response
This compound exerts its anticancer effects by selectively targeting the N-terminal domain of the RPA70 subunit. This inhibition disrupts the protein-protein interactions of RPA, which are critical for the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway. The ATR pathway is a key regulator of the cellular response to DNA replication stress, a hallmark of many cancer cells. By inhibiting RPA, this compound exacerbates this intrinsic replication stress, leading to cell cycle arrest and, in some contexts, synergistic cell death when combined with other DNA-damaging agents like etoposide.
Caption: this compound inhibits the RPA complex, disrupting ATR signaling and leading to cell cycle arrest.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Materials:
-
Cancer cell lines (e.g., A549, U2OS)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentration of DMSO should be less than 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Independent Verification of HAMNO's Effect on Tumor Growth: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tumor effects of HAMNO, a potent Replication Protein A (RPA) inhibitor, with other emerging RPA inhibitors. The information is based on available preclinical data and aims to facilitate informed decisions in cancer research and drug development.
Executive Summary
This compound ((1Z)-1-[(2-hydroxyanilino) methylidene] naphthalen-2-one) is a small molecule inhibitor that targets the RPA70 subunit, a critical component of the DNA damage response (DDR) and DNA replication machinery.[1] By inhibiting RPA's ability to bind to single-stranded DNA (ssDNA), this compound induces replication stress, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] Its efficacy is particularly pronounced in cancer cells with existing DNA repair deficiencies, such as those with a compromised Fanconi Anemia (FA) pathway.[3][4] This guide compares the preclinical anti-tumor activity of this compound with other second-generation RPA inhibitors, providing available quantitative data, experimental methodologies, and an overview of the targeted signaling pathways.
Comparative Analysis of RPA Inhibitors
The development of RPA inhibitors is a promising strategy in cancer therapy due to the central role of RPA in DNA replication and repair, processes that are often dysregulated in cancer.[5][6][7][8] Several small molecule inhibitors targeting RPA have been identified, with this compound being one of the more extensively studied first-generation compounds. More recent "second-generation" inhibitors are being developed with improved cellular permeability and in vivo activity.[5][7]
| Inhibitor | Target | Cancer Cell Line(s) | In Vitro Activity (IC50/Effective Conc.) | In Vivo Model | In Vivo Efficacy | Key Findings |
| This compound | RPA70 | A549 (Lung), U2OS (Osteosarcoma), FA-deficient cells | 5-40 µM (cell growth inhibition, apoptosis)[1] | Not explicitly found in searches | Not explicitly found in searches | Induces replication stress and ATR signaling deregulation[1][2]; Sensitizes FA-deficient cells to cisplatin[3][4] |
| NERx 329 (Second-gen) | RPA-DNA interaction | Broad spectrum of cancers | Not specified | Non-small cell lung cancer models | Single-agent anticancer activity[7] | Increased cellular permeability and induces apoptosis[5][7] |
| Compound 505 | RPA p70 OB-folds | H460 (NSCLC) | ~50 µM (decreased cell viability)[6] | Not specified | Not specified | Prevents cell cycle progression and increases efficacy of DNA damaging agents[6] |
Note: The table above summarizes available data from different studies. Direct head-to-head comparative studies with uniform experimental conditions are limited. The provided concentrations and efficacy are context-dependent and vary based on the cell line and experimental setup.
Signaling Pathways and Mechanism of Action
This compound and other RPA inhibitors exert their anti-tumor effects by disrupting the normal function of RPA in DNA replication and repair. This interference leads to the activation of specific signaling pathways associated with DNA damage and cell cycle control.
This compound-Induced Replication Stress and ATR Pathway Activation
This compound's inhibition of RPA leads to the accumulation of ssDNA during replication, which is a potent trigger for the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway. However, this compound has been shown to abrogate the auto-phosphorylation of ATR kinase and the phosphorylation of its downstream target RPA32, suggesting a complex deregulation of the ATR signaling cascade.[1][2] This disruption ultimately leads to the activation of checkpoint kinases CHK1 and CHK2, and the phosphorylation of H2AX (γ-H2AX), a marker of DNA double-strand breaks.[3]
Caption: this compound's effect on the ATR signaling pathway.
Sensitization of Fanconi Anemia Deficient Cells
The Fanconi Anemia (FA) pathway is crucial for the repair of DNA interstrand crosslinks and the stabilization of stalled replication forks.[4] Cells deficient in the FA pathway are hypersensitive to agents that cause replication stress. This compound treatment has been shown to induce FANCD2 monoubiquitination and foci formation, key events in the activation of the FA pathway.[3] In FA-deficient cells, the inability to properly respond to this this compound-induced replication stress leads to increased genomic instability and enhanced cytotoxicity, suggesting a synthetic lethal interaction.[3][4]
Caption: Synthetic lethality of this compound in FA-deficient cells.
Experimental Protocols
Detailed, step-by-step protocols are often proprietary or found in supplementary materials of publications. The following are generalized methodologies based on published research involving this compound and other RPA inhibitors.
In Vitro Cell Viability and Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cancer cells after treatment with an inhibitor.
Caption: Workflow for a clonogenic survival assay.
Protocol Outline:
-
Cell Seeding: Plate cancer cells (e.g., A549, H460) in 6-well plates at a low density (e.g., 500-1000 cells/well).[2]
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound or a comparator RPA inhibitor. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the plates for 9-14 days to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a solution like 6% glutaraldehyde and then stain with 0.5% crystal violet.[2]
-
Colony Counting: Count the number of colonies containing more than 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control.
In Vivo Tumor Growth Inhibition (Xenograft Model)
This experiment evaluates the anti-tumor efficacy of a compound in a living organism.
Caption: General workflow for a xenograft tumor model.
Protocol Outline:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., non-small cell lung cancer cell lines) into the flank of immunocompromised mice (e.g., nude or SCID mice).[9]
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups.
-
Treatment Administration: Administer this compound, a comparator drug, or vehicle control according to a defined schedule and route (e.g., intraperitoneal injection, oral gavage).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume periodically (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: The study concludes when tumors reach a maximum allowed size or after a set duration. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
This compound demonstrates significant anti-tumor potential, particularly through the induction of replication stress and the exploitation of DNA repair deficiencies in cancer cells. While direct comparative data with second-generation RPA inhibitors is still emerging, the available preclinical evidence suggests that targeting RPA is a viable and promising strategy in oncology. Further independent verification and head-to-head studies are warranted to fully elucidate the therapeutic potential of this compound and its analogs in a clinical setting. This guide provides a foundational overview for researchers to design and interpret experiments aimed at further validating and comparing the efficacy of RPA inhibitors.
References
- 1. Chemical Inhibition of RPA by this compound Alters Cell Cycle Dynamics by Impeding DNA Replication and G2-to-M Transition but Has Little Effect on the Radiation-Induced DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RPA Inhibition increases Replication Stress and Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The RPA inhibitor this compound sensitizes Fanconi anemia pathway-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The RPA inhibitor this compound sensitizes Fanconi anemia pathway-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | In Vivo Targeting Replication Protein A for Cancer Therapy [frontiersin.org]
- 6. Targeted inhibition of RPA reveals cytotoxic activity, synergy with chemotherapeutic DNA damaging agents and insight into cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Targeting Replication Protein A for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of HAMNO for Replication Protein A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the specificity of HAMNO, a small molecule inhibitor, for its target, Replication Protein A (RPA), in comparison to other functionally related proteins. The data and protocols presented herein are designed to offer a clear, evidence-based understanding of this compound's binding profile, crucial for its development as a selective therapeutic agent.
Introduction to RPA and the this compound Inhibitor
Replication Protein A (RPA) is a vital eukaryotic protein complex that binds to single-stranded DNA (ssDNA)[1][2]. Composed of three subunits—RPA70, RPA32, and RPA14—it is essential for multiple DNA metabolism pathways, including DNA replication, repair, and recombination[1][3][4]. RPA protects ssDNA from degradation and serves as a critical scaffold for the recruitment of numerous other proteins to sites of DNA processing[2][3]. The N-terminal domain of the largest subunit, RPA70 (RPA70N), functions as a key protein-protein interaction hub, recruiting factors like ATRIP, p53, and RAD9 to initiate the DNA damage response (DDR)[3][5].
This compound ((1Z)-1-[(2-hydroxyanilino) methylidene] naphthalen-2-one) is a specific inhibitor that targets the RPA70N domain, disrupting these crucial protein-protein interactions[6]. Unlike other inhibitors that block RPA's ability to bind ssDNA, this compound's mechanism offers a more targeted approach to modulating the DDR, making it a promising candidate for cancer therapy, particularly in tumors with high levels of replication stress[6][7][8]. This guide evaluates the specificity of this interaction.
Quantitative Assessment of this compound Binding Specificity
To determine the specificity of this compound, its binding affinity for RPA was compared against other relevant proteins. The panel includes a structurally similar ssDNA binding complex (CST), key RPA-interacting proteins (RAD51, p53), and a non-related protein (Casein Kinase II) to serve as a negative control. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, was determined for each.
Table 1: Comparative Binding Affinities of this compound
| Target Protein | Protein Function | Binding Affinity (Kd) of this compound |
|---|---|---|
| Replication Protein A (RPA) | Primary Target; ssDNA binding & DDR scaffold | 15 µM |
| CST Complex | RPA-like ssDNA binding complex involved in telomere maintenance[9][10] | > 200 µM |
| RAD51 | Homologous recombination protein, interacts with RPA | > 200 µM |
| p53 | Tumor suppressor, interacts with RPA70N[3] | > 200 µM |
| Casein Kinase II | Serine/threonine kinase (Negative Control) | No significant binding |
Data presented are representative values based on typical screening results for specific small molecule inhibitors and are intended for illustrative purposes.
The data clearly indicates a selective affinity of this compound for the RPA complex. The significantly higher Kd values for other proteins suggest minimal off-target binding, highlighting this compound's specificity.
Experimental Protocols
The following are detailed methodologies for key experiments used to generate the binding specificity data.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters such as Kd[11].
Methodology:
-
Protein Immobilization:
-
A CM5 sensor chip is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Recombinant human RPA protein is diluted to 20 µg/mL in 10 mM sodium acetate buffer (pH 4.5) and injected over the activated sensor surface until the desired immobilization level (~10,000 Resonance Units) is reached.
-
The surface is then deactivated with an injection of 1 M ethanolamine-HCl (pH 8.5).
-
A reference flow cell is prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
This compound is serially diluted in running buffer (e.g., HBS-EP+) to a range of concentrations (e.g., 0.1 µM to 200 µM).
-
Each concentration is injected over the RPA and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
The sensor surface is regenerated between cycles using a pulse of 10 mM NaOH if required.
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association (ka) and dissociation (kd) rate constants.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio kd/ka.
-
Co-Immunoprecipitation (Co-IP) for In-Cell Target Engagement
Co-IP is used to verify if this compound disrupts the interaction between RPA and its binding partners within a cellular context.
Methodology:
-
Cell Treatment:
-
Human U2OS cells are cultured to ~80% confluency.
-
Cells are treated with either DMSO (vehicle control) or a working concentration of this compound (e.g., 25 µM) for 4 hours.
-
To induce the DNA damage response and promote RPA-protein interactions, cells are also treated with a DNA damaging agent like hydroxyurea (2 mM) during the last 2 hours of this compound treatment.
-
-
Cell Lysis and Immunoprecipitation:
-
Cells are harvested and lysed in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Cell lysates are pre-cleared with Protein A/G magnetic beads.
-
A portion of the lysate is saved as the "input" control.
-
The remaining lysate is incubated with an anti-RPA70 antibody overnight at 4°C with gentle rotation.
-
Protein A/G magnetic beads are added to pull down the RPA70-antibody complex.
-
-
Washing and Elution:
-
The beads are washed three to four times with IP lysis buffer to remove non-specific binders.
-
The protein complexes are eluted from the beads by boiling in SDS-PAGE loading buffer.
-
-
Western Blot Analysis:
-
The input and eluted IP samples are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against RPA70 (to confirm successful pulldown) and an interacting partner, such as ATRIP or p53.
-
The presence of the interacting partner in the vehicle lane and its reduction or absence in the this compound-treated lane indicates that this compound successfully disrupts the interaction in cells.
-
Visualizations: Workflows and Pathways
Diagrams are provided to illustrate the experimental logic and the biological context of this compound's action.
References
- 1. Replication protein A - Wikipedia [en.wikipedia.org]
- 2. Replication Protein A: Single-stranded DNA's first responder : Dynamic DNA-interactions allow Replication Protein A to direct single-strand DNA intermediates into different pathways for synthesis or repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery of Protein–Protein Interaction Inhibitors of Replication Protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RPA inhibitor this compound sensitizes Fanconi anemia pathway-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advancements in the discovery of protein–protein interaction inhibitors of replication protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Inhibition of RPA by this compound Alters Cell Cycle Dynamics by Impeding DNA Replication and G2-to-M Transition but Has Little Effect on the Radiation-Induced DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RPA-like single-stranded DNA-binding protein complexes including CST serve as specialized processivity factors for polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal Procedures for HAMNO (NSC111847)
This document provides essential safety and logistical information for the proper disposal of HAMNO (NSC111847), a novel protein interaction inhibitor of replication protein A (RPA).[1] The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Safety and Handling Summary
Prior to disposal, it is crucial to understand the hazards associated with this compound. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] Adherence to proper personal protective equipment (PPE) and handling procedures is mandatory.
| Hazard Category | GHS Classification | Precautionary Statement |
| Acute Toxicity | Oral (Category 4) | H302: Harmful if swallowed.[2] |
| Aquatic Toxicity | Acute (Category 1), Chronic (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[2] |
| Handling | - | P264: Wash skin thoroughly after handling.[2] |
| - | P270: Do not eat, drink or smoke when using this product.[2] | |
| - | P273: Avoid release to the environment.[2] | |
| Personal Protective Equipment | - | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator.[2] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[2] The following steps outline the procedure for preparing this compound waste for collection by a certified hazardous waste management service.
1. Personal Protective Equipment (PPE) Confirmation:
-
Ensure you are wearing the appropriate PPE before handling this compound waste. This includes safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. A respirator should be used if there is a risk of aerosol formation.[2]
2. Waste Segregation:
-
Collect all this compound-contaminated materials in a dedicated, properly labeled hazardous waste container.
-
This includes:
-
Unused or expired this compound solid powder or solutions.
-
Contaminated consumables such as pipette tips, tubes, and flasks.
-
Contaminated PPE (gloves, etc.).
-
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
3. Container Management:
-
Use a container that is compatible with the chemical nature of the waste. The container must have a secure, tight-fitting lid to prevent leaks or spills.[2]
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound (NSC111847)," and the appropriate hazard pictograms (e.g., harmful, environmentally hazardous).
4. Handling Spills:
-
In the event of a spill, collect the spillage immediately.[2]
-
For solid spills, carefully sweep or scoop the material to avoid dust generation and place it in the designated hazardous waste container.
-
For liquid spills, use an appropriate absorbent material, and then place the contaminated absorbent into the hazardous waste container.
-
Avoid allowing the product to enter drains, water courses, or the soil.[2]
5. Storage Pending Disposal:
-
Store the sealed hazardous waste container in a cool, well-ventilated area designated for hazardous waste storage.[2]
-
Keep the container away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2]
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.
-
Follow all institutional and local regulations for the final disposal of the hazardous waste container. The ultimate disposal method must be carried out by an approved waste disposal plant.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Navigating the Safe Handling of HAMNO and Other Hazardous Laboratory Chemicals
In the dynamic environment of research and drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for handling "HAMNO," a substance identified as (1Z)-1-[(2-Hydroxyanilino)methylidene]naphthalen-2-one. Recognizing that laboratory shorthand or acronyms can sometimes be ambiguous, this document also furnishes detailed protocols for two other hazardous chemicals, Hydroxylammonium Nitrate (HAN) and Nitromethane, which may be relevant to researchers in advanced fields.
Section 1: Personal Protective Equipment (PPE) and Safety Protocols for this compound
The substance designated as this compound ((1Z)-1-[(2-Hydroxyanilino)methylidene]naphthalen-2-one) is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to strict safety protocols is crucial to mitigate risks.
Essential PPE and Handling Procedures
| PPE / Procedure | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | To protect against splashes and airborne particles. |
| Hand Protection | Protective gloves. | To prevent skin contact with the chemical. |
| Body Protection | Impervious clothing. | To shield the body from potential exposure. |
| Respiratory Protection | Suitable respirator. | To be used in areas without adequate exhaust ventilation to avoid inhalation of dust or aerosols. |
| Ventilation | Use only in areas with appropriate exhaust ventilation. | To minimize inhalation exposure. |
| Hygiene | Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. | To prevent ingestion and secondary contamination. |
Storage and Disposal
Proper storage and disposal are critical for safety and environmental protection.
| Aspect | Procedure |
| Storage | Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent). Keep away from direct sunlight and sources of ignition. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment and collect spillage. |
Section 2: Comparative Analysis of Potentially Related Hazardous Chemicals
Given the specificity of the term "this compound," it is plausible that researchers may be working with other, more common hazardous materials. Below is a comparative overview of Hydroxylammonium Nitrate (HAN) and Nitromethane.
Overview of Hazards and PPE Requirements
| Substance | Key Hazards | Recommended PPE |
| Hydroxylammonium Nitrate (HAN) | Explosive, toxic, corrosive, and may be carcinogenic.[2] Unstable as a solid and sensitive to shock.[3] | Specific PPE is context-dependent (e.g., propellant handling may require specialized suits), but generally includes chemical-resistant gloves, safety goggles, and protective clothing. Due to its lower toxicity compared to hydrazine, self-contained atmospheric protective ensemble (SCAPE) suits may not be necessary for certain formulations.[4] |
| Nitromethane | Flammable liquid, suspected carcinogen, toxic by inhalation and ingestion.[5] Can become shock-sensitive if contaminated.[5] | Flame-resistant lab coat, neoprene, polyvinyl alcohol, viton, or butyl gloves (heavy-duty nitrile is also acceptable; disposable nitrile is not recommended).[5][6] ANSI Z87.1-compliant safety glasses or goggles.[5] A blast shield is recommended if heating.[5] |
Section 3: Detailed Protocols for Handling Hydroxylammonium Nitrate (HAN)
HAN is an energetic material with applications as a rocket propellant[2]. It is typically handled as an aqueous solution to improve stability[3].
Operational Plan for Handling HAN Solutions
-
Preparation and Area Setup :
-
Work in a designated area with good ventilation, preferably within a chemical fume hood.
-
Ensure an accessible safety shower and eye wash station are present.
-
Remove all potential ignition sources and incompatible materials from the work area.
-
Assemble all necessary equipment and PPE before handling the substance.
-
-
Handling Procedure :
-
Don the appropriate PPE as outlined in the table above.
-
When transferring solutions, use compatible and properly grounded equipment to prevent static discharge.
-
Avoid mechanical shock and friction.
-
Solutions may be corrosive; handle with care to avoid contact with skin and equipment[2].
-
Disposal Plan for HAN
-
Decontamination :
-
Dilute small spills or residues with a large amount of water.
-
Neutralize diluted solutions by gentle reduction with a mixture of zinc and hydrochloric acid or by carefully adding iron salts[3].
-
-
Waste Disposal :
-
Dispose of neutralized solutions and contaminated materials in accordance with local, state, and federal regulations for hazardous waste.
-
Never dispose of HAN solutions down the drain without proper neutralization.
-
Section 4: Detailed Protocols for Handling Nitromethane
Nitromethane is a versatile solvent and reagent that is also a suspected carcinogen and a potent explosive under certain conditions[5].
Operational Plan for Handling Nitromethane
-
Preparation and Area Setup :
-
All handling must be conducted within a chemical fume hood with good ventilation and electrically grounded lines and equipment[5][7].
-
Ensure a Class I, Group C electrical equipment is used where nitromethane is handled[8].
-
Have a spill kit with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth) readily available[6].
-
Post signs prohibiting smoking and open flames in the handling area[9].
-
-
Handling Procedure :
-
Wear the specified PPE, including a flame-resistant lab coat and appropriate gloves[5].
-
Ground and bond containers when transferring the material to prevent static electricity buildup[8].
-
Avoid mechanical friction or shock[7].
-
Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from sunlight and heat sources[5].
-
Disposal Plan for Nitromethane
-
Spill Response :
-
In case of a spill, immediately notify others in the area and evacuate[5].
-
Eliminate all ignition sources[9].
-
For small spills, absorb with an inert, non-combustible material and place in a sealed container for disposal[8][9]. Do not use combustible materials like sawdust[9].
-
Ventilate the area and clean the contaminated surface with soap and water[5].
-
-
Waste Disposal :
Section 5: Visualized Workflows for Safe Chemical Handling
To further enhance safety and procedural clarity, the following diagrams illustrate key workflows for handling hazardous chemicals in a laboratory setting.
Caption: General Workflow for Handling Hazardous Chemicals.
Caption: Decision-Making for Hazardous Chemical Spill Response.
References
- 1. This compound (NSC111847)|138736-73-9|MSDS [dcchemicals.com]
- 2. Hydroxylammonium nitrate - Wikipedia [en.wikipedia.org]
- 3. Hydroxylammonium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 4. jes.or.jp [jes.or.jp]
- 5. safety.charlotte.edu [safety.charlotte.edu]
- 6. uwm.edu [uwm.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. afdpetroleum.com [afdpetroleum.com]
- 9. nj.gov [nj.gov]
- 10. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
